Ethyl Indoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPUTPAKVZNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl Indoline-2-carboxylate chemical properties and structure
An In-depth Technical Guide to Ethyl Indoline-2-carboxylate: Properties, Structure, and Synthesis
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold, a saturated bicyclic heterocycle, is a privileged structure in medicinal chemistry and natural product synthesis. It serves as a rigid, three-dimensional bioisostere of various amino acids, such as proline, and is a core component in numerous pharmacologically active compounds.[1][2] Its precursor, the aromatic indole ring system, is also of immense biological importance, found in everything from neurotransmitters to complex alkaloids.[3][4]
This guide focuses on this compound, a key chiral building block, by first examining its direct synthetic precursor, Ethyl Indole-2-carboxylate. Understanding the properties, reactivity, and synthesis of the indole ester is fundamental to appreciating the utility and preparation of its indoline counterpart. As a Senior Application Scientist, this document is structured to provide not just data, but the underlying chemical logic and experimental causality essential for researchers, scientists, and drug development professionals.
Part 1: Ethyl 1H-Indole-2-carboxylate - The Aromatic Precursor
Ethyl 1H-indole-2-carboxylate is a stable, crystalline solid that serves as a versatile starting material for a vast array of more complex indole derivatives. Its utility stems from the reactivity of the indole nitrogen, the C3 position, and the ester functionality, which can be independently or sequentially modified.
Nomenclature and Chemical Identifiers
-
IUPAC Name: ethyl 1H-indole-2-carboxylate[5]
-
Synonyms: 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Ethyl indole-2-carboxylate[5]
-
CAS Number: 3770-50-1[5]
-
Molecular Formula: C₁₁H₁₁NO₂[5]
-
SMILES: CCOC(=O)C1=CC2=CC=CC=C2N1[5]
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for the identification and quality control of the compound in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Weight | 189.21 g/mol | [5] |
| Appearance | Beige or colorless solid | [4][6] |
| Melting Point | 122-125 °C | |
| ¹H NMR (DMSO-d₆) | δ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H, H-3), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (C-3), 52.2 (CH₃) | [3] |
| IR Spectrum (KBr) | Absorption peaks corresponding to N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C bonds. | [7] |
| Mass Spectrum (EI) | Molecular ion (M+) peak at m/z 189, with major fragments at m/z 143 and 115. | [5][8] |
| Note: NMR data shown is for the analogous methyl ester as a representative example; shifts for the ethyl ester will be similar for the indole core with characteristic ethyl group signals. |
Molecular Structure and Crystallography
The structure of Ethyl Indole-2-carboxylate is nearly planar.[4][6] X-ray crystallography studies reveal that in the solid state, molecules form hydrogen-bonded dimers. This interaction occurs between the keto oxygen of the ester on one molecule and the indole N-H group of a neighboring molecule, creating a stable, centrosymmetric ring motif.[6][9] This hydrogen bonding network dictates the crystal packing, which often follows a classic herringbone pattern.[4][9]
Caption: 2D structure of Ethyl 1H-Indole-2-carboxylate.
Synthesis and Experimental Protocols
The preparation of Ethyl Indole-2-carboxylate can be approached from multiple established routes. The choice of method often depends on the availability and cost of starting materials.
Method 1: Fischer Indole Synthesis This is a classic and robust method for forming the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazone with an aldehyde or ketone. For Ethyl Indole-2-carboxylate, ethyl pyruvate phenylhydrazone is the key intermediate.[10] This approach is favored for its reliability and applicability to a wide range of substituted anilines.[10][11]
Method 2: Esterification of Indole-2-carboxylic acid This is a straightforward approach if the corresponding carboxylic acid is readily available. The conversion to the ester is efficient and high-yielding.
-
Expert Insight: The use of thionyl chloride (SOCl₂) is a superior choice for this esterification compared to a simple Fischer esterification (acid + alcohol).[4][6] Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then reacts rapidly and irreversibly with ethanol, driving the reaction to completion under mild conditions and avoiding the equilibrium limitations of direct acid-catalyzed esterification.
Protocol: Esterification via Acyl Chloride Intermediate [6]
-
Activation: Dissolve Indole-2-carboxylic acid (1.0 eq) in thionyl chloride (excess, ~10-12 eq) at 0 °C with stirring.
-
Reaction: Allow the mixture to stir for 1 hour at 0 °C. The carboxylic acid is converted to indole-2-carbonyl chloride.
-
Workup (1): Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step is critical and should be performed in a well-ventilated fume hood.
-
Ester Formation: To the resulting oil/solid residue, add absolute ethanol (excess, ~10 eq) at room temperature.
-
Reaction: Stir the solution overnight. The acyl chloride reacts with ethanol to form the ethyl ester.
-
Isolation: The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol to yield Ethyl 1H-indole-2-carboxylate. Purity can be enhanced by recrystallization from methanol or ethanol.
Chemical Reactivity and Synthetic Utility
Ethyl Indole-2-carboxylate is a hub for synthetic transformations, enabling the creation of diverse molecular libraries.
-
N-Alkylation: The indole nitrogen can be deprotonated with a base (e.g., KOH, NaH) and subsequently alkylated with various electrophiles (e.g., allyl bromide, benzyl bromide). This is a primary method for introducing substituents on the nitrogen atom.[3]
-
Hydrolysis: The ethyl ester can be easily hydrolyzed back to the parent indole-2-carboxylic acid using a base like potassium hydroxide (KOH) in an aqueous or alcoholic solution.[3][12]
-
Hydrazinolysis: Reaction with hydrazine hydrate displaces the ethoxy group to form indole-2-carbohydrazide. This hydrazide is a valuable intermediate for synthesizing heterocyclic systems like thiazoles or for coupling with aldehydes and ketones.[3]
-
Electrophilic Substitution: The indole ring is electron-rich, and the C3 position is particularly susceptible to electrophilic attack. This allows for the introduction of various functional groups at this position.[12]
Caption: Key reaction pathways of Ethyl Indole-2-carboxylate.
Part 2: this compound - The Chiral Building Block
Reduction of the pyrrole ring of Ethyl Indole-2-carboxylate yields this compound. This transformation fundamentally alters the molecule's geometry and electronic properties, converting the planar, aromatic system into a saturated, chiral scaffold.
Nomenclature and Chemical Identifiers
-
IUPAC Name: ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate (for the S-enantiomer)[13]
-
Synonyms: Ethyl 2,3-dihydro-1H-indole-2-carboxylate, Indoline-2-carboxylic acid ethyl ester[14]
-
CAS Number: 50501-07-0 (racemic); 79854-42-5 ((S)-enantiomer hydrochloride)[13][14]
-
Molecular Formula: C₁₁H₁₃NO₂[14]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 191.23 g/mol | [14] |
| Appearance | Typically an oil or low-melting solid | - |
| Chirality | Contains a stereocenter at the C2 position | [1][2] |
Molecular Structure
The defining feature of this compound is the saturated five-membered ring fused to the benzene ring. This saturation introduces a chiral center at the C2 carbon, making enantiomerically pure forms ((R) and (S)) highly valuable in asymmetric synthesis. The indoline ring is non-planar, adopting a more three-dimensional conformation. This constrained geometry makes it an excellent scaffold for peptidomimetics, where it can mimic the turn of a peptide chain with enhanced stability against proteases.[1]
Caption: 2D structure of this compound with chiral center.
Synthesis via Catalytic Hydrogenation
The most direct and common method for preparing this compound is the catalytic hydrogenation of Ethyl Indole-2-carboxylate.[1][2] This reaction selectively reduces the double bond within the pyrrole ring without affecting the benzene ring or the ester group.
-
Expert Insight (Causality): The choice of catalyst is paramount for achieving high yield and, in cases of substituted indoles, high diastereoselectivity. Rhodium-based catalysts, often with specialized chiral phosphine ligands (e.g., PhTRAP), are highly effective for the asymmetric hydrogenation of indoles, allowing for the synthesis of specific enantiomers of the indoline product.[2] The reaction conditions (pressure, temperature, solvent) are optimized to ensure complete reduction of the pyrrole ring while preventing over-reduction of the benzene ring.
Protocol: General Catalytic Hydrogenation
-
Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), add Ethyl Indole-2-carboxylate (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst: Add the catalyst (e.g., 5-10 mol% of a Rhodium or Platinum catalyst, such as PtO₂) to the solution.[12]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases (typically several hours to overnight).
-
Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or distillation.
Caption: Synthetic workflow from indole to indoline via hydrogenation.
Part 3: Applications in Research and Drug Development
The indole and indoline-2-carboxylate frameworks are foundational in the development of new therapeutics.
-
Ethyl Indole-2-carboxylate as a Precursor: Derivatives synthesized from this starting material have shown a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[4][6] It is a key reactant for preparing potent and selective inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, as well as antagonists for the cannabinoid CB1 receptor. Recent work has also focused on developing indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors.[15]
-
This compound in Peptidomimetics: The chiral, conformationally constrained structure of indoline-2-carboxylic acid (obtained from the ethyl ester) makes it a valuable semi-rigid analog of amino acids like phenylalanine and glutamic acid.[1] Incorporating this scaffold into peptide sequences can enforce specific secondary structures (e.g., turns), increase binding affinity to biological targets, and significantly enhance metabolic stability by making the peptide resistant to degradation by proteases.[1]
Conclusion
Ethyl Indole-2-carboxylate and its saturated analog, this compound, represent a synthetically linked pair of high-value chemical scaffolds. The former is an aromatic, planar, and highly versatile intermediate amenable to a wide range of functionalization reactions. Through a straightforward yet powerful catalytic hydrogenation, it is transformed into the latter—a chiral, three-dimensional building block prized for its use in constructing conformationally constrained molecules and peptidomimetics. A thorough understanding of the properties, structure, and reactivity of both compounds is essential for scientists aiming to leverage their unique attributes in the fields of organic synthesis, drug discovery, and materials science.
References
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
- National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). (S)-Ethyl indoline-2-carboxylate hydrochloride. PubChem Compound Database.
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available from: [Link]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCr Journals. Available from: [Link]
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Strauss, C. R., & Trainor, R. W. (1995). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 48(10), 1665-1678. Available from: [Link]
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Organic Chemistry Portal. (2020). Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review. Available from: [Link]
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Badiger, V. V., & Puranik, G. S. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(4), 25-32. Available from: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Bourguignon, J. J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2836. Available from: [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Available from: [Link]
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ChemSynthesis. (n.d.). ethyl 2-indolinecarboxylate. Product Page. Available from: [Link]
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Wang, D., & Chen, J. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(8), 1141-1153. Available from: [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]
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An In-Depth Technical Guide to the Physical Properties of Ethyl Indoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical properties of Ethyl Indoline-2-carboxylate (CAS No. 50501-07-0), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document collates available data on its fundamental physical characteristics, including molecular structure, melting point, boiling point, and density. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a framework for consistent and reproducible characterization. While exhaustive experimental solubility and spectral data remain areas for further investigation, this guide furnishes the foundational knowledge necessary for researchers and developers working with this versatile intermediate.
Introduction: The Significance of this compound
This compound is a notable heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with therapeutic potential. Researchers have successfully utilized this molecule in the development of novel drug candidates targeting a range of diseases, underscoring its importance in the pharmaceutical landscape.[1] Beyond its applications in drug discovery, this compound is also employed in the synthesis of specialty and fine chemicals, highlighting its relevance in the agrochemical sector.[1]
The physical properties of this compound are paramount for its practical application in a laboratory and industrial setting. A thorough understanding of its characteristics is essential for designing synthetic routes, developing purification strategies, and formulating final products. This guide aims to provide a detailed repository of these properties for the scientific community.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density are predicted values and should be treated as such until experimentally verified.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Indoline-2-carboxylic acid ethyl ester | [1][2] |
| CAS Number | 50501-07-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][3][4] |
| Molecular Weight | 191.23 g/mol | [1][4] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 53 - 57 °C | [1] |
| Boiling Point (Predicted) | 307.151 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.133 g/cm³ | N/A |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of this compound. Adherence to these protocols will ensure the generation of reliable and comparable data.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Solubility Profile
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
-
Procedure:
-
To a small, fixed amount of the solvent (e.g., 1 mL) in a test tube, add a small, measured amount of this compound (e.g., 10 mg).
-
Stir or vortex the mixture vigorously for a set period (e.g., 1 minute).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, add another measured amount and repeat the process until the solution is saturated.
-
-
Reporting: Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.
-
Data Analysis: The resulting spectrum should be analyzed for chemical shifts (δ), integration values, and spin-spin coupling patterns to elucidate the structure.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same volume of deuterated solvent is typically required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.
-
Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H bends).
Conclusion
This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for their experimental determination. While a solid foundation of its basic properties exists, further research is warranted to establish a comprehensive experimental solubility profile and to publish detailed, assigned NMR and IR spectral data. Such information would be invaluable to the scientific community and would facilitate the continued development of novel pharmaceuticals and agrochemicals based on this versatile indoline scaffold.
References
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MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl Indoline-2-carboxylate via the Reissert Reaction and Subsequent Reduction
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique three-dimensional, non-planar structure, in contrast to its aromatic indole counterpart, provides distinct advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] Ethyl Indoline-2-carboxylate, in particular, serves as a versatile building block for constructing more complex molecules, including potent inhibitors of therapeutic targets. This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of this compound, leveraging the classic Reissert indole synthesis followed by a targeted reduction. We will dissect the causality behind each experimental step, offering a protocol that is not merely a set of instructions, but a self-validating system for achieving a high-purity final product.
The Synthetic Strategy: A Two-Act Play
The synthesis of this compound is most reliably achieved in a two-stage process. The first stage employs the historic and robust Reissert indole synthesis to construct the aromatic core, yielding Ethyl Indole-2-carboxylate.[2][3] The second stage involves the selective reduction of the indole's C2-C3 double bond to afford the desired saturated indoline ring. This strategic separation allows for optimization and purification at a critical intermediate step, ensuring a higher quality final product.
Figure 1: Overall synthetic workflow from o-nitrotoluene to this compound.
Act I: The Reissert Indole Synthesis - Building the Aromatic Core
First described by Arnold Reissert in 1897, this reaction synthesizes the indole ring from an o-nitrotoluene derivative and diethyl oxalate.[2] It proceeds via two key transformations: a base-catalyzed condensation followed by a reductive cyclization.[4][5]
Mechanism and In-Depth Rationale
Step 1: Base-Catalyzed Condensation
The synthesis initiates with a Claisen condensation between o-nitrotoluene and diethyl oxalate.[2] The methyl group of o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base, a property conferred by the electron-withdrawing nature of the adjacent nitro group.
The choice of base is critical for reaction efficiency. Potassium ethoxide (KOC₂H₅) is demonstrably superior to sodium ethoxide (NaOC₂H₅), often resulting in higher yields.[2][3] This is attributed to the greater solubility of the intermediate potassium salt and the enhanced basicity of potassium ethoxide, particularly in ethereal solvents.[3] The reaction generates the potassium salt of ethyl o-nitrophenylpyruvate as a stable, often crystalline, intermediate that can be isolated.[6]
Step 2: Reductive Cyclization
Following the condensation, the nitro group of the ethyl o-nitrophenylpyruvate intermediate is reduced to an amine. This reduction is the prelude to the key ring-forming step.[4] A variety of reducing agents have been successfully employed, each with its own practical considerations.
| Reducing Agent System | Solvent(s) | Key Advantages/Considerations |
| Zinc (Zn) Dust / Acetic Acid | Acetic Acid | The classic Reissert condition; effective but can require large excesses of metal.[2][3] |
| Iron (Fe) / Acetic Acid | Acetic Acid/Ethanol | An inexpensive and effective alternative to zinc.[3][4] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic | A milder option, useful for sensitive substrates.[3] |
| Catalytic Hydrogenation (H₂/Pd/C, PtO₂) | Acetic Acid/Ethanol | High-yielding, clean reaction with a simple work-up (catalyst filtration).[6][7] |
Upon formation, the nascent amino group immediately undergoes intramolecular cyclization by attacking one of the adjacent carbonyl groups (the ketone is more electrophilic than the ester). The resulting intermediate then dehydrates to form the aromatic indole ring system, yielding Ethyl Indole-2-carboxylate.[8] Modern approaches often favor catalytic hydrogenation for its efficiency and cleaner reaction profiles.[7]
Act II: Selective Reduction to this compound
With the aromatic Ethyl Indole-2-carboxylate in hand, the final step is the selective reduction of the C2-C3 double bond of the pyrrole ring. Standard catalytic hydrogenation conditions that reduce the nitro group can sometimes, under forcing conditions (higher pressure/temperature), also reduce the indole ring. However, for greater control and to avoid over-reduction of the benzene ring or the ester functionality, a dedicated second reduction step is preferable.
A highly effective method for this transformation is the use of a dissolving metal reduction system, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in an alcoholic solvent.[9] This method is particularly well-suited for the reduction of electron-deficient double bonds, such as the one in the Ethyl Indole-2-carboxylate, without affecting the benzene ring.
Field-Proven Experimental Protocols
The following protocols are presented as a self-validating system, with justifications provided for key steps.
Protocol I: Synthesis of Ethyl Indole-2-carboxylate
This procedure is adapted from the highly reliable method detailed in Organic Syntheses.[6]
Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Rationale: Potassium metal and the resulting potassium ethoxide are highly reactive with atmospheric moisture. An inert atmosphere is essential to prevent quenching of the base and ensure reaction efficiency.
-
-
Reagent Preparation: In the flask, add 2.5 L of anhydrous ether and 78.2 g (2.0 moles) of potassium metal, cut into small pieces.
-
Base Formation: While stirring vigorously, slowly add 150 mL (2.57 moles) of absolute ethanol via the dropping funnel over 1.5-2 hours. The mixture will warm and reflux. Continue stirring until all the potassium has dissolved.
-
Condensation: Cool the resulting potassium ethoxide solution to room temperature. In a separate flask, prepare a solution of 274.3 g (2.0 moles) of o-nitrotoluene and 292.3 g (2.0 moles) of diethyl oxalate in 1 L of anhydrous ether. Add this solution to the stirred potassium ethoxide mixture over 30-40 minutes.
-
Precipitation & Isolation: A voluminous purple precipitate of the potassium salt will form. After the addition is complete, stir for an additional 10 minutes, then allow the mixture to stand for at least 24 hours.[6]
-
Work-up: Filter the deep-purple potassium salt using a Büchner funnel and wash thoroughly with anhydrous ether until the filtrate is colorless. Air-dry the salt. The expected yield is 204–215 g (74–78%).[6]
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Setup: This step utilizes a low-pressure hydrogenation apparatus (e.g., a Parr shaker).
-
Reaction Mixture: In the hydrogenation bottle, combine the potassium salt from the previous step (e.g., 55.4 g, 0.2 mole), 300 mL of glacial acetic acid, and 1.0 g of platinum(IV) oxide (PtO₂, Adams' catalyst).
-
Rationale: Acetic acid serves as both the solvent and the proton source to convert the potassium salt to the free pyruvate ester in situ. PtO₂ is a highly effective and reliable pre-catalyst for hydrogenation.
-
-
Hydrogenation: Seal the apparatus, evacuate and flush with hydrogen gas several times. Pressurize with hydrogen to ~30-40 p.s.i. and shake the vessel. Hydrogen uptake should begin promptly. Continue shaking until hydrogen uptake ceases (typically 1-2 hours).
-
Work-up: Depressurize the vessel. Remove the catalyst by filtration through a pad of Celite, washing the filter cake with glacial acetic acid.
-
Precipitation: Slowly pour the clear filtrate into 3 L of cold water with vigorous stirring. A yellow solid of Ethyl Indole-2-carboxylate will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield white needles. Expected yield is 30-35 g (79-92% for this step).[6]
Protocol II: Reduction to this compound
This protocol is adapted from methodologies described for the reduction of indole-2-carboxylic acid derivatives.[9]
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser, and place it in an ice-acetone bath.
-
Reaction Mixture: Add 300 mL of absolute ethanol to the flask and cool to -20 °C. Saturate the ethanol with dry hydrogen chloride (HCl) gas.
-
Addition of Reactants: While maintaining the temperature at or below -20 °C, add the Ethyl Indole-2-carboxylate (e.g., 18.9 g, 0.1 mole) followed by anhydrous stannous chloride (SnCl₂, 56.8 g, 0.3 mole) in one portion.
-
Rationale: The low temperature controls the exothermic reaction. Anhydrous SnCl₂ is the reducing agent, and the acidic ethanolic solution provides the necessary protons for the reduction mechanism. The product may initially form a tin-complex salt.[9]
-
-
Reaction: Allow the reaction to stir at low temperature for several hours, then warm slowly to room temperature and stir overnight.
-
Work-up: The work-up involves breaking the tin complex. This is typically achieved by basifying the reaction mixture. Cool the mixture in an ice bath and slowly add a concentrated aqueous ammonia solution until the pH is basic (pH > 9). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Product Characterization
Accurate characterization of the intermediate and final product is essential for validating the success of the synthesis.
| Compound | Molecular Formula | Mol. Weight | Melting Point (°C) | Appearance |
| Ethyl Indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 g/mol [10] | 122.5–124 °C[6] | White/Beige Solid |
| This compound | C₁₁H₁₃NO₂ | 191.23 g/mol | (Varies) | Oil or Low-Melting Solid |
Expected Spectroscopic Data for Ethyl Indole-2-carboxylate: [11]
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the benzene ring, a proton at the C3 position, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the ethyl group carbons, the ester carbonyl, and the eight carbons of the indole ring system.
-
Mass Spec (EI): Molecular ion peak (M⁺) at m/z = 189.[12]
Conclusion and Future Perspectives
The Reissert synthesis, followed by a targeted reduction, remains a powerful and reliable pathway to this compound. Its reliance on readily available starting materials and well-understood reaction mechanisms makes it a cornerstone of heterocyclic chemistry. While classic, the methodology is not static. Modern advancements, such as the use of continuous-flow hydrogenation for the reductive cyclization step, offer pathways to improved safety, scalability, and reaction times, demonstrating the enduring relevance of this synthesis in contemporary drug discovery and development.[7] This guide provides the fundamental knowledge and practical steps for researchers to confidently employ this strategy in their own synthetic campaigns.
References
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Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Reissert indole synthesis. Wikipedia. [Link]
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Gribble, G. W. (2016). Reissert-Indole-Synthesis. ResearchGate. [Link]
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Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
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ChemWis. (2024). Reissert Indole Synthesis. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database. [Link]
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Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Guillier, F., et al. (2011). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Organic Process Research & Development, 15(4), 963-973. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]
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Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200929. [Link]
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A Guide to the Synthesis of Ethyl Indoline-2-Carboxylate: Key Starting Materials and Strategic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl indoline-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable building block for a diverse array of biologically active molecules, including potent therapeutic agents. The strategic synthesis of this compound is therefore of paramount importance. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical logic that governs these transformations.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two conceptually distinct strategies:
-
Construction of the Indoline Ring System: This "bottom-up" approach involves the formation of the bicyclic indoline core from acyclic or monocyclic precursors. The key challenge lies in achieving the desired regioselectivity and controlling the cyclization process.
-
Reduction of an Indole Precursor: This "top-down" strategy leverages the pre-existing indole ring system, which is then selectively reduced to the corresponding indoline. The success of this approach hinges on the chemoselectivity of the reduction, preserving the ester functionality.
The choice between these strategies is often dictated by the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.
Pathway 1: The Reissert-Based Reductive Cyclization
A classic and robust method for constructing the indoline framework is through the reductive cyclization of an ortho-substituted nitroaromatic precursor. This is a variation of the Reissert indole synthesis.[1] The key starting materials for this pathway are o-nitrotoluene and diethyl oxalate .[2][3][4]
Mechanism and Rationale
The synthesis proceeds through a two-step sequence. The first step is a Claisen condensation between o-nitrotoluene and diethyl oxalate, facilitated by a strong base such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate.[2] The electron-withdrawing nitro group enhances the acidity of the benzylic protons of o-nitrotoluene, enabling its deprotonation and subsequent nucleophilic attack on diethyl oxalate.
The second step is the reductive cyclization of the resulting pyruvate derivative. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indoline ring.[2] Various reducing agents can be employed for this transformation, each with its own set of advantages and considerations.
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate via Reductive Cyclization
Step 1: Synthesis of the Potassium Salt of Ethyl o-Nitrophenylpyruvate [2]
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add freshly cut potassium to anhydrous ether.
-
Slowly add a mixture of absolute ethanol and anhydrous ether to dissolve the potassium, forming potassium ethoxide.
-
Cool the solution and add diethyl oxalate, followed by o-nitrotoluene.
-
Allow the reaction mixture to stand for at least 24 hours, during which the deep-purple potassium salt of ethyl o-nitrophenylpyruvate precipitates.
-
Isolate the salt by filtration and wash with anhydrous ether.
Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate [2]
-
Dissolve the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid in a hydrogenation bottle.
-
Add a platinum catalyst (e.g., platinum(IV) oxide).
-
Hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.
-
Filter to remove the catalyst and precipitate the product by adding water to the filtrate.
-
Collect the solid ethyl indole-2-carboxylate by filtration and dry.
Note: While the product of this reductive cyclization is often the indole, under certain conditions, the indoline can be obtained directly or as a subsequent reduction product.
Visualization of the Reissert-Based Pathway
Figure 1: Reissert-based synthesis of this compound.
Pathway 2: Catalytic Hydrogenation of Ethyl Indole-2-carboxylate
This approach begins with the readily available ethyl indole-2-carboxylate . The core of this strategy is the selective reduction of the pyrrole ring of the indole nucleus without affecting the ester group or the benzene ring.
Causality in Catalyst and Condition Selection
The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. Platinum-based catalysts, such as platinum on carbon (Pt/C), are often effective for this transformation.[5] The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to control the rate and selectivity of the reduction.[5] The presence of an acid, such as p-toluenesulfonic acid, can activate the indole ring towards hydrogenation by protonating it, thereby disrupting its aromaticity.[5]
Experimental Protocol: Catalytic Hydrogenation
-
To a solution of ethyl indole-2-carboxylate in a suitable solvent (e.g., ethanol, acetic acid), add the Pt/C catalyst.
-
If required, add an acidic activator.
-
Place the reaction vessel in a hydrogenation apparatus and pressurize with hydrogen gas.
-
Stir the mixture at a specified temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography.
Data Summary: Hydrogenation Conditions
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Additive | Reference |
| Pt/C | Ethanol | 1-5 | Room Temp | p-TsOH | [5] |
| PtO₂ | Acetic Acid | ~2 | Room Temp | None | [2] |
Pathway 3: The Fischer Indole Synthesis Route
The Fischer indole synthesis is a versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones .[6][7] To synthesize this compound via this route, one would first prepare ethyl indole-2-carboxylate and then reduce it. The key starting materials are phenylhydrazine and ethyl pyruvate .
Mechanistic Considerations
The reaction proceeds by the acid-catalyzed condensation of phenylhydrazine and ethyl pyruvate to form a phenylhydrazone.[7] This intermediate then undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[7] A variety of Brønsted and Lewis acids can catalyze this reaction, including polyphosphoric acid, zinc chloride, and sulfuric acid.[2][7]
Visualization of the Fischer Indole Synthesis Pathway
Figure 2: Fischer indole synthesis route to the precursor of this compound.
Alternative Reduction Methods from Indole Precursors
Besides catalytic hydrogenation, other reduction methods for converting indole-2-carboxylic acid or its esters to the corresponding indoline have been reported.
Tin and Hydrogen Chloride Reduction
A method described by Corey et al. involves the reduction of ethyl indole-2-carboxylate using metallic tin and dry hydrogen chloride gas in ethanol.[8] This method, while effective, often requires high pressure and careful handling of corrosive reagents.[8]
Dissolving Metal Reduction
The use of alkali metals (lithium, sodium, or potassium) in liquid ammonia provides a powerful method for the reduction of indole-2-carboxylic acids or their esters to indolines.[9] This Birch-type reduction is highly efficient and can be performed at low temperatures. The addition of a weak proton source, such as aniline, can facilitate the reaction.[9]
Conclusion
The synthesis of this compound can be approached from several well-established chemical pathways. The choice of the most suitable method depends on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities. The Reissert-based reductive cyclization offers a direct route to the indoline core from simple aromatic precursors. In contrast, the reduction of a pre-formed indole, either through catalytic hydrogenation or other chemical means, provides a reliable alternative, particularly when the indole precursor is readily accessible. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for the successful and efficient synthesis of this important synthetic intermediate.
References
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Almutairi, F. M., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(8). [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 47. [Link]
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Corma, A., et al. (2009). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. ChemSusChem, 2(12), 1155-1160. [Link]
- Corey, E. J., et al. (1970). A new synthetic route to prostaglandins of the E1 and F1 series. Journal of the American Chemical Society, 92(8), 2476-2488.
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El-Sayed, M. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Gadaginamath, G. S., & Pujar, S. R. (2010). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2(4), 230-240. [Link]
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Wikipedia contributors. (2023, December 19). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53517-53533. [Link]
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Takeda, H., et al. (2002). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 67(20), 7145-7155. [Link]
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Belkacem, M., & Soukri, M. (1998). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 48(12), 2539-2548. [Link]
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Gabriele, B., & Mancuso, R. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 568-601. [Link]
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Zhang, Z., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry, 4(7), 2465-2475. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
- US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. (1984).
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Spectroscopic Profile of Ethyl Indoline-2-carboxylate: A Technical Guide for Researchers
Introduction
Ethyl indoline-2-carboxylate (ethyl 2,3-dihydro-1H-indole-2-carboxylate) is a saturated heterocyclic ester of significant interest in medicinal chemistry and drug development. It serves as a key building block for synthesizing a variety of more complex molecules, leveraging the reactivity of the indoline core and the ester functionality. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, making a thorough understanding of its spectroscopic characteristics essential.
Molecular Structure and Atom Numbering
The structure of this compound, with standardized numbering for NMR assignment, is presented below. The key distinction from its indole analogue is the saturation of the C2-C3 bond, which fundamentally alters the electronic and magnetic environments of the nearby nuclei.
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
Experimental Protocols
The following are standardized methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 3 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 240 ppm.
-
-
Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform the free induction decay (FID). Phase correct the spectrum and calibrate to the TMS signal (0.00 ppm).
FT-IR Spectroscopy Acquisition
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount (~1-2 mg) of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition:
-
Wavenumber Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Perform an ATR correction if necessary.
Mass Spectrometry Acquisition
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a direct insertion probe.
-
GC-MS Method (if applicable):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing it to the predicted pathway and spectral libraries.
Conclusion
This guide establishes a detailed, predictive spectroscopic fingerprint for this compound. The key identifying features are the aliphatic AMX system in the ¹H NMR spectrum, the characteristic sp³ carbon signals for C2 and C3 in the ¹³C NMR spectrum, the N-H and ester C=O stretches in the IR spectrum, and a mass spectrum showing a molecular ion at m/z 191 with predictable fragmentation. This expert-derived data serves as a crucial, self-validating reference for any scientist engaged in the synthesis, purification, or application of this important heterocyclic compound, ensuring both structural integrity and confidence in downstream research.
References
-
Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. PubChem. Retrieved from: [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from: [Link]
-
Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3193. Available at: [Link]
-
NIST. (n.d.). IR Spectrum for Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from: [Link]
Ethyl Indoline-2-carboxylate: A Cornerstone Precursor for Complex Molecule Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity and affinity with biological targets. Ethyl Indoline-2-carboxylate, as a stable and versatile derivative, serves as a critical entry point for the stereocontrolled synthesis of a diverse array of complex indoline-containing molecules. Its strategic importance lies in its ability to be readily functionalized at the nitrogen atom, the C3 position, and the carboxylate group, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on its role as a precursor in the development of novel therapeutics.
Synthesis of this compound: Foundational Methodologies
The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the need for enantiopure products.
Reductive Cyclization of Ethyl o-Nitrophenylpyruvate
A classic and widely used method involves the reductive cyclization of ethyl o-nitrophenylpyruvate. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Platinum-Catalyzed Hydrogenation [1]
-
Preparation of the Reaction Mixture: In a high-pressure hydrogenation bottle, dissolve the potassium salt of ethyl o-nitrophenylpyruvate (0.109 mole) in 200 ml of glacial acetic acid.
-
Catalyst Addition: Add 0.20 g of platinum catalyst (e.g., Adams' catalyst, PtO₂) to the solution.
-
Hydrogenation: Place the reaction vessel in a Parr low-pressure hydrogenation apparatus. Flush the system several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).
-
Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Upon completion, vent the hydrogen and filter the reaction mixture to remove the platinum catalyst. The filtrate, containing this compound, can be further purified by crystallization or chromatography.
The causality behind this experimental choice lies in the efficiency and cleanliness of catalytic hydrogenation. The platinum catalyst facilitates the reduction of both the nitro group to an amine and the pyruvate carbonyl group, followed by intramolecular cyclization and dehydration to form the indoline ring system. Acetic acid serves as a suitable solvent that also promotes the reaction.
Fischer Indole Synthesis
The Fischer indole synthesis provides another versatile route to indole-2-carboxylates, which can then be reduced to the corresponding indolines. This method involves the acid-catalyzed reaction of a phenylhydrazine with a pyruvate derivative.
Conceptual Workflow of Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Chemical Reactivity and Synthetic Transformations
This compound is a versatile precursor due to the reactivity of its three key functional components: the indoline nitrogen, the C3 position, and the ethyl ester.
N-Functionalization: Expanding Molecular Diversity
The secondary amine of the indoline ring is readily functionalized, allowing for the introduction of a wide range of substituents. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of the final molecule.
Experimental Protocol: N-Alkylation [2][3]
-
Reagent Preparation: To a solution of this compound in acetone, add aqueous potassium hydroxide.
-
Alkylation: Add the desired alkylating agent (e.g., allyl bromide, benzyl bromide) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for a specified time (e.g., two hours).
-
Work-up and Purification: After completion, the solvent is removed, and the residue is worked up using standard extraction procedures. The N-alkylated product can be purified by column chromatography or recrystallization.
This protocol is effective due to the in-situ formation of the more nucleophilic indolinide anion by the base, which then readily undergoes S_N2 reaction with the alkyl halide. The choice of a polar aprotic solvent like acetone facilitates this type of reaction.
C3-Functionalization: Building Complexity
The C3 position of the indoline ring is nucleophilic and can be functionalized through various reactions, including Mannich reactions and Vilsmeier-Haack formylation, after initial conversion to the corresponding indole.[4][5]
Conceptual Pathway for C3-Functionalization
Caption: C3-Functionalization of the Indole Scaffold.
Ester Manipulation: Gateway to Amides and Other Derivatives
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides and hydrazides. These transformations are fundamental for peptide coupling and the synthesis of various bioactive compounds.
Experimental Protocol: Hydrazinolysis to Indole-2-carbohydrazide [2][3]
-
Reaction Setup: To a solution of Ethyl Indole-2-carboxylate in absolute ethanol, add hydrazine hydrate.
-
Reaction Conditions: Reflux the reaction mixture for an appropriate duration.
-
Product Isolation: Upon cooling, the indole-2-carbohydrazide product often precipitates and can be collected by filtration.
This reaction proceeds via nucleophilic acyl substitution, where hydrazine, being a potent nucleophile, displaces the ethoxy group of the ester. The resulting hydrazide is a valuable intermediate for synthesizing heterocyclic systems like thiazoles.[2][3]
Applications in the Synthesis of Bioactive Molecules and Pharmaceuticals
This compound is a key building block in the synthesis of a wide range of biologically active compounds.[6] Its utility spans various therapeutic areas, including oncology, inflammation, and infectious diseases.[6]
Synthesis of Spirooxindoles
Spirooxindoles are a class of compounds with significant biological activities, including anticancer and antimicrobial properties.[7][8] this compound can be a precursor to isatin derivatives, which are key components in the synthesis of spirooxindoles via multi-component reactions.
Illustrative Synthetic Scheme for Spirooxindoles
Caption: General Strategy for Spirooxindole Synthesis.
Precursor to Constrained Amino Acids
The rigid framework of indoline makes it an excellent scaffold for the synthesis of constrained amino acid analogues. These non-natural amino acids are valuable tools in peptide and protein engineering, often imparting enhanced stability and receptor-binding affinity. N-acylated Ethyl Indoline-2-carboxylates are valuable precursors for the preparation of these constrained amino acids.[9]
Development of Novel Therapeutic Agents
This compound and its derivatives are instrumental in the synthesis of a variety of therapeutic agents. Notable examples include:
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors.[10][11]
-
Cannabinoid CB1 Receptor Antagonists: This scaffold is used in the preparation of cannabinoid CB1 receptor antagonists.
-
IDO Inhibitors: It serves as a reactant for the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors, which are of interest in cancer immunotherapy.
-
Anti-inflammatory and Anticancer Agents: The indole core is a common feature in molecules with anti-inflammatory and anticancer properties.[6][12]
Table 1: Summary of Synthetic Transformations and Applications
| Transformation | Reagents and Conditions | Key Intermediate/Product | Therapeutic Application Area |
| N-Alkylation | Alkyl halide, aq. KOH, Acetone, RT | N-Alkyl this compound | General drug development |
| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | Indole-2-carbohydrazide | Heterocycle synthesis, Anticonvulsants |
| Vilsmeier-Haack | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | Synthesis of complex heterocycles |
| Reduction to Indoline | Sn, HCl, Ethanol | This compound tin complex | Precursor for ACE inhibitors |
| Fischer Synthesis | Phenylhydrazine, Ethyl pyruvate, Acid | Ethyl Indole-2-carboxylate | General indole synthesis |
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone precursor in modern organic synthesis and medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a robust platform for the construction of complex molecular architectures with diverse biological activities. The continued exploration of new synthetic methodologies involving this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate libraries of complex molecules based on the indoline scaffold will be paramount. This compound is poised to remain a critical tool in the arsenal of synthetic and medicinal chemists for the foreseeable future.
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Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. Available at: [Link]
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Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 366-373. Available at: [Link]
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ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
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Whitepaper: The Indoline-2-Carboxylate Scaffold: A Cornerstone of Modern Medicinal Chemistry
Abstract: The indoline-2-carboxylate framework represents a quintessential "privileged scaffold" in contemporary drug discovery. Its rigid, bicyclic structure, combined with the versatile chemical handle of the C2-carboxylic acid, provides an ideal starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide delves into the profound biological significance of this scaffold, exploring its prevalence in nature, its role as a key pharmacophore, and its successful application in developing therapeutics for viral infections, cancer, cardiovascular disease, and neurological disorders. We will dissect the structure-activity relationships that govern its function, provide detailed synthetic and analytical protocols, and offer insights into its future potential in addressing unmet medical needs.
Introduction: From Indole to Indoline - A Subtle Change with Profound Consequences
The indole nucleus is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to complex natural products.[1][2] Its partially saturated counterpart, the indoline scaffold, retains the aromatic benzene ring but features a saturated pyrrolidine ring. This seemingly minor structural modification imparts a significant change in three-dimensional geometry, transforming the planar indole into a non-planar, more flexible indoline structure. This increased sp3 character enhances the scaffold's ability to engage with the complex, three-dimensional binding pockets of protein targets, a highly desirable trait in drug design.
The addition of a carboxylate group at the C-2 position further elevates the scaffold's status. The indoline-2-carboxylate core (Figure 1) introduces a critical hydrogen bond donor/acceptor and a negatively charged group capable of forming key ionic interactions or, crucially, acting as a metal-chelating pharmacophore. This unique combination of a rigid, lipophilic bicyclic system and a polar, interactive carboxylate group underpins its remarkable biological versatility.
Caption: Mechanism of HIV-1 integrase inhibition.
Cardiovascular Disease: Angiotensin-Converting Enzyme (ACE) Inhibition
The indoline-2-carboxylate scaffold is also the foundation for potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. [3]Compounds such as (mercapto-propanoyl)indoline-2-carboxylic acids have demonstrated significantly greater potency than the established drug captopril. [3]The indoline nucleus is believed to interact with a hydrophobic pocket at the active site of ACE, enhancing binding affinity. [3]The development of these inhibitors often starts from indoline-2-carboxylic acid as a key starting material. [4]
Neurological Disorders: NMDA Receptor Antagonism
In the central nervous system, derivatives of indole-2-carboxylic acid act as competitive antagonists at the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. [5][6][7]This allosteric site must be occupied by glycine (or D-serine) for the receptor's ion channel to open in response to glutamate. By blocking this site, indole-2-carboxylates can inhibit NMDA receptor activity, a mechanism relevant for treating conditions involving excitotoxicity, such as stroke and epilepsy. [6]Quantitative structure-activity relationship (QSAR) studies have shown that the potency of these antagonists is influenced by the lipophilicity and electronic properties of substituents on the indole core. [5]
Oncology: Multi-Targeted Kinase Inhibition and Apoptosis Induction
The versatility of the scaffold extends to oncology. Indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. [8]Other derivatives, such as indole-2-carboxylic acid benzylidene-hydrazides, have been identified as potent inducers of apoptosis in cancer cells, with evidence suggesting tubulin polymerization inhibition as a primary mechanism of action. [9]
Other Therapeutic Areas
The scaffold's utility continues to expand into new therapeutic domains:
-
Immunotherapy: As dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune escape. [10]* Pain and Inflammation: As agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for novel analgesics. [2][11][12]* Infectious Diseases: As anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease. [13]* Tuberculosis: Indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis. [14]
Quantitative Bioactivity Data
The following table summarizes the biological activities of representative indoline-2-carboxylate derivatives across various target classes, demonstrating the scaffold's broad therapeutic potential.
| Compound Class | Target | Bioactivity | Cell Line/Assay | Reference |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | IC₅₀ = 0.13 µM | In vitro enzyme assay | [15][16] |
| (Mercaptopropanoyl)indoline-2-carboxylic acid 7b(S,S) | Angiotensin-Converting Enzyme (ACE) | 3x more potent than captopril | In vitro enzyme assay | [3] |
| 3-((E)-...)-1H-indole-2-carboxylic acid 17k | CysLT1 Receptor | IC₅₀ = 5.9 nM | Radioligand binding assay | [17] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (...) 9b | Apoptosis Induction | EC₅₀ = 0.1 µM | Caspase activation (T47D cells) | [9] |
| Indole-2-carboxamide derivative 5h | CDK2 | IC₅₀ = 11 nM | In vitro enzyme assay | [8] |
| Indole-2-carboxamide derivative 5e | EGFR | IC₅₀ = 93 nM | In vitro enzyme assay | [8] |
| 6-acetamido-indole-2-carboxylic acid 9o-1 | IDO1 / TDO | IC₅₀ = 1.17 µM / 1.55 µM | In vitro enzyme assay | [10] |
| Dichloroindole-2-carboxylic acid derivative 8 | NMDA Glycine Site | pKi = 8.5 | [³H]glycine binding assay | [5] |
Synthetic Strategies and Methodologies
The accessibility of the indoline-2-carboxylate scaffold through robust synthetic routes is a key factor in its widespread use. A common and powerful approach is the Fischer indole synthesis, followed by reduction of the indole ring.
Caption: General synthetic workflow to the indoline-2-carboxylate core.
Experimental Protocol: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate (A Key Intermediate)
This protocol outlines a typical esterification, a fundamental step in derivatizing the core scaffold. The procedure is adapted from methodologies used in the synthesis of HIV-1 integrase inhibitors. [15][18] Objective: To synthesize Ethyl 6-bromo-1H-indole-2-carboxylate from 6-bromo-1H-indole-2-carboxylic acid.
Materials:
-
6-bromo-1H-indole-2-carboxylic acid (1.0 eq)
-
Absolute Ethanol (EtOH) (approx. 100 mL per gram of starting material)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Carefully add concentrated sulfuric acid (0.5 eq) dropwise to the stirred solution.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C. Maintain this temperature for 2-4 hours.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Heating accelerates this equilibrium-driven reaction.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and any remaining carboxylic acid, facilitating the extraction of the neutral ester product.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Self-Validation: The formation of two clear layers after settling indicates a successful separation of aqueous and organic phases. The organic layer should be transparent after drying, indicating the removal of water.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Conclusion and Future Outlook
The indoline-2-carboxylate scaffold is a testament to the power of privileged structures in drug discovery. Its unique stereoelectronic properties have enabled the development of a remarkable variety of biologically active compounds. The core's ability to engage in critical binding interactions—from hydrophobic contacts to hydrogen bonds and metal chelation—ensures its continued relevance. Future research will likely focus on incorporating this scaffold into more complex molecular architectures, such as macrocycles and covalent inhibitors, and exploring its potential against new and challenging biological targets. As synthetic methodologies become more advanced, the ability to fine-tune the scaffold's properties will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
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A Technical Guide to the Discovery of Novel Ethyl Indoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and natural products.[1][2] Ethyl indoline-2-carboxylate, a key derivative, serves as a versatile and highly valuable starting material for the synthesis of a diverse array of novel chemical entities with significant therapeutic potential. This guide provides an in-depth exploration of the synthetic pathways, strategic considerations, and potential applications of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and explore the vast pharmacological landscape these compounds inhabit, from anticancer to antimicrobial agents.[3][4][5][6][7] Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.
The Strategic Importance of the Indoline-2-carboxylate Scaffold
The indoline nucleus, a dihydrogenated indole, offers a unique three-dimensional geometry that distinguishes it from its aromatic counterpart. This structural feature allows for more specific and often stronger interactions with biological targets. The ethyl ester at the 2-position of the indoline ring is a particularly useful functional handle, enabling a wide range of chemical modifications. This strategic combination of a conformationally flexible scaffold and a reactive functional group makes this compound an ideal starting point for generating libraries of diverse compounds for high-throughput screening and lead optimization.[4][5] The indole scaffold itself is a well-established pharmacophore in numerous approved drugs, and its derivatives have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][6][7][8][9][10]
Core Synthetic Strategies and Mechanistic Considerations
The derivatization of this compound can be broadly categorized into three primary areas: N-functionalization, ester modification, and aromatic ring substitution. The choice of synthetic route is dictated by the desired final compound and the need to control regioselectivity.
N-Alkylation and N-Arylation: Expanding the Molecular Frontier
Modification of the indoline nitrogen is a common and effective strategy for introducing diversity. Standard N-alkylation can be readily achieved using alkyl halides in the presence of a suitable base.
Causality Behind the Protocol: The choice of a relatively mild base like potassium carbonate is crucial to prevent the hydrolysis of the ethyl ester, which can occur under more strongly basic conditions. Acetone is an excellent solvent for this reaction due to its ability to dissolve the starting material and its appropriate boiling point for achieving a reasonable reaction rate without promoting side reactions.
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
N-arylation can be accomplished through Buchwald-Hartwig cross-coupling reactions, which allow for the introduction of a wide range of aryl and heteroaryl substituents.
Ester Hydrolysis and Amide Bond Formation: Crafting Bioisosteres
The ethyl ester of this compound can be easily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives.
Experimental Protocol: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
The resulting carboxylic acid can then be coupled with a variety of amines to form amides using standard peptide coupling reagents such as EDC/HOBt or HATU. This allows for the introduction of a vast array of functional groups and the exploration of structure-activity relationships.[11]
Hydrazinolysis and Heterocycle Formation: Building Complexity
A powerful derivatization strategy involves the hydrazinolysis of the ethyl ester to form the corresponding carbohydrazide.[12][13] This intermediate is a versatile building block for the synthesis of various five- and six-membered heterocycles, such as pyrazoles, oxadiazoles, and triazoles.
Experimental Protocol: Hydrazinolysis of this compound
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).[14]
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the carbohydrazide.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
The resulting carbohydrazide can then be cyclized with various reagents to generate a diverse range of heterocyclic derivatives. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like POCl₃ can yield 1,3,4-oxadiazoles.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic routes from this compound.
Biological Applications and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
The indoline scaffold is present in several clinically used anticancer agents.[8] Novel derivatives are continuously being explored for their potential to inhibit various cancer-related targets, such as kinases and tubulin.[8][9] The ability to easily modify the indoline core allows for the fine-tuning of activity against specific cancer cell lines.[15]
Antimicrobial and Antiviral Activity
Indoline-containing compounds have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[3][4][5] Furthermore, specific indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[16]
Anti-inflammatory and Other Activities
The structural versatility of indoline derivatives has led to their investigation in numerous other therapeutic areas. These include the development of anti-inflammatory agents, cardiovascular drugs, and central nervous system-active compounds.[4][5]
Data Summary and Characterization
The successful synthesis of novel derivatives requires rigorous characterization to confirm their structure and purity. The following table provides an example of the type of data that should be collected for a newly synthesized compound.
| Compound ID | Synthetic Route | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) | Biological Activity (IC₅₀, µM) |
| N-Benzyl-EIC | N-Alkylation | 92 | 7.25-7.40 (m, 5H), ... | [M+H]⁺ found: ... | Target X: 2.5 |
| Indoline-2-carboxamide-Y | Amide Coupling | 78 | ... | ... | Target Y: 1.8 |
| Heterocycle-Z | Hydrazinolysis/Cyclization | 65 | ... | ... | Target Z: 5.1 |
EIC: this compound
Conclusion and Future Directions
This compound remains a highly valuable and versatile starting material for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation indoline-based drugs. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.[2]
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An In-Depth Technical Guide to Ethyl Indoline-2-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl Indoline-2-carboxylate, a versatile heterocyclic compound. Recognizing the common confusion with its aromatic precursor, this document places a strong emphasis on distinguishing between the saturated indoline scaffold and the unsaturated indole scaffold. For researchers, scientists, and drug development professionals, understanding the nuances of their synthesis, properties, and reactivity is paramount for successful application.
Nomenclature and Structural Distinction: Indoline vs. Indole
At the outset, it is critical to address a frequent point of ambiguity. This compound is the saturated analog of the more widely documented Ethyl Indole-2-carboxylate. The core difference lies in the pyrrole ring of the bicyclic structure:
-
Ethyl Indole-2-carboxylate : Features an aromatic pyrrole ring.
-
This compound : Features a saturated pyrrolidine ring (2,3-dihydro).
This saturation profoundly impacts the molecule's geometry, electronic properties, and chemical reactivity. The conversion from the indole to the indoline derivative is a reduction reaction, a key synthetic pathway discussed in this guide.
Below is a diagram illustrating the structural relationship.
Caption: Chemical reduction converts the aromatic Ethyl Indole-2-carboxylate to the saturated this compound.
Physicochemical Properties: A Comparative Overview
The structural differences manifest in distinct physicochemical properties, which are crucial for experimental design, from reaction setup to purification and analysis.
| Property | This compound | Ethyl Indole-2-carboxylate |
| CAS Number | 50501-07-0[1][2] | 3770-50-1[3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₃NO₂[1][2] | C₁₁H₁₁NO₂[3][4][6][7] |
| Molecular Weight | 191.23 g/mol [1][2] | 189.21 g/mol [3][4][6] |
| Appearance | White to green crystalline powder[2] | Slightly off-white crystalline powder[8] |
| Melting Point | 53 - 57 °C[2] | 122 - 125 °C[4][5] |
| IUPAC Name | Ethyl 2,3-dihydro-1H-indole-2-carboxylate[1] | Ethyl 1H-indole-2-carboxylate[3][8] |
Synthesis of this compound
The primary route to obtaining this compound is through the chemical reduction of its indole counterpart. The choice of reducing agent is critical and determines the reaction conditions and workup procedure. Two effective, field-proven methods are detailed below.
Method A: Reduction using Magnesium and Methanol
This method offers a high-yield pathway using common laboratory reagents. The mechanism involves electron transfer from the magnesium metal to the indole ring, followed by protonation by the methanol solvent.
Expertise & Experience: The use of magnesium in methanol is a powerful reducing system for aromatic heterocycles. It is generally safer and more scalable than methods requiring high-pressure hydrogenation or more hazardous reagents like sodium cyanoborohydride. The reaction's progress can often be monitored by the consumption of the magnesium metal. A 96% yield has been reported for this conversion.[9]
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl Indole-2-carboxylate (1 equivalent).
-
Reagents : Add magnesium turnings (typically 2-4 equivalents) to the flask.
-
Solvent : Add anhydrous methanol as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reaction : Stir the mixture at room temperature or with gentle heating. The reaction is exothermic and may initiate on its own. Reflux may be required to drive the reaction to completion.
-
Monitoring : Track the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the reaction mixture and quench by the slow addition of aqueous acid (e.g., 1M HCl) until the remaining magnesium is consumed and the solution is acidic.
-
Extraction : Extract the aqueous solution with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Method B: Reduction via Stannous Chloride Tin Complex
This industrial method involves the reduction of Indole-2-carboxylic acid using stannous chloride (SnCl₂) in an ethanolic solution of hydrogen chloride. This process forms an intermediate tin-ester complex, which is then isolated and treated to yield the free ester.
Trustworthiness: This protocol is derived from a patented industrial process, indicating its robustness and scalability.[10] The formation of the tin complex allows for a controlled reduction and subsequent hydrolysis to yield the desired product. This self-validating system ensures that the reduction proceeds specifically to the indoline state.
Caption: Workflow for the synthesis of Indoline-2-carboxylic acid via an this compound tin complex intermediate.
Applications in Research and Development
This compound serves as a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. Its saturated backbone and reactive functional groups (the secondary amine and the ethyl ester) allow for diverse chemical transformations.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of molecules targeting neurological disorders.[2] The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.
-
Agrochemical Synthesis : It is employed in the creation of advanced agrochemicals, where the indoline core can be modified to develop new crop protection products.[2]
-
Precursor to Indole Derivatives : Researchers utilize this compound in the synthesis of complex indole derivatives, which are known to possess significant anti-inflammatory and anticancer properties.[2]
In contrast, the unsaturated precursor, Ethyl Indole-2-carboxylate , is a well-known reactant for preparing a different spectrum of bioactive molecules, including:
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors.[6]
-
Cannabinoid CB1 receptor antagonists.[6]
-
Inhibitors of p38 MAP kinase.[6]
Conclusion
This compound is a distinct and valuable chemical entity with specific properties and applications that differentiate it from its aromatic precursor, Ethyl Indole-2-carboxylate. For scientists in drug discovery and chemical development, a precise understanding of their respective synthesis routes, CAS numbers, and reactivity is essential. The reduction of the indole core to an indoline is a key enabling transformation, unlocking access to a different chemical space for the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge and validated protocols to empower researchers in their synthetic endeavors.
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A Technical Guide to the Solubility and Stability of Ethyl Indoline-2-carboxylate for Pharmaceutical Development
Abstract
Ethyl Indoline-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry, particularly in the design of novel drug candidates, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides an in-depth analysis of the solubility and stability of this compound. We will explore its solubility profile in various solvent systems, delineate its principal degradation pathways—including oxidation and hydrolysis—and provide validated, step-by-step protocols for both solubility determination and the development of a stability-indicating analytical method (SIAM). This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists engaged in the development of molecules derived from this important scaffold.
Introduction
Chemical Identity and Physicochemical Properties
This compound (CAS: 50501-07-0) is the 2,3-dihydro derivative of Ethyl Indole-2-carboxylate.[2] This saturation of the C2-C3 bond significantly influences its chemical reactivity and stability, distinguishing it from its aromatic indole counterpart. The primary physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2,3-dihydro-1H-indole-2-carboxylate | [2] |
| Synonyms | Indoline-2-carboxylic acid ethyl ester | [1] |
| CAS Number | 50501-07-0 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | White to orange/green crystalline powder | [1] |
| Melting Point | 53 - 57 °C | [1][3] |
Significance in Medicinal Chemistry and Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry. This compound, with its reactive ester functionality and secondary amine, serves as a versatile building block for constructing more complex molecules. It is a key starting material in the synthesis of compounds targeting a range of diseases, including neurological disorders, and has been utilized in the development of anti-inflammatory and anticancer agents.[1] Its favorable reactivity and stability under specific synthetic conditions make it an attractive intermediate for chemists aiming to streamline synthetic pathways.[1] However, to successfully transition from a synthetic intermediate to a stable, formulated drug substance, a comprehensive characterization of its solubility and degradation profile is essential.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound—containing a hydrophobic bicyclic core, a polar ester group, and a hydrogen-bond-donating N-H group—suggests a complex solubility behavior.
Theoretical Considerations and Qualitative Assessment
The molecule's overall character is moderately lipophilic. The ethyl ester group provides a site for hydrogen bond acceptance, while the secondary amine of the indoline ring can act as a hydrogen bond donor. Based on these structural features, a qualitative solubility profile can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor in Water; Soluble in Alcohols | The large hydrophobic indoline ring limits aqueous solubility. Alcohols can engage in hydrogen bonding with both the N-H and ester groups, facilitating dissolution. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance (DMSO) promote solvation. |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | Lack of strong intermolecular interactions with the polar functional groups limits solubility. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating moderately polar organic compounds. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, an experimental approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility because it ensures that a true equilibrium is reached between the dissolved and solid states of the compound.[4]
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end of the experiment) to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert glass vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.0). Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Reporting: Express the solubility in units of mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Measurement.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and developing stable formulations. The primary degradation pathways are driven by its susceptibility to oxidation and ester hydrolysis.
Oxidative Stability: Dehydrogenation to Indole
The most significant stability liability for the indoline scaffold is its propensity for dehydrogenation (oxidation) to form the corresponding aromatic indole structure, Ethyl Indole-2-carboxylate.[6][7] This transformation results in a loss of two hydrogen atoms from the C2 and C3 positions and is often facilitated by atmospheric oxygen, trace metals, or light. This is not merely a degradation but a fundamental chemical transformation that alters the molecule's identity and biological properties.
Caption: Primary Oxidative Degradation Pathway.
Hydrolytic Stability: Ester Cleavage
As an ethyl ester, the compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield Indoline-2-carboxylic acid and ethanol.[8] This reaction can be catalyzed by both acid and base, making the stability of the compound highly dependent on the pH of its environment. Hydrolysis is a critical concern in aqueous formulations or during processing in protic solvents.
Caption: Primary Hydrolytic Degradation Pathway.
Photostability and Thermal Stability
While specific photostability data for this compound is not extensively published, related indole and indoline compounds are known to be sensitive to UV light, which can promote oxidative degradation.[9] Therefore, protection from light is a prudent handling measure.
Furthermore, supplier recommendations for refrigerated storage (2-8°C) indicate that the compound may be susceptible to degradation at ambient or elevated temperatures over long periods.[1] Thermal stress can accelerate both oxidation and hydrolysis.
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure that can accurately and specifically quantify the decrease in the concentration of the API in the presence of its degradation products, excipients, and impurities.[10] Its development is a regulatory requirement and is essential for all stability studies. Forced degradation (stress testing) is the cornerstone of this process.[10][]
The Principle of Forced Degradation Studies
Forced degradation involves subjecting the API to stress conditions more severe than those encountered during routine handling or storage. The objectives are to:
-
Identify the likely degradation products that may form under normal conditions.
-
Demonstrate that the analytical method can separate the API from these degradants (i.e., demonstrate specificity).
-
Elucidate the intrinsic stability of the molecule and its degradation pathways.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described in the table below. Include a control sample stored at 2-8°C, protected from light.
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Dilute all samples with mobile phase and analyze by HPLC-UV, ensuring the main analyte peak is well-resolved from any new peaks that appear. Aim for 5-20% degradation of the parent compound.
| Stress Condition | Reagent / Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 1-4 hours |
| Oxidation | 3% H₂O₂ | Room Temp for 2-8 hours |
| Thermal | Dry Heat (e.g., 80°C) | 24-72 hours (for solid & solution) |
| Photolytic | High-intensity light (ICH Q1B) | Expose solid & solution to UV/Vis light |
Recommended HPLC Method Parameters
A reverse-phase HPLC method is typically suitable for a molecule of this polarity.
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 290 nm (Indoline and the potential indole degradant will have different absorbance maxima).
-
Column Temperature: 30°C
Caption: Workflow for Stability-Indicating Method Development.
Summary and Handling Recommendations
This compound is a compound of moderate lipophilicity with predictable solubility in common organic solvents and poor solubility in aqueous media. Its chemical stability is governed by two primary degradation pathways:
-
Oxidation: Dehydrogenation to the aromatic Ethyl Indole-2-carboxylate.
-
Hydrolysis: Cleavage of the ester bond to form Indoline-2-carboxylic acid, particularly at non-neutral pH.
Based on this profile, the following handling and storage recommendations are provided to ensure the integrity of the material:
-
Storage: Store in well-sealed, airtight containers at refrigerated temperatures (2-8°C).[1]
-
Inert Atmosphere: For long-term storage or for use as a reference standard, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent oxidation.
-
Protection from Light: Protect the material from light at all times by using amber vials or by wrapping containers in foil.
-
pH Control: When preparing aqueous solutions or formulations, maintain the pH as close to neutral as possible to minimize the rate of ester hydrolysis. Buffer systems should be carefully selected and evaluated for compatibility.
-
Solvent Selection: For analytical and process chemistry, use freshly distilled or high-purity solvents to avoid contaminants that could catalyze degradation.
By adhering to these guidelines, researchers and developers can ensure the quality and reliability of this compound throughout the drug discovery and development lifecycle.
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SlideShare, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT". Available: [Link]
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ResearchGate, "Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution". Available: [Link]
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PMC - NIH, "Indole-2-carboxamides Optimization for Antiplasmodial Activity". Available: [Link]
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Methodological & Application
Application Notes and Protocols: N-Alkylation of Ethyl Indoline-2-carboxylate
Abstract: The N-alkylation of the indoline scaffold, particularly ethyl indoline-2-carboxylate, is a cornerstone transformation in synthetic organic and medicinal chemistry. The resulting N-substituted heterocycles are prevalent motifs in a multitude of pharmacologically active compounds and natural products.[1][2][3] This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and field-proven insights for the successful N-alkylation of this compound. We will explore the mechanistic underpinnings of the classical base-mediated approach, offer a robust and accessible protocol, discuss alternative synthetic strategies, and provide a troubleshooting guide for common experimental challenges.
Scientific Foundation and Mechanistic Overview
The N-alkylation of an indoline is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the indoline ring, while generally nucleophilic, requires deprotonation by a suitable base to form a highly reactive indolinide anion. This anion then acts as the nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) to form the new N-C bond.
The Role of the C2-Ester Group
The presence of the ethyl carboxylate group at the C2 position is a critical electronic feature. This electron-withdrawing group significantly increases the acidity of the N-H proton compared to unsubstituted indoline.[4] This enhanced acidity facilitates deprotonation, allowing for the use of a wider range of bases under milder conditions than might otherwise be required.
The Core Mechanism: Deprotonation and Nucleophilic Attack
The reaction proceeds via a two-step sequence:
-
Deprotonation: A base removes the acidic proton from the nitrogen atom, creating a resonance-stabilized indolinide anion. The choice of base is critical and depends on the desired reactivity and substrate tolerance.
-
Nucleophilic Substitution (Sₙ2): The indolinide anion attacks the alkylating agent in a classic Sₙ2 fashion, displacing a leaving group (e.g., halide) and forming the N-alkylated product.
dot
Caption: General reaction mechanism for N-alkylation.
Recommended Protocol: Base-Mediated Alkylation in Acetone
While classic conditions often employ strong, hazardous bases like sodium hydride (NaH) in anhydrous solvents like DMF or THF[1], a more accessible and practical method has been demonstrated for this compound using aqueous potassium hydroxide (KOH) in acetone.[2][5] This procedure avoids the need for strictly anhydrous conditions and simplifies solvent removal.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Notes |
| This compound | 191.23 | 1.0 mmol (191 mg) | Starting material. |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 mmol (1.1 eq.) | Electrophile. Can be an iodide, bromide, or chloride. |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 mmol (3.0 eq.) | Base. |
| Acetone | 58.08 | 10 mL | Solvent. |
| Deionized Water | 18.02 | ~0.1 mL | To dissolve KOH. |
| Ethyl Acetate | 88.11 | As needed | For extraction. |
| Brine (Saturated NaCl) | - | As needed | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent. |
Step-by-Step Experimental Procedure
dot
Caption: Standard experimental workflow for N-alkylation.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Base Addition: In a separate vial, dissolve potassium hydroxide (3.0 mmol) in deionized water (~0.1 mL). Add this aqueous solution to the flask containing the indoline.
-
Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise to the stirring mixture at room temperature (20-25°C).
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup - Solvent Removal: Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Extraction: To the remaining residue, add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. A key indicator of successful N-alkylation is the disappearance of the N-H proton signal in the ¹H NMR spectrum.[2]
Note on Saponification: Using an excess of aqueous KOH and heating the reaction (e.g., refluxing for one hour) can lead to the simultaneous N-alkylation and saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[5] This can be a useful one-pot procedure if the N-alkylated acid is the desired final product.
Alternative Synthetic Strategies
While the base-mediated approach is robust, certain substrates or research goals may benefit from alternative methodologies.
Mitsunobu Reaction
This reaction is the method of choice when using an alcohol as the alkylating agent.[6] It proceeds under mild, neutral conditions, avoiding the need for a strong base.
-
Principle: The reaction involves an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like DEAD or DIAD). The alcohol is activated in situ to become a good leaving group, which is then displaced by the indoline nitrogen.[7]
-
When to Use: Ideal for complex or acid/base-sensitive substrates, or when the desired alkyl group is readily available as an alcohol but not as a halide.
Reductive Amination
This powerful transformation forms the N-C bond by reacting the indoline with an aldehyde or ketone in the presence of a reducing agent.[8]
-
Principle: The indoline and the carbonyl compound form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8] A metal-free version using aldehydes and Et₃SiH has also been developed.[9][10]
-
When to Use: Excellent for introducing a wide variety of alkyl groups derived from commercially available aldehydes and ketones. It is a one-pot process with high atom economy.
Phase-Transfer Catalysis (PTC)
PTC is an effective technique for reactions between reagents in immiscible phases (e.g., an aqueous base and an organic substrate solution).
-
Principle: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻), transports the hydroxide anion (or the deprotonated indolinide) from the aqueous phase into the organic phase where it can react with the substrate.[11][12]
-
When to Use: This method is highly scalable, often uses inexpensive reagents (NaOH, K₂CO₃), and avoids the need for anhydrous solvents, making it attractive for industrial applications.[11][13]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective base or insufficient deprotonation. 2. Poorly reactive alkylating agent (e.g., alkyl chloride). | 1. Switch to a stronger base (e.g., NaH in THF). 2. Use a more reactive alkylating agent (iodide > bromide > chloride). Consider adding a catalytic amount of NaI or KI to convert an alkyl chloride/bromide to the more reactive iodide in situ. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is off. | 1. Allow the reaction to stir for a longer period. Gentle warming (e.g., to 40°C) may be beneficial, but monitor for side reactions. 2. Re-check calculations and ensure at least a slight excess (1.1-1.2 eq.) of the alkylating agent is used. |
| Ester Hydrolysis (Saponification) | 1. Excess water present with the base. 2. Prolonged reaction time at elevated temperatures. | 1. Minimize the amount of water used to dissolve the KOH. 2. For sensitive substrates, switch to non-aqueous conditions (e.g., NaH in THF or K₂CO₃ in DMF).[14] 3. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| C-Alkylation Side Product | The indolinide anion can have C3 nucleophilic character, although this is less common with the C2-ester present. | Ensure complete deprotonation by using a sufficiently strong base and polar aprotic solvent (like DMF or THF) which favors N-alkylation.[1] |
| Purification Difficulties | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. A shallow gradient can often improve separation. If the product is a solid, recrystallization may be an effective purification method. |
Conclusion
The N-alkylation of this compound is a versatile and essential reaction for drug development and organic synthesis. The protocol provided, utilizing aqueous KOH in acetone, represents a reliable and accessible starting point for researchers. By understanding the underlying mechanism and considering alternative strategies such as the Mitsunobu reaction or reductive amination, chemists can efficiently synthesize a diverse library of N-substituted indoline derivatives tailored to their specific research needs.
References
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Various Authors. (N.d.). Synthesis of N-alkylated indoles. ResearchGate. [Link]
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Al-Hourani, B. J. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]
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Coric, E. et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Wiley Online Library. [Link]
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Barco, A. et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife. [Link]
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Zarudzka, E. et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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Various Authors. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
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Maji, M. et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]
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Various Authors. (N.d.). Effect of solvent on the alkylation. ResearchGate. [Link]
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Various Authors. (2018). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
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Webb, J. R. & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC - NIH. [Link]
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Al-Hourani, B. J. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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Various Authors. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. [Link]
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Various Authors. (2012). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
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Various Authors. (2019). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC - NIH. [Link]
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Shu, Z. (1994). Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole. Journal of East China University of Science and Technology. [Link]
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Various Authors. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
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K. C., S. & K. C., S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC - NIH. [Link]
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Bhagwat, S. S. & Gude, C. (1994). N-alkylation of indole ring using Mitsunobu reaction. Scilit. [Link]
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Wikipedia. (N.d.). Reductive amination. Wikipedia. [Link]
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Li, X. et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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Organic Syntheses. (N.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
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Bayindir, S. & Saracoglu, N. (2014). Synthesis of N‐Alkylated Indolines and Indoles from Indoline and Aliphatic Ketones. Wiley Online Library. [Link]
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Spiller, T. E. et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [Link]
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Spiller, T. E. et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. PubMed. [Link]
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ValQi, M. et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
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Zeller, M. & Jasinski, J. P. (2017). Ethyl 1H-indole-2-carboxylate. PMC - NIH. [Link]
- Various Authors. (1999). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
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The Strategic Application of Ethyl Indoline-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
The indoline scaffold is a privileged structural motif in a myriad of biologically active compounds and pharmaceutical agents. Its strategic functionalization is a cornerstone of modern drug discovery. Among the various synthetic precursors, ethyl indoline-2-carboxylate stands out as a versatile and readily accessible building block. This guide provides an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers, medicinal chemists, and professionals in drug development. This document is structured to provide a comprehensive understanding, from the foundational principles to practical execution in the laboratory.
Introduction: The Significance of the Indoline Core and Cross-Coupling Chemistry
The indoline nucleus, a saturated bicyclic amine, is a common feature in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. The ability to selectively introduce molecular complexity at various positions of this scaffold is paramount for modulating biological activity and optimizing drug-like properties. Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[1] The strategic application of these reactions to this compound and its derivatives opens a gateway to a vast chemical space of novel therapeutic candidates.
This guide will delve into the practical applications of key palladium-catalyzed cross-coupling reactions utilizing this compound, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. Each section will provide a detailed protocol, an explanation of the underlying mechanistic principles, and insights into the critical parameters that govern reaction success.
The Versatile Substrate: this compound
This compound is an attractive starting material due to the presence of several reactive handles. The secondary amine at the N1 position can be readily arylated or alkylated, while the aromatic ring can be functionalized with leaving groups (e.g., halides) to enable cross-coupling at the C4, C5, C6, or C7 positions. The ethyl ester at the C2 position can be further manipulated post-coupling, offering additional avenues for diversification.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines, a common motif in pharmaceuticals.[2][3] This reaction is particularly valuable for the N-arylation of the indoline nitrogen, providing access to a diverse range of N-arylindoline-2-carboxylates.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is critical for promoting these steps and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and stabilize the active Pd(0) catalyst.[5]
Protocol: N-Arylation of this compound
This protocol describes the N-arylation of this compound with a substituted aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl bromide (1.2 mmol), cesium carbonate (1.4 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add palladium(II) acetate (0.02 mmol) and anhydrous 1,4-dioxane (5 mL) under argon.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-arylindoline-2-carboxylate.[6]
Causality of Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich ligand like XPhos is highly effective for C-N bond formation, particularly with challenging substrates.[6]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine without competing in the coupling reaction.
-
Solvent: 1,4-Dioxane is a common high-boiling aprotic solvent that is well-suited for this transformation.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[7][8] This reaction is invaluable for the arylation or vinylation of halo-substituted ethyl indoline-2-carboxylates.
Mechanistic Overview
The Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition of an organohalide to a Pd(0) complex, transmetalation of an organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The base plays a crucial role in activating the organoboron reagent for transmetalation.
Protocol: C5-Arylation of Ethyl 5-Bromoindoline-2-carboxylate
This protocol outlines the Suzuki-Miyaura coupling of ethyl 5-bromoindoline-2-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 5-bromoindoline-2-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-bromoindoline-2-carboxylate (1.0 mmol) and arylboronic acid (1.2 mmol) in a mixture of DME (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C5-arylated indoline.
Causality of Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing high yields and tolerating a wide range of functional groups.
-
Base and Solvent System: The use of an aqueous base like potassium carbonate in a DME/water solvent system is a common and effective condition for Suzuki couplings, promoting the transmetalation step.
Heck Reaction: Alkenylation of the Indoline Core
The Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[10] This reaction can be employed to introduce alkenyl groups onto a halo-substituted this compound.
Mechanistic Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[10] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations.
Protocol: C5-Vinylation of Ethyl 5-Bromoindoline-2-carboxylate
This protocol provides a method for the Heck coupling of ethyl 5-bromoindoline-2-carboxylate with an acrylate.
Materials:
-
Ethyl 5-bromoindoline-2-carboxylate
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add ethyl 5-bromoindoline-2-carboxylate (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the C5-alkenylated product.
Causality of Choices:
-
Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for Heck reactions.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted indolines.[11][12] These products are valuable intermediates for further transformations.
Mechanistic Pathway
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.[13]
Protocol: C5-Alkynylation of Ethyl 5-Iodoindoline-2-carboxylate
This protocol describes the Sonogashira coupling of ethyl 5-iodoindoline-2-carboxylate with a terminal alkyne.
Materials:
-
Ethyl 5-iodoindoline-2-carboxylate
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add ethyl 5-iodoindoline-2-carboxylate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the C5-alkynylated indoline.
Causality of Choices:
-
Dual Catalysis: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic and highly effective system for Sonogashira couplings.
-
Base/Solvent: Triethylamine serves as both the base and a solvent in this reaction, facilitating the formation of the copper acetylide and neutralizing the generated acid.
-
Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and catalysts.
Data Summary
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| Buchwald-Hartwig | This compound | Aryl bromide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Suzuki-Miyaura | Ethyl 5-bromoindoline-2-carboxylate | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 |
| Heck Reaction | Ethyl 5-bromoindoline-2-carboxylate | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 |
| Sonogashira | Ethyl 5-iodoindoline-2-carboxylate | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex and biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for the functionalization of the indoline scaffold, enabling the rapid generation of diverse chemical libraries for drug discovery and development. The choice of reaction conditions, particularly the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities. A thorough understanding of the underlying mechanistic principles allows for the rational optimization of these reactions for specific substrates and desired products. Future research in this area will likely focus on the development of even more active and selective catalyst systems, as well as the application of these methods in the total synthesis of complex natural products and novel pharmaceutical agents.
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Klapars, A., & Buchwald, S. L. (2002). A new synthetic approach to the 3,4-dihydro-1H-[6][14]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Journal of the American Chemical Society, 124(50), 14844–14845.
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Application Notes & Protocols: Ethyl Indoline-2-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide explores the synthetic utility of ethyl indoline-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry. We will delve into key synthetic transformations, providing detailed protocols and expert insights into the rationale behind experimental choices. This guide is designed to empower researchers to leverage the indoline-2-carboxylate scaffold for the development of novel, biologically active molecules.
The indoline core, a saturated analog of indole, offers a three-dimensional geometry that can be advantageous for achieving high-affinity and selective interactions with biological targets.[1] this compound, with its reactive secondary amine and versatile ester functionality, serves as an excellent starting point for creating diverse libraries of compounds for drug discovery programs.
Synthesis of the this compound Scaffold
A primary and efficient route to this compound involves the diastereoselective hydrogenation of a corresponding N-acylated ethyl indole-2-carboxylate precursor. The N-acyl group not only activates the indole ring towards reduction but also directs the stereochemistry of the incoming hydrogen atoms.
N-Acylation of Ethyl Indole-2-carboxylate
The introduction of an acyl group on the indole nitrogen is a crucial first step. This can be readily achieved using various acylating agents. A common method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) to introduce the tert-butoxycarbonyl (Boc) protecting group.
-
To a solution of ethyl indole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected ethyl indole-2-carboxylate, which can often be used in the next step without further purification.
Catalytic Hydrogenation to this compound
The N-acylated indole is then subjected to catalytic hydrogenation to stereoselectively reduce the pyrrole ring. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the product.
-
Dissolve the N-Boc protected ethyl indole-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) in a Parr hydrogenator.
-
The reaction is typically stirred at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc protected this compound. The cis diastereomer is often the major product under these conditions.[1]
Caption: Synthesis of this compound via N-protection and hydrogenation.
Functionalization of the this compound Scaffold
Once obtained, the this compound scaffold offers multiple handles for diversification. The secondary amine can be N-alkylated or N-acylated, and the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a variety of amines to form amides.
N-Alkylation and N-Acylation
The nitrogen atom of the indoline ring can be readily functionalized to introduce a wide range of substituents.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add the desired alkylating agent (e.g., benzyl bromide, allyl iodide, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound.
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-acylated product.
Ester Hydrolysis and Amide Bond Formation
The ethyl ester of indoline-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for the synthesis of a vast array of bioactive amides.
-
Dissolve the this compound derivative (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., THF, methanol, or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 3-5 eq) or sodium hydroxide (NaOH, 3-5 eq).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the indoline-2-carboxylic acid.
-
To a solution of the indoline-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add a base like DIPEA (2.0 eq) and the desired amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the target amide. Indole-2-carboxamides are known to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4]
Caption: Key functionalization pathways of the this compound scaffold.
Conversion to Other Bioactive Heterocycles
The functional groups on the indoline-2-carboxylate scaffold can be further manipulated to construct more complex heterocyclic systems. For instance, the ester can be converted to a carbohydrazide, which is a versatile precursor for various five-membered heterocycles. While the following protocol is demonstrated on an indole system, the principles are directly applicable to the indoline analog.
Synthesis of Indoline-2-carbohydrazide
-
To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (10-20 eq).[5]
-
Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, indoline-2-carbohydrazide, will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
The resulting carbohydrazide can then be used in cyclization reactions to form various heterocycles, such as thiazoles, by reacting with appropriate reagents.[5][6]
| Derivative | Synthetic Transformation | Key Reagents | Potential Bioactivity | Reference |
| N-Alkyl Indoline-2-carboxylates | N-Alkylation | Alkyl halides, Base | Varied | [5] |
| N-Acyl Indoline-2-carboxylates | N-Acylation | Acyl halides, Base | Varied | [1] |
| Indoline-2-carboxylic Acids | Ester Hydrolysis | LiOH or NaOH | Precursor for amides | [1] |
| Indoline-2-carboxamides | Amide Coupling | Amines, EDC, HOBt | Antitumor, Antimicrobial | [2][3] |
| Indoline-2-carbohydrazides | Hydrazinolysis | Hydrazine Hydrate | Precursor for heterocycles | [5][6] |
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the generation of a wide array of derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core and to develop novel bioactive compounds for various therapeutic applications. The inherent three-dimensionality of the indoline nucleus, combined with the diverse functionalities that can be introduced, makes it an attractive starting point for the design of next-generation therapeutics.
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Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link][5][6]
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Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 60(4), 415-424. [Link]
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Abdel-Wahab, B. F., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(11), 734-741. [Link]
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Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link][7]
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Khan, I., et al. (2020). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Journal of Molecular Structure, 1202, 127267. [Link][2]
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Gualtieri, F. (2016). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 21(11), 1451. [Link][8]
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Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. [Link][10]
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Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2832. [Link][1]
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Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8933. [Link][3]
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El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link][4]
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Application Notes & Protocols: The Strategic Use of Ethyl Indoline-2-carboxylate and its Indole Precursor in Medicinal Chemistry
Preamble: A Scaffold of Privileged Potential
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural framework that consistently appears in both natural products and synthetic drugs, demonstrating a remarkable ability to interact with a wide array of biological targets.[1][2] Ethyl 1H-indole-2-carboxylate, and its reduced form, ethyl indoline-2-carboxylate, are quintessential examples of this principle. While the aromatic indole form is the more common and versatile starting point for synthetic diversification, the saturated indoline core is a crucial component in several important therapeutic agents.[3][4] This guide provides an in-depth exploration of the synthesis, functionalization, and application of this scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery.
The strategic value of the ethyl indole-2-carboxylate scaffold lies in its defined reactive sites. The indole nitrogen (N-1), the electron-rich C-3 position, and the C-2 ethyl ester group each provide a handle for controlled, sequential modification. This allows chemists to systematically explore the chemical space around the core, fine-tuning molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Part 1: Synthesis of the Core Scaffold
The most reliable and frequently cited method for accessing the ethyl indole-2-carboxylate core is the Reissert indole synthesis.[5] This classical method is valued for its use of readily available starting materials and its dependable yields.
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate via Reissert Synthesis
This protocol involves two main steps: the condensation of a 2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[5]
Step A: Synthesis of Ethyl 2-Nitrophenylpyruvate
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in absolute ethanol.
-
Condensation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add a mixture of the desired 2-nitrotoluene (1 eq.) and diethyl oxalate (1.1 eq.) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction mixture will typically form a thick slurry.
-
Work-up: Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base. The precipitated crude ethyl 2-nitrophenylpyruvate is collected by vacuum filtration, washed with cold water, and dried. This intermediate is often used in the next step without further purification.
Step B: Reductive Cyclization to Ethyl 1H-indole-2-carboxylate
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude ethyl 2-nitrophenylpyruvate from the previous step in glacial acetic acid.[6]
-
Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂) or 10% Palladium on Carbon (Pd/C).[5][6] The choice of catalyst can influence reaction time and purity. PtO₂ is often cited in classical procedures.[6]
-
Hydrogenation: Place the vessel in a Parr hydrogenation apparatus. Flush the system several times with hydrogen gas before pressurizing to the desired pressure (typically 40-60 psi).
-
Reaction Monitoring: Shake the vessel at room temperature. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.
-
Isolation: Release the pressure and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure ethyl 1H-indole-2-carboxylate as a solid.[7][8]
Causality Insight: The Reissert synthesis is powerful because it builds the indole core in a convergent manner. The initial Claisen condensation creates the necessary α-keto ester side chain, and the subsequent reductive cyclization of the nitro group with this side chain is a highly efficient and regioselective ring-forming reaction. Using catalytic hydrogenation is preferable to older methods using reducing metals (like zinc or iron) as it offers cleaner reactions and simpler work-up procedures.[6]
Part 2: Key Functionalization Strategies
The true utility of ethyl 1H-indole-2-carboxylate is realized through its diverse functionalization potential. The following sections detail the primary modification pathways.
N-1 Position: Alkylation and Acylation
The indole nitrogen is readily deprotonated by a mild base, forming a nucleophilic anion that can be alkylated or acylated. This modification is crucial for modulating lipophilicity and can introduce vectors for further functionalization.
This protocol describes a general method for introducing an alkyl group, such as an allyl or benzyl group, onto the indole nitrogen.[1][9]
-
Setup: Dissolve ethyl 1H-indole-2-carboxylate (1 eq.) in a suitable polar aprotic solvent like acetone or DMF in a round-bottom flask.[1]
-
Base Addition: Add a base such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.). Using aqueous KOH in acetone is an efficient and practical method.[1][9]
-
Alkylating Agent: Add the alkylating agent (e.g., allyl bromide or benzyl bromide) (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the N-alkylated product.[1]
Causality Insight: The choice of base and solvent is critical. Stronger bases like NaH are effective but require strictly anhydrous conditions. The KOH/acetone system is more practical and provides excellent yields for reactive alkyl halides.[1] The disappearance of the N-H proton signal (typically >11 ppm) in the ¹H NMR spectrum is a clear indicator of successful N-alkylation.[1]
C-3 Position: Electrophilic Substitution
The C-3 position of the indole ring is highly electron-rich and susceptible to electrophilic attack. This is the most common site for introducing diversity.
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group at the C-3 position, which serves as a versatile handle for further chemistry.[10][11][12]
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of ethyl 1H-indole-2-carboxylate (1 eq.) in DMF dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-90 °C for 2-3 hours.[12][13] Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice.
-
Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8.[10][12] A precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude ethyl 3-formyl-1H-indole-2-carboxylate can be purified by recrystallization from ethanol.[10]
C-2 Position: Ester Modification
The ethyl ester at the C-2 position is not merely a placeholder. It can be hydrolyzed to the corresponding carboxylic acid or converted into amides or hydrazides, providing key pharmacophoric features or points for further conjugation.
Hydrazinolysis of the ester provides the corresponding hydrazide, a key intermediate for synthesizing various heterocyclic systems like thiazoles or for linking to other molecular fragments.[1][5][9]
-
Setup: Suspend or dissolve ethyl 1H-indole-2-carboxylate (1 eq.) in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (5-10 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product, indole-2-carbohydrazide, often precipitates from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure product.[5]
Visualization of Synthetic Pathways
The following diagram illustrates the central role of ethyl indole-2-carboxylate as a starting point for diverse functionalization strategies leading to complex derivatives.
Caption: Synthetic workflow from starting materials to diverse drug candidates via the ethyl indole-2-carboxylate scaffold.
Part 3: Applications in Medicinal Chemistry - Case Studies
The functionalized derivatives of this scaffold have been explored for a multitude of therapeutic applications.
Antiviral Agents: HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid moiety has been identified as a highly promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[14][15] The core structure, particularly the nitrogen and the C-2 carboxylate group (after hydrolysis), can effectively chelate the two essential Mg²⁺ ions in the enzyme's active site, which is a critical mechanism for inhibition.[10][14][16]
-
Design Strategy: Researchers have systematically modified the indole core to enhance binding and exploit nearby hydrophobic pockets. For example, introducing halogenated benzene rings at the C-6 position was shown to create beneficial π-π stacking interactions with viral DNA.[14][16] Furthermore, adding long-chain functional groups at the C-3 position improved interactions with hydrophobic cavities near the active site, significantly boosting inhibitory potency.[12]
-
Key Findings: A series of optimized indole-2-carboxylic acid derivatives demonstrated potent inhibition of the integrase strand transfer process, with some compounds achieving IC₅₀ values in the low micromolar and even nanomolar range.[12][14]
| Compound Class | Target | Key Structural Features | Reported Activity (IC₅₀) | Reference |
| Indole-2-carboxylic acid derivs. | HIV-1 Integrase | C-6 halogenated benzene ring | 3.11 µM | [14][16] |
| Indole-2-carboxylic acid derivs. | HIV-1 Integrase | C-3 long branch substituent | 0.13 µM | [12] |
| Indole-2-carboxylate derivs. | Influenza A / Cox B3 | Varied N-1 and C-4 substituents | 7.53 µM (Influenza A) | [17][18] |
Anticancer Agents
The indole scaffold is prevalent in anticancer drug discovery due to its ability to interact with key targets like protein kinases.[8][19]
-
Design Strategy: Ethyl indole-2-carboxylate has been used to synthesize thiazolyl-indole-2-carboxamide derivatives.[19][20] This was achieved by converting the C-2 ester to the carboxylic acid, followed by peptide coupling with an aminothiazole moiety. This strategy aims to create multi-target agents that can inhibit several kinases involved in cancer signaling pathways, such as EGFR, HER2, and VEGFR-2.[19]
-
Key Findings: Several synthesized compounds exhibited potent cytotoxicity against cancer cell lines like MCF-7, with IC₅₀ values in the low single-digit micromolar range.[20] These compounds were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis, validating the potential of this scaffold in oncology.[20]
Neurological and Inflammatory Targets
-
Cannabinoid Receptor Modulators: The indole-2-carboxamide scaffold is the basis for prototypical allosteric modulators of the cannabinoid CB1 receptor, such as ORG27569.[13] These modulators are of interest for treating neurological disorders. Ethyl indole-2-carboxylate is a key starting material for creating analogues with photoactivatable functionalities to probe receptor binding sites.[13]
-
TRPV1 Agonists: Indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing novel pain and inflammation therapeutics.[2][21]
-
Dual 5-LOX/sEH Inhibitors: The reduced indoline core, derived from the indole scaffold, has been successfully used to develop potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are important targets for treating inflammation.[22]
Visualization of Functionalization Hotspots
The diagram below highlights the key positions on the ethyl indole-2-carboxylate scaffold that are strategically modified in medicinal chemistry programs.
Caption: Key reactive sites on the ethyl indole-2-carboxylate scaffold for medicinal chemistry functionalization.
Conclusion
This compound and its aromatic precursor, ethyl 1H-indole-2-carboxylate, represent a remarkably versatile and powerful platform in modern drug discovery. Its straightforward synthesis and the presence of three distinct, orthogonally addressable functional handles allow for the systematic and efficient generation of large chemical libraries. The demonstrated success of its derivatives in targeting a wide range of diseases—from viral infections and cancer to neurological disorders—cements its status as a privileged scaffold. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the full potential of this exceptional molecular starting point.
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Liu, A-L., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. Available from: [Link]
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Al-Ostath, O. A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]
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Al-Ostath, O. A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]
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Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2825-2834. Available from: [Link]
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Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 213–216. Available from: [Link]
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Liu, A-L., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Semantic Scholar. Available from: [Link]
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Maramai, S., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(22), 7659. Available from: [Link]
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Kulkarni, P. M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PLoS ONE, 11(4), e0153535. Available from: [Link]
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Ghorab, M. M., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(1), 40-51. Available from: [Link]
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Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. Available from: [Link]
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Svete, J., et al. (2023). A new synthetic approach to the 3,4-dihydro-1H-[6][23]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Beilstein Journal of Organic Chemistry, 19, 1373–1385. Available from: [Link]
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Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(5), 1548-1563. Available from: [Link]
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Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17466. Available from: [Link]
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Maramai, S., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(22), 7659. Available from: [Link]
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Nagaraju, M., et al. (2023). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 88(21), 15301–15313. Available from: [Link]
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Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]!
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Majumdar, K. C., & Jana, G. H. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the Chinese Chemical Society, 56(4), 841-849. Available from: [Link]
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Healy, A. R., et al. (2020). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 18(3), 438-442. Available from: [Link]
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Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(1), 261–285. Available from: [Link]
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Wang, S-L., et al. (2021). An environmentally friendly protocol for 2,3-difunctionlization of indole derivatives. Nature Communications, 12, 577. Available from: [Link]
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Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5659. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(3), 253-261. Available from: [Link]
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Application Notes and Protocols: A Guide to the Hydrolysis of Ethyl Indoline-2-carboxylate
Foreword: The Strategic Importance of Indoline-2-Carboxylic Acid
Indoline-2-carboxylic acid is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a crucial building block for a multitude of pharmacologically active agents, including antihypertensives and compounds targeting neurological disorders.[1] The ability to efficiently synthesize this core structure from its corresponding ester, ethyl indoline-2-carboxylate, is a fundamental process in many synthetic routes.[2] This guide provides a comprehensive overview of the experimental procedures for this hydrolysis, grounded in chemical principles and practical, field-tested insights for researchers and drug development professionals.
Foundational Chemical Principles: The Mechanism of Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This reaction can be catalyzed by either acid or base, with each pathway possessing a distinct mechanism and strategic advantages.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds to completion.[3] This is the most common and often preferred method for this transformation. The reaction is driven forward because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[4]
The mechanism involves a nucleophilic acyl substitution:
-
Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O π bond, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling the ethoxide (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The highly basic ethoxide deprotonates the newly formed carboxylic acid in a rapid and irreversible step, yielding the carboxylate salt and ethanol.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Physicochemical Properties of Reactant and Product
Understanding the properties of the starting material and product is critical for designing the experiment and purification strategy.
| Property | This compound | Indoline-2-carboxylic Acid |
| Molecular Formula | C₁₁H₁₃NO₂ [2] | C₉H₉NO₂ [1] |
| Molecular Weight | 191.23 g/mol [2] | 163.17 g/mol [5] |
| Appearance | White to orange/green crystalline powder [2] | Off-white to yellowish crystalline powder [1] |
| Melting Point | 53 - 57 °C [2] | 163 - 170 °C (decomposes) [1][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ethyl acetate). | Soluble in aqueous base; sparingly soluble in neutral or acidic water and many organic solvents. |
Experimental Workflow: From Ester to Purified Acid
The overall process involves the hydrolysis reaction, followed by an aqueous workup to isolate the crude product, and finally purification by recrystallization.
Caption: General experimental workflow for hydrolysis.
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Recommended Method
This protocol is favored for its irreversibility and generally cleaner reaction profile, leading to high yields.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or Methanol)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 3M or 6M
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a solution of NaOH (2.0 - 3.0 eq) in water (2-4 mL per gram of NaOH). Add this aqueous base solution to the stirred solution of the ester at room temperature.
-
Hydrolysis: Heat the reaction mixture to reflux (typically ~80 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 30% Ethyl Acetate in Hexane). The starting ester will be visible under UV light, while the product carboxylate salt will remain at the baseline. The reaction is complete when the starting ester spot has completely disappeared (typically 2-4 hours).
-
Cooling and Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the remaining residue in water. Wash the aqueous solution with an organic solvent like ethyl acetate (2x volume of residue) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring vigorously. Monitor the pH with pH paper or a meter. The Indoline-2-carboxylic acid will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation and precipitation. [6][7]8. Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the crude product under vacuum to a constant weight. The product can now be characterized or further purified.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative but requires careful control of equilibrium.
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated
-
Dioxane or Acetic Acid (as co-solvent)
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable co-solvent like dioxane or acetic acid.
-
Addition of Acid: Add an excess of aqueous acid (e.g., 6M H₂SO₄), ensuring the total volume of water is high relative to the ester. [8]3. Hydrolysis: Heat the mixture to reflux and maintain for several hours (4-12 hours).
-
Reaction Monitoring: Monitor the reaction by TLC as described in the base-catalyzed protocol. The disappearance of the starting material indicates the reaction is approaching equilibrium.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Note: The product may have limited solubility; multiple extractions may be necessary.
-
Isolation: The product can be isolated by either acidifying the initial aqueous layer (as in the base protocol) or by evaporating the organic extracts. The former is often cleaner. If using organic extraction, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Recrystallization
Recrystallization is the most common method for purifying the final product.
-
Solvent Selection: The ideal solvent is one in which the carboxylic acid is sparingly soluble at room temperature but highly soluble when hot. [9]Ethanol, methanol, or a water/ethanol mixture are common choices.
-
Procedure: Dissolve the crude, dried Indoline-2-carboxylic acid in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. [9]3. Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: To confirm the structure. The disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight (163.17 g/mol ). [10]* Infrared (IR) Spectroscopy: To identify functional groups. Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) for the carboxylic acid.
-
Melting Point: Compare the observed melting point to the literature value (~163-170 °C with decomposition) as an indicator of purity. [1]* High-Performance Liquid Chromatography (HPLC): To assess purity quantitatively. [1][11]
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
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- Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
ResearchGate. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
-
Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
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The Versatile Scaffold: Ethyl Indoline-2-carboxylate in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Strategic Value of the Indoline Scaffold
In the landscape of modern medicinal chemistry, the indoline nucleus, a saturated analog of indole, has emerged as a privileged scaffold. Its three-dimensional geometry is particularly advantageous for creating potent and selective interactions with biological targets.[1] Ethyl indoline-2-carboxylate, a readily accessible derivative, serves as a cornerstone for the synthesis of a diverse array of enzyme inhibitors. Its chemical versatility allows for strategic modifications at the nitrogen atom, the carboxylate group, and the aromatic ring, enabling the fine-tuning of pharmacological properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of clinically relevant enzyme inhibitors, with a focus on Angiotensin-Converting Enzyme (ACE) inhibitors and Human Immunodeficiency Virus (HIV-1) integrase inhibitors.
The indole scaffold, from which indoline is derived, is a recurring motif in numerous biologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This inherent bioactivity makes this compound and its unsaturated counterpart, ethyl indole-2-carboxylate, attractive starting points for inhibitor design. Researchers have successfully utilized these building blocks to develop inhibitors for a range of enzymes, including kinases, cyclooxygenase-2 (COX-2), and indoleamine 2,3-dioxygenase (IDO).[4][5]
I. Application in Angiotensin-Converting Enzyme (ACE) Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and its overactivation is a key factor in hypertension and heart failure. ACE, a central enzyme in this pathway, converts angiotensin I to the potent vasoconstrictor angiotensin II.[6] Consequently, ACE inhibitors are a cornerstone of cardiovascular therapy. The indoline-2-carboxylic acid framework is a key structural feature of several successful ACE inhibitors, most notably Perindopril.
Mechanism of ACE Inhibition by Indoline-Based Compounds
Indoline-based ACE inhibitors function as competitive inhibitors, mimicking the structure of the C-terminal dipeptide of angiotensin I. The carboxylate group of the indoline scaffold chelates the essential zinc ion in the active site of ACE, while other substituents on the indoline ring engage in hydrophobic and hydrogen-bonding interactions with the enzyme's active site pockets. This binding prevents ACE from processing its natural substrate, leading to reduced levels of angiotensin II and a subsequent decrease in blood pressure.[1][6]
Diagram: ACE Inhibition Pathway
This diagram illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.
Caption: Mechanism of ACE inhibition by indoline-based drugs.
Synthetic Protocol: Synthesis of a Perindopril Intermediate
Perindopril is a widely prescribed ACE inhibitor. Its synthesis involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. The octahydroindole-2-carboxylic acid moiety is derived from indoline-2-carboxylic acid, which can be synthesized from indole-2-carboxylic acid. The following protocol outlines a key coupling step in the synthesis of a Perindopril intermediate, based on established industrial processes.[7][8]
Reaction Scheme:
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate + N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine → (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid benzyl ester
Materials and Reagents:
-
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate (Formula III)
-
N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (Formula IV)
-
Toluene
-
Triethylamine
-
1-Hydroxybenzotriazole (HOBT)
-
Dicyclohexylcarbodiimide (DCC)
-
Aqueous sodium bicarbonate solution
-
Water
Procedure:
-
To a reaction flask, charge (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate (100 g), toluene (800 ml), and triethylamine (46.9 g).
-
Stir the reaction mixture at a temperature of 20-30°C for 30 to 60 minutes.
-
Cool the resulting reaction mixture to a temperature of 15-20°C.
-
To the reaction mixture, add 1-hydroxybenzotriazole (HOBT) (40.8 g), N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (65.2 g), and dicyclohexylcarbodiimide (DCC) (62.4 g).
-
Stir the reaction mixture for 8 to 10 hours at a temperature of 15-20°C. During this time, dicyclohexylurea (DCU) will precipitate as a by-product.
-
Filter the reaction mixture and wash the collected by-product with toluene.
-
Extract the filtrate twice with aqueous sodium bicarbonate solution and separate the organic layer.
-
Wash the separated organic layer with water.
-
Distill the organic layer under vacuum at a temperature of 30-60°C to yield the desired product.[8]
Expert Insights:
-
Solvent Choice: Toluene is used as the solvent to avoid the formation of a major impurity, (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid benzyl ester, which can occur when using ethyl acetate.[7]
-
Coupling Reagents: HOBT and DCC are used to facilitate the amide bond formation between the two starting materials. DCC activates the carboxylic acid, while HOBT suppresses side reactions and racemization.
-
Work-up: The aqueous sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials and by-products.
| Parameter | Value | Reference |
| Yield | 99% | [8] |
| Purity | 95% | [8] |
II. Application in HIV-1 Integrase Inhibitors
HIV-1 integrase is a vital enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of antiretroviral therapy.[2][3] The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs.
Mechanism of HIV-1 Integrase Inhibition
The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺). Indole-2-carboxylic acid-based inhibitors are designed to chelate these divalent cations through their carboxylate group and the indole nitrogen. This interaction displaces the viral DNA from the active site and prevents the strand transfer reaction.[3][9] Additionally, substituents on the indole ring can form π-stacking interactions with the viral DNA, further enhancing the inhibitor's potency.[2][3]
Diagram: HIV-1 Integrase Inhibition
This diagram shows a simplified representation of how an indole-2-carboxylic acid derivative inhibits HIV-1 integrase.
Sources
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
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- 9. researchgate.net [researchgate.net]
Strategic Synthesis of Substituted Indoles: A Modular Approach from Ethyl Indoline-2-carboxylate
An Application Note and Protocol Guide for Researchers
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of substituted indoles, utilizing ethyl indoline-2-carboxylate as a versatile and strategic starting material. By leveraging the stability of the indoline ring for selective functionalization prior to a final aromatization step, researchers can access a diverse array of substituted indole derivatives with high regiocontrol. This document details robust protocols for N-substitution, modern palladium-catalyzed C–H functionalization of the indoline core, and efficient methods for the subsequent dehydrogenation to the target indole.
Introduction: The Strategic Value of the Indoline Synthon
Substituted indoles are classified as "privileged scaffolds" in drug discovery, capable of interacting with a multitude of biological receptors and enzymes.[2] Their derivatives are key components in drugs for cancer, HIV, and inflammatory conditions.[1][3] Traditional indole syntheses, such as the Fischer method, often require harsh conditions and pre-functionalized precursors, limiting substituent diversity.
An alternative and highly modular strategy involves the functionalization of a stable indoline precursor, followed by aromatization. This compound is an ideal starting material for this approach for several key reasons:
-
Enhanced Stability: The saturated pyrrolidine ring of the indoline is less reactive than the electron-rich pyrrole ring of an indole, preventing unwanted side reactions and allowing for more controlled, selective functionalization.
-
Directing Group Potential: The secondary amine and the C2-ester group can act as directing groups for subsequent reactions, particularly in modern C–H activation catalysis.[4]
-
Versatile Handle: The C2-ester is a versatile functional group that can be hydrolyzed, reduced, or converted into other functionalities like amides or hydrazides post-synthesis.[5][6]
This guide outlines a two-stage synthetic strategy, providing researchers with reliable, adaptable protocols to build molecular complexity.
Overall Synthetic Workflow
The synthesis of substituted indoles from this compound is conceptually divided into two primary stages: initial functionalization of the indoline core, followed by aromatization. This modularity allows for the independent optimization of each step.
Caption: Overall Synthetic Strategy.
Part I: Functionalization of the this compound Core
A. N-Substitution via Deprotonation-Alkylation
Functionalization of the indole nitrogen is a common strategy to modulate the steric and electronic properties of the final molecule.[7] The N-H proton of this compound is sufficiently acidic to be removed by a strong base, generating a potent nitrogen nucleophile for subsequent reaction with an electrophile.
Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It irreversibly deprotonates the nitrogen, driving the formation of the indolinide anion to completion. Anhydrous polar aprotic solvents like DMF or THF are required to prevent quenching of the highly reactive NaH and the resulting anion.[7]
Experimental Protocol: General N-Alkylation
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a slurry (approx. 0.2 M concentration relative to the substrate). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench and Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Alkylating Agent | Product Type | Typical Yield Range |
| Methyl Iodide | N-Methyl Indoline | 85-95% |
| Ethyl Bromide | N-Ethyl Indoline | 80-90% |
| Benzyl Bromide | N-Benzyl Indoline | 90-98% |
| Allyl Bromide | N-Allyl Indoline | 85-95% |
B. C-Substitution via Palladium-Catalyzed C–H Activation
Direct functionalization of C–H bonds has emerged as a powerful, atom-economical tool for modifying complex molecules.[8][9] For indolines, palladium catalysis can be used to selectively activate and functionalize C–H bonds on the benzene ring, often directed by the nitrogen atom. C7-arylation, for example, can be achieved with high selectivity.[4]
Mechanism Insight: The catalytic cycle typically begins with coordination of the indoline's nitrogen to the Pd(II) catalyst. This facilitates a cyclometalation step where an ortho C–H bond (e.g., at C7) is broken to form a stable five-membered palladacycle intermediate. This intermediate then undergoes further reaction (e.g., with an arylboronic acid in a Suzuki-type coupling) followed by reductive elimination to yield the C7-arylated product and regenerate the active catalyst.[10]
Sources
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- 2. preprints.org [preprints.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Advanced Purification Strategies for Ethyl Indoline-2-carboxylate Derivatives
Introduction: The Critical Role of Purity in Indoline Scaffolds
Ethyl indoline-2-carboxylate and its derivatives are privileged scaffolds in medicinal chemistry and materials science. They serve as key building blocks for a multitude of pharmacologically active agents, including inhibitors for HIV-1 integrase and other enzymes.[1][2] The biological activity and safety of the final compounds are intrinsically linked to the purity of these intermediates. Even minor impurities can lead to undesirable side reactions, altered pharmacological profiles, or difficulties in downstream processing and crystallization.
This guide provides a comprehensive overview of field-proven techniques for purifying this compound derivatives. Moving beyond simple procedural lists, we will explore the causality behind methodological choices, enabling researchers to design robust, efficient, and scalable purification strategies. The protocols herein are designed as self-validating systems, incorporating in-process checks to ensure successful outcomes.
Foundational Step: The Initial Work-up and Impurity Profiling
A successful purification strategy begins not with a chromatography column, but with a well-executed reaction work-up and a clear understanding of the crude product's composition.
-
Aqueous Work-up & Extraction: The first line of defense against impurities. Following a synthesis, the reaction mixture is typically quenched and diluted with an organic solvent like ethyl acetate.[1][3] This is followed by washing with aqueous solutions to remove specific contaminants:
-
Thin-Layer Chromatography (TLC) Analysis: Before any large-scale purification, TLC is indispensable for visualizing the impurity profile. It helps determine the number of components, their relative polarities, and provides the empirical data needed to select the appropriate solvent system for flash chromatography.
Core Purification Techniques: From Bulk to Finesse
The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the required final purity.
Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately polar organic compounds like this compound derivatives on a milligram to multi-gram scale. It relies on the differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it.[4]
Principle of Operation: A crude sample is loaded onto a column packed with a polar adsorbent, typically silica gel. A non-polar solvent (mobile phase) is then pushed through the column. Less polar compounds have a weaker affinity for the polar silica and travel down the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
Protocol 1: Silica Gel Flash Chromatography
-
Stationary Phase Selection: For most this compound derivatives, SiliaFlash® P60 (40-63 µm particle size) is an excellent choice.[3]
-
Mobile Phase Selection (TLC-Guided):
-
Develop a TLC of the crude material using various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[3][5]
-
The ideal solvent system should place the desired product at a Retention Factor (Rƒ) of 0.25-0.35 . This provides optimal separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
If a gradient elution is required, gradually increase the percentage of the more polar solvent. A common strategy is a gradient of 10-15% ethyl acetate in hexanes.[3]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Table 1: Common Solvent Systems for Flash Chromatography
| Compound Type | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Reference |
|---|---|---|---|---|
| N-Tosyl Ethyl Indole-2-carboxylate | Hexanes | Ethyl Acetate (EtOAc) | Gradient 10-15% EtOAc | [3] |
| Substituted Ethyl Indole-2-carboxylates | Petroleum Ether | Ethyl Acetate (EtOAc) | 5:1 | [1][5][6] |
| N-Acetyl Ethyl Indole-2-carboxylate | Hexanes | Ethyl Acetate (EtOAc) | 65:35 |[7] |
Diagram 1: Flash Chromatography Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. rsc.org [rsc.org]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Strategic Use of Ethyl Indoline-2-Carboxylate in the Synthesis of Receptor Antagonists
Abstract: This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of ethyl indoline-2-carboxylate and its oxidized counterpart, ethyl indole-2-carboxylate, as pivotal intermediates in the synthesis of clinically relevant receptor antagonists. We move beyond simple procedural outlines to explore the underlying chemical principles, reaction mechanisms, and structure-activity relationships (SAR) that empower rational drug design. Detailed, field-tested protocols for key transformations, including N-alkylation and ester hydrolysis, are presented alongside application-specific syntheses targeting Angiotensin II and NMDA receptor antagonists.
Foundational Principles: The Indole Scaffold in Medicinal Chemistry
The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, relative stability, and the ability to participate in hydrogen bonding and π-stacking interactions make it an ideal foundation for molecules designed to interact with biological receptors. This compound, the reduced form, and ethyl indole-2-carboxylate serve as exceptionally versatile starting materials.[2][3] The ester at the 2-position activates the molecule for certain reactions while also providing a handle for conversion to a carboxylic acid—a common pharmacophore for receptor engagement. The nitrogen at the 1-position is the primary site for introducing diversity, allowing for the appendage of complex side chains that are critical for receptor affinity and selectivity.[1][4]
This guide will focus on two primary transformations that are fundamental to leveraging this scaffold for antagonist synthesis:
-
N-Alkylation: The introduction of substituents on the indole nitrogen.
-
Ester Hydrolysis: The conversion of the ethyl ester to a carboxylic acid.
Core Synthetic Transformations: Mechanism and Rationale
N-Alkylation of the Indole Nitrogen
The functionalization of the N-1 position is arguably the most critical step in elaborating the indole scaffold for targeted receptor antagonism. This transformation is typically achieved via a nucleophilic substitution (SN2) reaction.
Causality Behind Experimental Choices:
-
Deprotonation: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17). To make the nitrogen sufficiently nucleophilic to attack an alkyl halide, it must first be deprotonated. A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice because it irreversibly deprotonates the indole, forming hydrogen gas which bubbles out of the reaction, driving it to completion.[1][5]
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential.[1] These solvents can solvate the sodium cation (Na⁺) but do not have acidic protons that would quench the newly formed indole anion. DMF is often preferred for its high boiling point, allowing for a wider range of reaction temperatures.
-
Alkylating Agent: The choice of the alkylating agent (R-X) directly defines the side chain that will be crucial for receptor interaction. Primary alkyl halides (e.g., benzyl bromide, substituted biphenyl methyl bromides) are excellent electrophiles for this reaction.
Ester Hydrolysis (Saponification)
Many receptor antagonists require a terminal carboxylic acid for optimal binding, often to mimic an endogenous ligand or to interact with charged residues in the receptor's binding pocket. The ethyl ester of our scaffold is a stable protecting group for this acid, which can be easily removed in a final step.
Causality Behind Experimental Choices:
-
Mechanism: Saponification is the hydrolysis of an ester under basic conditions.[6] A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt. An acidic workup is required to protonate the salt and yield the final carboxylic acid.
-
Advantages over Acid Hydrolysis: While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium. Basic hydrolysis is irreversible because the final deprotonation step is thermodynamically very favorable. This leads to higher yields and simpler product purification.[6]
Application I: Synthesis of Angiotensin II Receptor Antagonist (ARB) Scaffolds
Angiotensin II receptor antagonists, or "sartans," are a class of antihypertensive drugs. A key structural feature of many sartans is a biphenyl scaffold, often with a tetrazole or carboxylic acid group, connected to a heterocyclic core. While the final drug Telmisartan contains a benzimidazole core, the N-alkylation principle used to construct it is perfectly illustrated using the indole-2-carboxylate system.[7][8][9] N-substituted indoles and dihydroindoles have themselves been shown to be potent AT1-selective antagonists.[10]
The following protocol outlines the synthesis of an N-alkylated indole-2-carboxylic acid, a key intermediate type for this class of antagonists.
Synthetic Scheme
Protocol 1: Synthesis of 1-((2'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-indole-2-carboxylic acid
This protocol is a representative example adapted from principles used in the synthesis of various non-peptide AII receptor antagonists.[10][11]
Part A: N-Alkylation
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 0.48 g, 12.0 mmol, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Indole Addition: Slowly add a solution of ethyl 1H-indole-2-carboxylate (1.89 g, 10.0 mmol) in anhydrous DMF (10 mL) to the NaH suspension. Stir for 30 minutes at 0 °C; cessation of H₂ evolution indicates complete formation of the anion.
-
Alkylation: Add a solution of tert-butyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate (3.47 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl 1-((2'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-indole-2-carboxylate.
Part B: Saponification
-
Reaction Setup: Dissolve the purified ester from Part A (e.g., 10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL). Add potassium hydroxide (KOH, 1.68 g, 30.0 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1N HCl. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.
| Parameter | N-Alkylation | Saponification |
| Typical Yield | 75-85% | 90-98% |
| Reaction Time | 12-16 hours | 4-6 hours |
| Key Reagents | NaH, DMF, Alkyl Bromide | KOH, EtOH/H₂O |
| Purification | Column Chromatography | Precipitation/Filtration |
Application II: Synthesis of NMDA Receptor Antagonists
Derivatives of indole-2-carboxylate have been identified as competitive antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[12] This represents a different therapeutic target and a different synthetic strategy, often involving modification at the C-3 position of the indole ring in addition to substitutions on the benzene portion of the scaffold. These compounds have shown potential in models of ischemic damage.[12][13]
NMDA Receptor Antagonism Mechanism
Protocol 2: Synthesis of 6-Chloro-1H-indole-2-carboxylic acid
Structure-activity studies have shown that a chlorine at the C-6 position enhances antagonist activity at the NMDA receptor.[12] This protocol outlines a key step in preparing such a scaffold, starting from a commercially available substituted aniline, based on the Fischer indole synthesis.
-
Diazotization: Dissolve 4-chloro-2-nitroaniline (1.72 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 0.76 g, 11.0 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 6.77 g, 30.0 mmol) in concentrated HCl (10 mL). Cool this solution to 0 °C and slowly add the diazonium salt solution from step 1. A precipitate of the hydrazine salt will form. Stir for 1 hour at 0 °C.
-
Hydrazone Formation & Cyclization: Filter the hydrazine salt and wash with cold water. Without extensive drying, add the salt to a flask containing ethyl pyruvate (1.28 g, 11.0 mmol) and ethanol (30 mL). Heat the mixture to reflux for 2 hours to form the hydrazone.
-
Fischer Synthesis: Cool the mixture and slowly add concentrated sulfuric acid (5 mL). Heat the reaction to reflux for an additional 2 hours. The solution will darken.
-
Workup & Hydrolysis: Pour the cooled reaction mixture onto crushed ice (100 g). A solid will precipitate. Filter the crude ester product. To hydrolyze directly, transfer the crude solid to a flask with 10% aqueous NaOH (50 mL) and reflux for 2 hours.
-
Isolation: Cool the basic solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated HCl to pH ~2-3. Collect the precipitated 6-chloro-1H-indole-2-carboxylic acid by vacuum filtration, wash with water, and dry.
Conclusion
This compound and its indole analog are powerful and versatile building blocks in medicinal chemistry. Through fundamental transformations like N-alkylation and ester hydrolysis, these simple starting materials can be elaborated into complex and potent antagonists for a variety of critical biological targets, including the Angiotensin II and NMDA receptors. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute synthetic campaigns aimed at discovering novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. rjpbcs.com [rjpbcs.com]
- 8. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl Indoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Ethyl Indoline-2-carboxylate and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. Their synthesis, particularly on a large scale, is a critical step in the drug development pipeline. This guide provides an in-depth analysis of the key considerations, challenges, and detailed protocols for the successful scale-up of this compound derivative synthesis, moving from laboratory-scale procedures to pilot and industrial production. We will delve into the intricacies of reaction mechanisms, process optimization, safety protocols, and purification strategies, with a focus on ensuring scientific integrity and practical applicability.
Strategic Approaches to Scale-Up Synthesis
The transition from a laboratory-scale synthesis, typically in the milligram to gram range, to industrial-scale production (kilograms and beyond) is not merely a linear increase in reagent quantities. It necessitates a fundamental shift in strategy, with a heightened focus on safety, process control, and economic viability.
The Fischer Indole Synthesis: A Double-Edged Sword for Scale-Up
The Fischer indole synthesis is a cornerstone for the creation of indole rings, which can be subsequently reduced to the desired indoline structure. While versatile, its scale-up presents significant challenges.
Mechanistic Considerations: The reaction proceeds via the acid-catalyzed rearrangement of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an appropriate ketone or aldehyde.
Causality of Scale-Up Challenges:
-
Exothermic Events: The initial condensation and the subsequent rearrangement are often exothermic. On a small scale, heat dissipates readily. However, in large reactors with a lower surface-area-to-volume ratio, this heat can accumulate, leading to a dangerous thermal runaway.[1][2][3][4] This can cause product decomposition, side reactions, and a rapid increase in pressure, potentially leading to reactor failure.
-
Tar Formation: The strongly acidic conditions and elevated temperatures required for the Fischer indole synthesis can promote polymerization and degradation of both starting materials and the indole product, leading to the formation of intractable tars. This not only reduces the yield but also significantly complicates purification.
-
Impurity Profile: Impurities in starting materials that are negligible at the lab scale can become significant at an industrial scale, potentially inhibiting the reaction or leading to unwanted byproducts.
Reductive Cyclization and Direct Reduction Methods
An alternative and often more controlled approach involves the synthesis of an indole-2-carboxylate precursor followed by reduction.
Reductive Cyclization of o-Nitrophenylpyruvates: This method involves the condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate derivative, which then undergoes reductive cyclization to yield the indole-2-carboxylate. Subsequent reduction affords the indoline.
Direct Reduction of Ethyl Indole-2-carboxylate: This is a common final step where the synthesized indole derivative is reduced to the corresponding indoline.
Advantages for Scale-Up:
-
Improved Thermal Control: The reduction step is typically more manageable in terms of exothermicity compared to the Fischer indole synthesis.
-
Cleaner Reaction Profiles: These methods often result in fewer byproducts and less tar formation, simplifying purification.
The Rise of Continuous Flow Chemistry
For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing.[5][6]
Core Principles: Reagents are continuously pumped through a heated and pressurized reactor system. The small internal volume of the reactor allows for superior heat and mass transfer, leading to more precise control over reaction conditions.
Benefits in Scale-Up:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk of a thermal runaway.[2][4]
-
Improved Yield and Purity: Precise control over temperature, pressure, and residence time can significantly improve reaction selectivity and reduce the formation of byproducts.
-
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous reactors.
Detailed Application Protocols
The following protocols are designed to provide a comprehensive guide for the scale-up synthesis of this compound derivatives. It is imperative that all procedures are conducted by trained personnel in appropriate facilities, adhering to all institutional and governmental safety regulations.
Protocol 1: Scale-Up of Fischer Indole Synthesis in a Jacketed Reactor
This protocol outlines a batch process for the synthesis of Ethyl Indole-2-carboxylate.
Equipment:
-
100 L glass-lined jacketed reactor with overhead stirring, reflux condenser, and temperature and pressure monitoring.
-
Addition funnel with pressure equalization.
-
Heating/cooling circulator for the reactor jacket.
-
Inert atmosphere (Nitrogen or Argon) supply.
Materials:
| Reagent | Quantity | Molar Eq. | Notes |
| Phenylhydrazine | 10.8 kg | 1.0 | Highly Toxic! Handle with extreme caution in a well-ventilated area.[7][8][9][10][11] |
| Ethyl Pyruvate | 12.8 kg | 1.1 | |
| Toluene | 50 L | - | |
| Polyphosphoric Acid (PPA) | 20 kg | - | Corrosive! Handle with appropriate PPE. |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere.
-
Initial Charge: Charge the reactor with toluene (30 L) and phenylhydrazine. Begin agitation.
-
Hydrazone Formation: Slowly add ethyl pyruvate to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using the jacket cooling.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water-toluene azeotrope using a Dean-Stark trap until no more water is collected.
-
Cyclization: Cool the reactor to 60°C. Cautiously and in portions, add the polyphosphoric acid. An exotherm will be observed. Maintain the temperature between 80-90°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding crushed ice and water, ensuring the temperature does not exceed 40°C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Reduction of Ethyl Indole-2-carboxylate to this compound
Equipment:
-
100 L stainless steel hydrogenation reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.
-
Filtration system for catalyst removal.
Materials:
| Reagent | Quantity | Notes |
| Crude Ethyl Indole-2-carboxylate | 10 kg | From previous step. |
| Ethanol | 50 L | |
| Palladium on Carbon (10% Pd/C) | 500 g | Pyrophoric when dry! Handle with care. |
| Hydrogen Gas | - | High-pressure cylinder. |
Procedure:
-
Reactor Setup: Charge the autoclave with the crude Ethyl Indole-2-carboxylate and ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst as a slurry in ethanol.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-60 psi.
-
Reaction: Heat the mixture to 40-50°C and stir vigorously. Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 3: Large-Scale Purification by Recrystallization
Equipment:
-
Large recrystallization vessel with stirring and a jacket for heating and cooling.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven for drying.
Materials:
| Reagent | Quantity | Notes |
| Crude this compound | ~9 kg | From reduction step. |
| Ethanol | As required | |
| Water | As required |
Procedure:
-
Solvent Selection: In a small-scale trial, determine the optimal ethanol/water ratio for recrystallization. The product should be soluble in hot ethanol and sparingly soluble in the cold solvent mixture.
-
Dissolution: In the recrystallization vessel, dissolve the crude product in the minimum amount of hot ethanol.
-
Crystallization: Slowly add water to the hot solution until turbidity is observed. Reheat to obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature with gentle stirring to promote the formation of large crystals. Further cool in an ice bath to maximize yield.
-
Isolation: Collect the crystals by filtration using a Nutsche filter or by centrifugation.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Process Safety Management
A robust process safety management (PSM) system is paramount for any scale-up operation.[3]
-
Hazard Identification: Conduct a thorough hazard and operability (HAZOP) study to identify potential risks, including thermal runaway, pressure build-up, and exposure to toxic chemicals.[1][3][5]
-
Thermal Hazard Assessment: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing adequate cooling systems.
-
Emergency Relief Systems: Equip reactors with appropriately sized rupture discs and relief valves to safely vent excess pressure in the event of a runaway reaction.
-
Personal Protective Equipment (PPE): All personnel must be equipped with and trained on the use of appropriate PPE, including chemical-resistant gloves, safety glasses, face shields, and respiratory protection, especially when handling hazardous materials like phenylhydrazine.[7][8][9][10][11]
-
Standard Operating Procedures (SOPs): Develop and strictly enforce detailed SOPs for all operations, including reactor charging, operation, cleaning, and emergency shutdown procedures.[6][12][13][14]
Data Presentation and Analysis
| Parameter | Lab-Scale (Fischer) | Pilot-Scale (Fischer) | Continuous Flow |
| Scale | 10 g | 10 kg | 1 kg/hr |
| Typical Yield | 60-70% | 50-60% | >80% |
| Purity (crude) | 85-90% | 75-85% | >95% |
| Cycle Time | 8-12 hours | 16-24 hours | Continuous |
| Safety Concerns | Manageable exotherm | High risk of thermal runaway | Inherently safer |
| Purification | Column chromatography | Recrystallization, chromatography | Simplified purification |
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions, degradation. | Optimize reaction temperature and time. Use a milder acid catalyst in Fischer synthesis. Ensure efficient stirring. |
| Tar Formation | High temperature, strong acid concentration. | Lower reaction temperature. Use a Lewis acid or solid acid catalyst. Consider continuous flow to minimize residence time at high temperatures. |
| Poor Purity | Incomplete reaction, side products, impure starting materials. | Ensure high purity of starting materials. Optimize reaction conditions to minimize side reactions. Employ efficient purification methods. |
| Thermal Runaway | Inadequate heat removal. | Improve reactor cooling capacity. Control the rate of addition of reagents. Use a semi-batch or continuous flow process. |
| Difficult Filtration | Fine particle size, viscous slurry. | Optimize crystallization conditions to obtain larger crystals. Use a filter aid like Celite. |
Conclusion
The successful scale-up synthesis of this compound derivatives requires a multifaceted approach that combines a deep understanding of the underlying chemistry with rigorous process engineering and a steadfast commitment to safety. While traditional batch processes like the Fischer indole synthesis can be adapted for larger scales, they present significant challenges that must be carefully managed. Modern approaches, particularly continuous flow chemistry, offer a safer, more efficient, and often higher-yielding alternative for industrial production. By carefully considering the factors outlined in this guide and implementing robust protocols and safety measures, researchers and drug development professionals can navigate the complexities of scale-up and ensure a reliable supply of these vital pharmaceutical building blocks.
References
-
TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]
-
TheSafetyMaster. (2024, November 7). Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
- LeBlond, C. R., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1181, pp. 3-21). American Chemical Society.
-
Sigma-HSE. (2023, December 14). Understanding Chemical Reaction Hazards in Manufacturing Processes. Retrieved from [Link]
-
Pharma Calculations. (2025, August 31). Complete Guide to Reactor in Pharmaceuticals. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Phenylhydrazine Properties and Safe Handling Practices. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]
-
Polyc Machine. (2025, July 26). Safety Protocols for Handling Industrial Reactors Effectively. Retrieved from [Link]
-
Pharmaguddu. (2023, February 8). SOP for Operation of a Stainless Steel Reactor. Retrieved from [Link]
-
Peter Air Systems. (2024, September 2). Types of Chemical Reactors Used in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Scribd. (n.d.). Reactor Manufacturing SOP. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
-
Moravek, Inc. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
- Al-Ostoot, F. H., Stondus, J., Anthal, S., Venkatesh, G. D., Mohammed, Y. H. E., Sridhar, M. A., Khanum, S. A., & Kant, R. (2016).
-
Occupational Safety and Health Administration. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension.
- Armor, J. N. (1999). Aspects of scale-up of catalyst production.
-
Black Tom. (2025, March 8). What precautions should you take when handling phenylhydrazine?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Black Tom. (2025, February 20). What precautions should you take when handling phenylhydrazine?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
- Lei, X., Angeli, G. K., Neochoritis, C. G., & Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(15), 5949-5954.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
- Gotor-Fernández, V., & Gotor, V. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- MDPI. (2024). The Dual Role of Gut Microbiota and Their Metabolites in Hepatocellular Carcinoma: A Context-Dependent Framework. Cancers, 16(13), 2432.
Sources
- 1. helgroup.com [helgroup.com]
- 2. tuvsud.com [tuvsud.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigma-hse.com [sigma-hse.com]
- 6. pharmacalculations.in [pharmacalculations.in]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. PHENYLHYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 10. black-tom.com [black-tom.com]
- 11. black-tom.com [black-tom.com]
- 12. pybeadmill.com [pybeadmill.com]
- 13. pharmaguddu.com [pharmaguddu.com]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Indoline-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl Indoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure your success.
The indoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for numerous pharmaceutical agents.[1] However, its synthesis can be challenging, often plagued by low yields and side reactions. This document provides a structured approach to identifying and solving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the widely used method of catalytic hydrogenation of Ethyl Indole-2-carboxylate.
Q1: My reaction yield is consistently low or negligible. What are the primary causes?
Low yield is the most common complaint. The issue can typically be traced back to one of four areas: reagent quality, catalyst activity, reaction conditions, or work-up procedure.
A1.1: Reagent & Solvent Quality
-
Problem: Impurities in the starting material (Ethyl Indole-2-carboxylate) or solvent can poison the catalyst. Residual acids or bases from a previous step can interfere with the reaction. Water content in the solvent can also affect catalyst activity and reaction kinetics.
-
Causality: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) have highly active surfaces that are sensitive to poisoning by sulfur compounds, halides, or strong coordinating agents. This reduces the number of active sites available for hydrogenation.
-
Solution Protocol:
-
Recrystallize Starting Material: Purify the starting Ethyl Indole-2-carboxylate from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove non-polar impurities. Dry thoroughly under vacuum.
-
Use High-Purity Solvents: Employ anhydrous, HPLC-grade, or freshly distilled solvents. For hydrogenation, ethanol, methanol, or ethyl acetate are common choices.
-
Degas Solvents: Before use, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
A1.2: Catalyst Activity & Handling
-
Problem: The catalyst may be old, improperly stored, or deactivated. The product, indoline, which is a cyclic secondary amine, can itself poison the catalyst surface and hinder the reaction's progress.[2]
-
Causality: Catalysts like Pd/C are pyrophoric and can be deactivated by exposure to air and moisture. Over time, the palladium nanoparticles can agglomerate, reducing the active surface area.
-
Solution Protocol:
-
Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst from a reputable supplier.
-
Proper Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon). Weigh it quickly and add it to the reaction vessel, which has already been purged with an inert gas.
-
Acidic Additives: The aromaticity of the indole ring makes it resistant to hydrogenation. Adding a Brønsted acid, like p-toluenesulfonic acid (p-TsOH) or triflic acid, can protonate the indole at the C3 position.[2][3] This disrupts the aromatic system, generating a more easily reducible iminium ion and can prevent product-induced catalyst poisoning.[2][3]
-
A1.3: Reaction Conditions
-
Problem: Inadequate hydrogen pressure, poor mixing, or incorrect temperature can lead to an incomplete or stalled reaction.
-
Causality: Hydrogenation is a multiphasic reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical. The reaction rate is directly influenced by hydrogen pressure and temperature.
-
Solution Protocol:
-
Optimize Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, moderate pressure (e.g., 50-100 psi) is often required for indole reduction. Use a Parr shaker or a similar hydrogenation apparatus.
-
Ensure Vigorous Stirring: Use a properly sized stir bar and a stir plate capable of high RPMs to ensure the catalyst remains suspended and gas dispersion is maximized.
-
Temperature Control: Most indole hydrogenations are run at room temperature.[2] If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) can increase the rate, but be cautious of over-reduction.
-
Q2: My final product is impure. What are the likely side products and how can I prevent them?
The primary impurity is typically the over-reduced octahydroindole, along with potential polymeric materials.[2]
A2.1: Over-reduction
-
Problem: The benzene portion of the indoline ring is hydrogenated, leading to the formation of octahydroindole.
-
Causality: This occurs under harsh conditions (high pressure, high temperature, prolonged reaction time, or highly active catalysts like Rhodium).[3]
-
Solution Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the disappearance of the starting material and the appearance of the desired indoline product. Stop the reaction immediately upon completion.
-
Milder Conditions: Use a less active catalyst (e.g., 5% Pd/C instead of 10% or Pt/C). Reduce hydrogen pressure and maintain room temperature.
-
Solvent Choice: Solvents like ethanol or acetic acid often provide good selectivity.
-
A2.2: Polymerization
-
Problem: Under strongly acidic conditions, indoles, especially those unsubstituted at the 2- and 3-positions, are prone to acid-catalyzed polymerization.[2]
-
Causality: Protonation can initiate an electrophilic attack of one indole molecule on another, leading to oligomers or polymers.
-
Solution Protocol:
-
Control Acid Concentration: If using an acid additive, use a catalytic amount (e.g., 5-10 mol%).
-
One-Pot Procedures: Some modern methods generate the indole in situ followed immediately by hydrogenation, which can minimize polymerization by keeping the indole concentration low at any given time.[4]
-
Visual Troubleshooting Guide
The following flowchart provides a logical path for diagnosing and resolving low-yield issues.
Caption: Troubleshooting flowchart for low yield synthesis.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route for gram-scale synthesis?
A: For gram-scale synthesis, two routes are highly reliable:
-
Catalytic Hydrogenation of Ethyl Indole-2-carboxylate: This is often the most direct route if the starting material is commercially available. Using a catalyst like 5-10% Pt/C or Pd/C in a solvent like ethanol or acetic acid, with a moderate hydrogen pressure (50 psi), provides good yields.[2] The procedure described in Organic Syntheses is a classic, robust starting point.[5]
-
Reductive Cyclization of Diethyl (2-nitrophenyl)malonate: This method builds the indoline core from acyclic precursors. The synthesis involves the reaction of a 2-halonitrobenzene with diethyl malonate, followed by reductive cyclization.[6] Catalytic hydrogenation (using Pd/C) is typically used for the reduction of the nitro group and subsequent intramolecular cyclization. This route is advantageous when substituted indolines are required, as substitutions on the aromatic ring can be introduced early.
Q: How do I choose the optimal catalyst and solvent system?
A: The choice depends on the specific substrate and desired selectivity.
| Catalyst | Common Solvent(s) | Pressure (H₂) | Temperature | Notes |
| 10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 1-4 atm (15-60 psi) | Room Temp. | Standard choice; good activity. Can sometimes cause over-reduction. |
| 5% Pt/C | Ethanol, Acetic Acid | 1-4 atm (15-60 psi) | Room Temp. | Often more selective against over-reduction than Pd/C. The use of an acidic solvent like acetic acid can improve reaction rates.[2] |
| Raney Nickel | Ethanol, Methanol | 3-5 atm (45-75 psi) | Room Temp. to 50°C | Very active and cost-effective, but may require higher pressures and can be less selective. |
| Rh/C, Ru/C | THF, Alcohols | 1-5 atm (15-75 psi) | Room Temp. to 60°C | Highly active catalysts, often used for difficult reductions but carry a higher risk of over-reduction to octahydroindole.[3] |
Q: What are the critical safety precautions for this synthesis?
A:
-
Catalyst Handling: Heterogeneous hydrogenation catalysts (especially Palladium, Platinum, and Raney Nickel) are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry or containing residual solvent. Always handle them in an inert atmosphere (e.g., under argon or nitrogen) and keep them wetted with solvent.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure your hydrogenation apparatus is properly assembled, leak-tested, and operated in a well-ventilated fume hood. Use appropriate pressure gauges and relief valves.
-
Solvent Vapors: Organic solvents are flammable. Avoid sources of ignition.
-
Filtration: After the reaction, the catalyst must be filtered carefully. Never filter a dry, used catalyst. The standard procedure is to filter the reaction mixture through a pad of Celite® under a blanket of inert gas. Quench the filtered catalyst immediately by suspending it in a large volume of water before disposal.
Experimental Protocol: Catalytic Hydrogenation of Ethyl Indole-2-carboxylate
This protocol is an optimized version based on established literature procedures.[2][5]
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 eq)
-
5% Platinum on Carbon (Pt/C) (5-10 mol% by weight)
-
Ethanol (Anhydrous, 200 proof)
-
Parr Hydrogenation Apparatus or similar pressure vessel
-
Celite® 545
Procedure:
-
Vessel Preparation: Place Ethyl 1H-indole-2-carboxylate (e.g., 5.0 g, 26.4 mmol) into a clean, dry Parr shaker bottle equipped with a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of argon, carefully add the Pt/C catalyst (e.g., 250-500 mg).
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the bottle.
-
System Purge: Securely attach the bottle to the Parr apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times. Then, evacuate and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Pressurize the vessel with hydrogen to 50 psi. Begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases. For confirmation, carefully vent the system, take an aliquot, and analyze by TLC (e.g., 20% Ethyl Acetate in Hexanes). The product (this compound) will have a lower Rf than the starting indole.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.
-
Prepare a small Büchner funnel with a pad of Celite® (approx. 1 cm thick). Wet the pad with ethanol.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite pad to remove the catalyst. Wash the catalyst pad with small portions of ethanol.
-
CRITICAL: Immediately transfer the Celite pad with the catalyst into a beaker of water to quench its activity before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or recrystallization.
References
-
Che, C., et al. (2019). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Angewandte Chemie. Available at: [Link]
-
Ghaffar, T., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry. Available at: [Link]
-
[No Author] (n.d.). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. ResearchGate. Available at: [Link]
-
Barbaro, P., et al. (2001). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics, ACS Publications. Available at: [Link]
-
Yu, C., Wang, J., & Zhou, Y. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]
-
[No Author] (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
[No Author] (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Ntawukulilyayo, J. D., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Nenitzescu, C. D. (1963). INDOLE-2-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses. Available at: [Link]
-
[No Author] (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl (2-nitrophenyl)malonate|CAS 10565-14-7 [benchchem.com]
Common side reactions in the synthesis of Ethyl Indoline-2-carboxylate
Technical Support Center: Synthesis of Ethyl Indoline-2-carboxylate
Introduction: this compound is a pivotal chiral building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril. While its synthesis is well-established, researchers frequently encounter challenges related to side reactions that can drastically reduce yield and complicate purification. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate the common pitfalls associated with its synthesis, ensuring higher purity and more reliable outcomes in your research and development endeavors.
Section 1: Overview of Primary Synthetic Pathways
The two most prevalent strategies for synthesizing this compound both begin with precursors to the indole ring system. Understanding the fundamental differences between these routes is the first step in diagnosing experimental issues.
-
Route A: The Reissert Synthesis. This classic approach involves the condensation of an o-substituted nitroarene, typically o-nitrotoluene, with diethyl oxalate to form an α-keto ester intermediate.[1][2] This intermediate, ethyl 3-(2-nitrophenyl)pyruvate, is then subjected to a reductive cyclization to yield the target indoline.[2][3]
-
Route B: Fischer Indole Synthesis & Subsequent Reduction. This pathway first constructs the aromatic indole ring from a phenylhydrazine and ethyl pyruvate.[4][5] The resulting Ethyl Indole-2-carboxylate is then reduced in a separate step to the desired indoline.[6]
Each pathway possesses a unique profile of potential side reactions and impurities. The following diagram illustrates the high-level workflow for these two primary routes.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Issue 3: Product Degrades or Changes Color Upon Storage
Q: I successfully isolated pure this compound, but it turned yellow/brown after a few days on the bench. What's happening?
A: This is almost certainly due to air oxidation. The indoline ring is susceptible to dehydrogenation, which re-aromatizes the ring to the more stable indole system. [1]This process can be accelerated by light and trace impurities.
Prevention Strategies:
-
Inert Atmosphere: Store the purified solid or solutions under an inert atmosphere of nitrogen or argon.
-
Cold Storage: Keep the material in a freezer (-20°C) to slow the rate of decomposition.
-
Protection from Light: Use amber vials or wrap the container in aluminum foil to protect the compound from light-catalyzed degradation.
Issue 4: Transesterification Side Reaction
Q: I was attempting an N-alkylation using NaOMe in methanol and my main product was Methyl Indole-2-carboxylate, not the ethyl ester I started with. What went wrong?
A: This is a classic case of transesterification. When using a sodium alkoxide base in its corresponding alcohol solvent (e.g., sodium methoxide in methanol), the alkoxide can act as a nucleophile and attack the ester carbonyl. This displaces the original alkoxy group (ethoxide) and replaces it with the new one (methoxide), changing your ester. [7][8] Solution:
-
To avoid transesterification, the base and solvent must match the ester. For an ethyl ester, use sodium ethoxide (NaOEt) in ethanol (EtOH) for any subsequent reactions requiring an alkoxide base. [7]
Section 3: Recommended Protocol - Synthesis via Reductive Cyclization
This protocol details the catalytic hydrogenation of Ethyl 3-(2-nitrophenyl)pyruvate, the second step of the Reissert route. This method is often cleaner and higher-yielding than the Fischer-then-reduction approach.
Objective: To synthesize this compound from Ethyl 3-(2-nitrophenyl)pyruvate.
Materials & Equipment:
-
Ethyl 3-(2-nitrophenyl)pyruvate (1 equiv.)
-
Palladium on Carbon (10% Pd, 5-10 mol%)
-
Ethanol or Glacial Acetic Acid (ACS Grade)
-
Parr Hydrogenation Apparatus or similar pressure vessel
-
Celite™ or other filter aid
-
Rotary Evaporator
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the reductive cyclization protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, carefully add 10% Palladium on Carbon (5 mol%) under a nitrogen atmosphere. Add a portion of the total solvent (e.g., glacial acetic acid or ethanol, approx. 10 mL per gram of substrate).
-
Substrate Addition: In a separate flask, dissolve Ethyl 3-(2-nitrophenyl)pyruvate (1 equiv.) in the remaining solvent. Add this solution to the hydrogenation vessel.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel by pressurizing with nitrogen and venting (repeat 3 times), followed by pressurizing with hydrogen and venting (repeat 3 times).
-
Reaction: Pressurize the vessel with hydrogen to the target pressure (typically 40-60 psi) and begin vigorous shaking or stirring. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. [2]5. Monitoring: After 4-6 hours, or once hydrogen uptake ceases, carefully vent the apparatus, and take a small aliquot for analysis (TLC or LC-MS) to confirm the complete consumption of the starting material.
-
Workup: Once complete, vent the hydrogen and purge the vessel thoroughly with nitrogen. Carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.
-
Isolation & Purification: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield this compound as a white to off-white solid. [2]
Section 4: Summary of Common Issues and Solutions
| Problem Observed | Likely Side Reaction/Cause | Recommended Solution(s) |
| Low Final Yield | Incomplete reaction during condensation or reduction step. | Optimize stoichiometry, catalyst activity, reaction time, and pressure. [2] |
| Indole Impurity | Incomplete reduction of the C2=C3 double bond. | Increase H₂ pressure, catalyst loading, or reaction time; use fresh catalyst. [6] |
| Free Acid Impurity | Ester hydrolysis (saponification). | Use mild acids/bases for workup (e.g., NaHCO₃); keep temperature low; minimize contact with water. [7] |
| Product Discoloration | Air oxidation back to the aromatic indole. | Store final product under an inert atmosphere (N₂/Ar), cold, and protected from light. [1] |
| Transesterification | Use of mismatched alkoxide base and solvent (e.g., NaOMe/MeOH). | Match the base/solvent to the ester (e.g., NaOEt/EtOH for an ethyl ester). [7][8] |
References
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51, 1998.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. MDPI, 2016.
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
-
Fischer Indole Synthesis - Wikipedia. Wikipedia.
-
Ethyl 1H-indole-2-carboxylate - PMC - NIH. National Center for Biotechnology Information.
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Pharmaguideline.
-
Fischer Indole Synthesis - Alfa Chemistry. Alfa Chemistry.
-
(PDF) Fischer Indole Synthesis - ResearchGate. ResearchGate.
-
Ethyl pyruvate - Wikipedia. Wikipedia.
-
Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents. Google Patents.
-
Synthetic method of indole-2-carboxylic acid - Google Patents. Google Patents.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preventing transesterification during alkylation of Ethyl Indoline-2-carboxylate
Welcome to the technical support center for the alkylation of ethyl indoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on preventing the common and often frustrating side reaction of transesterification. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the N-alkylation of this compound and the prevention of transesterification.
Q1: What is transesterification and why is it a problem in this specific reaction?
A1: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol.[1][2] In the context of the N-alkylation of this compound, if your reaction conditions include an alkoxide base (e.g., sodium methoxide, NaOMe) or an alcohol as a solvent, the ethoxy group (-OEt) of your starting material can be exchanged. For instance, using NaOMe in methanol for the alkylation of ethyl indol-2-carboxylate has been shown to lead to the formation of the corresponding methyl ester, which is an undesired side product.[3] This not only consumes your starting material but also complicates purification and reduces the overall yield of your desired N-alkylated product.
Q2: I am observing a significant amount of a byproduct with a different ester group. What is the likely cause?
A2: The most probable cause is transesterification. This is especially likely if you are using an alkoxide base (e.g., sodium methoxide, sodium ethoxide) or an alcoholic solvent. The alkoxide can act as a nucleophile and attack the carbonyl group of your ethyl ester, leading to the exchange of the ethoxy group.[4]
Q3: How does the choice of base influence the likelihood of transesterification?
A3: The choice of base is critical. Alkoxide bases, such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt), are nucleophilic and can directly participate in transesterification.[3] To avoid this, it is highly recommended to use non-nucleophilic bases. Inorganic carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to deprotonate the indoline nitrogen without being nucleophilic enough to attack the ester.[5][6] Strong, non-nucleophilic hydride bases like sodium hydride (NaH) can also be used, but care must be taken with the choice of solvent.[7]
Q4: What are the best solvents for this reaction to avoid side reactions?
A4: Polar aprotic solvents are generally the best choice for the N-alkylation of indoles.[7] N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used and have been shown to be effective.[8][9] These solvents effectively dissolve the indole substrate and the resulting indoline anion, facilitating the reaction with the alkylating agent. They do not contain acidic protons that can quench the base or participate in side reactions. It is crucial to use anhydrous (dry) solvents, especially when using a moisture-sensitive base like NaH.
Q5: Can the alkylating agent itself lead to transesterification?
A5: The alkylating agent (e.g., benzyl bromide, methyl iodide) is not the direct cause of transesterification. However, its reactivity can influence the overall reaction outcome. More reactive alkylating agents, such as alkyl iodides, react faster than bromides and chlorides.[10][11][12] A faster N-alkylation can outcompete the slower transesterification reaction, thus minimizing the formation of the undesired byproduct. Therefore, if you are observing transesterification, switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide) could be a viable strategy.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the N-alkylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of transesterified byproduct | Use of a nucleophilic alkoxide base (e.g., NaOMe, NaOEt). | Switch to a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] |
| Use of an alcohol as a solvent. | Use a polar aprotic solvent like anhydrous DMF, acetonitrile, or acetone.[8][9] | |
| Reaction temperature is too high, favoring the thermodynamic product (transesterification). | Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled N-alkylation. | |
| Low or no yield of the N-alkylated product | The base is not strong enough to deprotonate the indoline nitrogen. | If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH or Cs₂CO₃.[5][7] |
| The alkylating agent is not reactive enough. | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[10][11] | |
| The reaction time is too short. | Monitor the reaction by TLC or LC-MS and increase the reaction time if necessary. | |
| The presence of water in the reaction mixture, especially when using NaH. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of C-alkylated byproducts | The reaction conditions favor C-alkylation. | N-alkylation is generally favored in polar aprotic solvents. Ensure your solvent is appropriate. In some cases, using a phase-transfer catalyst can improve N-selectivity.[13][14] |
| Hydrolysis of the ester to the carboxylic acid | Presence of water, especially with hydroxide-containing bases like aqueous KOH.[3] | Use anhydrous conditions and non-hydroxide bases like K₂CO₃ or NaH. If using KOH, ensure it is in an anhydrous solvent like DMSO. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired N-alkylation pathway versus the undesired transesterification side reaction.
Caption: Competing reaction pathways for this compound.
Recommended Experimental Protocol
This protocol is designed to favor N-alkylation while minimizing the risk of transesterification.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add finely powdered, dry potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 - 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advanced Strategy: Protecting Group Approach
For particularly sensitive substrates or when all other methods fail to prevent transesterification, a protecting group strategy can be employed. This involves converting the ethyl ester to a more robust group that is unreactive under the alkylation conditions and can be selectively removed later.
Example: Silyl Ester Protection
-
Protection: The ethyl ester can be converted to a silyl ester, for example, a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) ester. This can be achieved by reacting the corresponding carboxylic acid (obtained by hydrolysis of the ethyl ester) with a silylating agent.
-
N-Alkylation: Perform the N-alkylation on the silyl ester-protected indoline using the recommended protocol (e.g., K₂CO₃ in DMF). Silyl esters are generally stable to these conditions.
-
Deprotection: Silyl esters can be easily deprotected under mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with mild acid, which will regenerate the carboxylic acid.[15] The carboxylic acid can then be re-esterified if needed.
References
- Zoidis, G., et al. (2019). Transesterification instead of N‐Alkylation: An Intriguing Reaction. ChemistrySelect.
- Thien, N. D., et al. (2025).
- Barco, A., et al. (1976).
- Shepherd, F. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 89-96.
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. Retrieved from [Link]
-
BYJU'S. (n.d.). Transesterification. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
- Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(38), 11746-11755.
- Trost, B. M., & Toste, F. D. (2003). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Journal of the American Chemical Society, 125(11), 3090-3100.
- Jorapur, Y. R., et al. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids.
- Al-Tel, T. H., et al. (2016).
- Shepherd, F. D., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 89-96.
-
Chemistry LibreTexts. (2023, January 22). Transesterification. Retrieved from [Link]
- White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8969-8974.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. Retrieved from [Link]
- Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
- Al-Tel, T. H., et al. (2016).
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]
- Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). ChemTalk.
- Carrillo, J., et al. (1994). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Al-Tel, T. H., et al. (2016).
-
ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. Retrieved from [Link]
-
Gelest. (n.d.). Direct Conversion of Silyl Ethers to Organic Functionality. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
LookChem. (2024, August 16). Silyl ether deprotection and then selective cleavage of the methyl ester. Retrieved from [Link]
- Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole. (1994). Journal of East China University of Science and Technology, (5).
- Shieh, W.-C., et al. (2006). U.S. Patent No. 7,067,676. Washington, DC: U.S.
- Salomon, C. J., et al. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3720.
- Chen, J.-R., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7545.
-
Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting the Reissert Indole Synthesis
Welcome to the technical support center for the Reissert indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful method for the synthesis of indoles and their derivatives. Here, we will address common challenges that can lead to low yields and provide in-depth, field-proven solutions to help you optimize your experimental outcomes.
Introduction to the Reissert Indole Synthesis
The Reissert indole synthesis is a two-step process for the preparation of indoles from o-nitrotoluenes. The first step involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate derivative to yield an indole-2-carboxylic acid, which can then be decarboxylated to the final indole product.[1][2] While this method is robust, achieving high yields can be challenging and requires careful attention to reaction conditions and substrate choice.
This guide is structured to help you troubleshoot issues at each critical stage of the synthesis.
Visualizing the Reissert Indole Synthesis Pathway
Caption: The reaction pathway of the Reissert indole synthesis.
Troubleshooting Guide: A Step-by-Step Approach
Low yields in the Reissert synthesis can often be traced back to specific issues in one of the key stages of the reaction. The following sections are designed to help you identify and resolve these problems.
Stage 1: The Condensation Reaction
The initial condensation of o-nitrotoluene with diethyl oxalate is a critical, base-mediated reaction. Low yields at this stage are common and can often be rectified by careful control of the reaction conditions.
Q1: My condensation reaction is sluggish or not proceeding to completion, resulting in a low yield of the ethyl o-nitrophenylpyruvate intermediate. What are the likely causes and how can I improve the yield?
A1: This is a frequent challenge and can be attributed to several factors:
-
Insufficiently Strong Base: The acidity of the methyl protons on o-nitrotoluene is relatively low, requiring a strong base to generate the necessary carbanion for the condensation.
-
Solution: Potassium ethoxide (KOEt) is generally more effective than sodium ethoxide (NaOEt) for this transformation.[1][3] If you are using NaOEt and experiencing low yields, switching to KOEt is a recommended first step. Ensure that the base is freshly prepared or has been stored under anhydrous conditions to maintain its reactivity.
-
-
Presence of Moisture: Alkoxide bases are highly sensitive to moisture, which will consume the base and inhibit the reaction.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Substituent Effects: The electronic nature of substituents on the o-nitrotoluene ring can significantly impact the acidity of the methyl protons.
-
Electron-withdrawing groups (e.g., additional nitro groups, halogens) can increase the acidity of the methyl protons, potentially facilitating the condensation.
-
Electron-donating groups (e.g., methoxy, alkyl groups) can decrease the acidity, making the deprotonation more difficult and potentially requiring stronger reaction conditions (e.g., a stronger base or higher temperatures). However, these groups can be beneficial in the subsequent cyclization step.[1]
-
-
Side Reactions:
-
Self-condensation of diethyl oxalate: While diethyl oxalate cannot enolize itself, impurities in your reagents or improper reaction conditions can lead to side reactions.[4]
-
Reaction with amine impurities: If your o-nitrotoluene or solvent contains primary or secondary amine impurities, they can react with diethyl oxalate to form oxamides or oxamic esters.[5][6]
-
Solution: Use highly pure starting materials and solvents. Consider purifying your o-nitrotoluene and diethyl oxalate by distillation before use.
-
Troubleshooting Workflow for the Condensation Step
Caption: A decision tree for troubleshooting the condensation step.
Stage 2: Reductive Cyclization
The second stage of the Reissert synthesis involves the reduction of the nitro group of the pyruvate intermediate, followed by an intramolecular cyclization to form the indole-2-carboxylic acid.
Q2: I have successfully synthesized the ethyl o-nitrophenylpyruvate intermediate, but the reductive cyclization is giving a low yield of the desired indole-2-carboxylic acid. What could be going wrong?
A2: A low yield in the reductive cyclization step can often be traced to the choice of reducing agent, the reaction conditions, or the presence of competing side reactions.
-
Choice of Reducing Agent: The selection of the reducing agent is critical and can significantly impact the outcome of the reaction.
-
Zinc in acetic acid (Zn/AcOH): This is a classic and often effective reducing system for this transformation.[2] However, the reaction can sometimes be slow or incomplete.
-
Iron powder in acetic acid (Fe/AcOH): This is another commonly used and often more vigorous reducing agent.
-
Sodium dithionite (Na₂S₂O₄): This can be a milder alternative for sensitive substrates.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): While effective for nitro group reduction, these conditions can sometimes lead to over-reduction or side reactions. For example, the use of PtO₂ in ethanol has been reported to lead to the formation of quinolones as byproducts, particularly with 7-substituted indoles.[7]
-
-
Incomplete Reaction or Over-reduction:
-
Solution: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).[8] If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of the reducing agent. If over-reduction is suspected, try a milder reducing agent or less forcing conditions.
-
-
Side Reactions:
-
Formation of Quinolones: As mentioned, this is a known side reaction, especially with certain catalysts like PtO₂.[7]
-
Polymerization: Under strongly acidic or high-temperature conditions, the intermediate aniline or the final indole product can be prone to polymerization.
-
Solution: If quinolone formation is observed, switch to a different reducing system like Zn/AcOH or Fe/AcOH. To minimize polymerization, maintain careful temperature control and avoid unnecessarily harsh acidic conditions.
-
Table 1: Comparison of Common Reducing Agents for the Reissert Cyclization
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Zn/AcOH | Zinc dust in glacial acetic acid, often with gentle heating. | Readily available, generally effective. | Can be slow, may require activation of zinc. |
| Fe/AcOH | Iron powder in glacial acetic acid, often with heating. | Inexpensive, often more reactive than zinc. | Can sometimes lead to more vigorous reactions. |
| Na₂S₂O₄ | Aqueous or alcoholic solution. | Milder conditions, suitable for sensitive substrates. | May not be strong enough for all substrates. |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂). | Clean reaction, high yields possible. | Can lead to over-reduction or side reactions (e.g., quinolone formation).[7] |
Stage 3: Decarboxylation
The final step in the synthesis of the parent indole is the decarboxylation of the indole-2-carboxylic acid. This is typically achieved by heating the carboxylic acid above its melting point.
Q3: The decarboxylation of my indole-2-carboxylic acid is resulting in a low yield of the desired indole, and I am observing significant product degradation. How can I improve this final step?
A3: High temperatures required for decarboxylation can often lead to decomposition of the indole product.
-
Thermal Degradation: Indoles, particularly those with electron-donating substituents, can be sensitive to high temperatures and air oxidation.
-
Solution: Carry out the decarboxylation under an inert atmosphere (nitrogen or argon) to minimize oxidation. If possible, perform the decarboxylation under reduced pressure, which can lower the required temperature. The use of a high-boiling, inert solvent such as quinoline or glycerol can help to ensure even heating and minimize localized overheating.[9]
-
-
Incomplete Decarboxylation:
-
Solution: Ensure that the temperature is maintained consistently above the melting point of the indole-2-carboxylic acid. The evolution of CO₂ gas is a good indicator that the reaction is proceeding.
-
-
Catalytic Decarboxylation: For sensitive substrates, a catalytic approach may be beneficial.
-
Solution: The use of copper powder or copper salts has been shown to facilitate the decarboxylation at lower temperatures.[9]
-
Frequently Asked Questions (FAQs)
Q: How do I purify the intermediate ethyl o-nitrophenylpyruvate?
A: The crude ethyl o-nitrophenylpyruvate can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed if recrystallization is not effective.[10]
Q: What is the best way to monitor the progress of the Reissert synthesis?
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the condensation and the reductive cyclization steps.[8] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product(s). A UV lamp is typically required to visualize the spots.
Q: Can I use a one-pot procedure for the Reissert synthesis?
A: While the Reissert synthesis is typically carried out in two distinct steps, some one-pot modifications have been reported. However, for troubleshooting and yield optimization, a two-step procedure with isolation and purification of the intermediate is generally recommended.
Q: My final indole product is colored. How can I decolorize it?
A: Colored impurities are common in indole synthesis. Purification by column chromatography or recrystallization is often sufficient to remove these impurities. In some cases, a small amount of activated charcoal can be used during the recrystallization process to adsorb colored byproducts.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 2-(2-nitrophenyl)-2-oxoacetate (A Representative Condensation)
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.
-
Carefully add potassium metal in small portions to the ethanol to generate a solution of potassium ethoxide.
-
To this solution, add diethyl oxalate, followed by the dropwise addition of the substituted o-nitrotoluene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for the Reductive Cyclization to Indole-2-carboxylic Acid
-
Dissolve the purified ethyl o-nitrophenylpyruvate in glacial acetic acid in a round-bottom flask.
-
Add zinc dust (or another suitable reducing agent) portion-wise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture if necessary and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the excess reducing agent and any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The resulting crude indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).
References
-
Wikipedia. (2023). Reissert indole synthesis. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. [Link]
-
Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-562. [Link]
-
Karade, N. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. [Link]
-
Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
Chemospecific. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]
- Murakami, Y., et al. (1983). A New Versatile Synthesis of 4-Nitroindoles. Tetrahedron Letters, 24(19), 2031-2034.
-
Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 3-(o-nitrophenyl)pyruvate. [Link]
-
PubChem. (n.d.). Ethyl 3-(o-nitrophenyl)pyruvate. [Link]
-
Human Metabolome Database. (2022, May 6). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
El-Sayed, M. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
CMV. (2024, December 20). Reissert Indole Synthesis. YouTube. [Link]
-
LibreTexts Chemistry. (2021, June 20). 2.4: TLC-ANALYSIS. [Link]
Sources
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- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Ethyl 3-(o-nitrophenyl)pyruvate | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl Indoline-2-carboxylate Derivatives
Welcome to the technical support center for the synthesis and optimization of ethyl indoline-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Indoline-2-carboxylates are crucial precursors in the synthesis of a wide range of biologically active compounds and enzyme inhibitors.[1] However, their synthesis is often plagued by challenges such as low yields, side-product formation, and difficult purifications.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve problems encountered in your own laboratory.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Yield of the Desired Product
Question: My Fischer indole synthesis of ethyl indole-2-carboxylate from ethyl pyruvate phenylhydrazone is failing or giving very low yields. What are the most common causes and how can I fix them?
Answer: The Fischer indole synthesis is a robust but sensitive reaction. Failure typically points to one of several key areas: the catalyst, reaction temperature, or the stability of the intermediates.[2][3]
Causality & Solution Pathway:
-
Inappropriate Acid Catalyst: The reaction requires an acid to catalyze the key[4][4]-sigmatropic rearrangement.[2] However, the choice and strength of the acid are critical.
-
Problem: An acid that is too weak may not facilitate the rearrangement, while one that is too strong can cause degradation of the starting material or product, especially at high temperatures.
-
Solution: A systematic screen of both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[2] Polyphosphoric acid (PPA) is often highly effective as it serves as both a catalyst and a solvent, though product isolation can be more challenging.[5] For sensitive substrates, glacial acetic acid can be an excellent choice, acting as both a catalyst and a solvent.[2]
-
-
Sub-optimal Temperature and Reaction Time: This reaction is rarely successful at room temperature and requires thermal energy.
-
Problem: Insufficient heat will lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to decomposition and the formation of tar-like side products.
-
Solution: Begin with conditions reported for similar substrates, often refluxing in acetic acid.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC). If decomposition is observed, try lowering the temperature. In some cases, a specific temperature, such as 80°C, has been shown to provide a better yield by minimizing side reactions.[2]
-
-
Poor Quality of Phenylhydrazine: The purity of your starting phenylhydrazine is paramount.
-
Problem: Phenylhydrazine can oxidize on storage, leading to impurities that inhibit the reaction.
-
Solution: Use freshly distilled or purified phenylhydrazine. Alternatively, using the hydrochloride salt of the phenylhydrazine, which is often more stable, is a reliable strategy.[2]
-
-
Unstable Hydrazone Intermediate: The phenylhydrazone formed in situ or pre-formed may be unstable under the reaction conditions.
-
Solution: While often performed as a one-pot reaction, pre-forming and isolating the phenylhydrazone can sometimes improve yields by allowing for purification before the cyclization step.[2]
-
Question: My catalytic hydrogenation to reduce the indole ring to an indoline is sluggish or incomplete. What are the key parameters to optimize?
Answer: The reduction of the electron-rich indole ring to an indoline can be challenging. Success depends heavily on the catalyst, pressure, and solvent system.
Causality & Solution Pathway:
-
Catalyst Activity and Choice: Platinum-based catalysts are generally effective for this transformation.[5]
-
Problem: The catalyst may be deactivated, or an incorrect type is being used.
-
Solution: Use a fresh, high-quality catalyst such as Platinum(IV) oxide (Adam's catalyst). Ensure the reaction is performed under an inert atmosphere before introducing hydrogen to prevent premature catalyst deactivation.
-
-
Hydrogen Pressure: This reduction often requires more than atmospheric pressure.
-
Problem: Insufficient hydrogen pressure leads to slow or incomplete reactions.
-
Solution: Employ a Parr hydrogenation apparatus or a similar system capable of maintaining a pressure of at least 30-50 psi.[5] The reaction progress can be monitored by observing the drop in hydrogen pressure.
-
-
Solvent and Acidity: The reaction medium plays a crucial role.
-
Problem: The substrate may not be fully soluble, or the conditions may not be optimal for catalytic activity.
-
Solution: Glacial acetic acid is an excellent solvent for this reduction, as it dissolves the substrate and provides an acidic environment that facilitates the reaction.[5] Ensure the substrate is fully dissolved before starting the hydrogenation.
-
-
N-Acyl Protection: The presence of an N-acyl group (like N-acetyl or N-Boc) on the indole nitrogen significantly facilitates the hydrogenation of the pyrrole ring.[1]
-
Problem: The unsubstituted indole ring is less reactive towards hydrogenation.
-
Solution: If direct hydrogenation is failing, consider first protecting the indole nitrogen with an acetyl or Boc group. These N-acyl derivatives are readily hydrogenated, and the protecting group can be removed later.[1]
-
Issue 2: Formation of Significant Side Products
Question: When attempting to N-alkylate my ethyl indole-2-carboxylate using a base like sodium methoxide in methanol, I'm getting transesterification instead of alkylation. How can I prevent this?
Answer: This is a classic case of competing nucleophilic reactions. The alkoxide base (methoxide) is attacking the carbonyl of your ethyl ester, leading to a methyl ester, rather than deprotonating the indole nitrogen to facilitate alkylation.
Causality & Solution Pathway:
-
Problem: The chosen base (NaOMe) and solvent (MeOH) are acting as nucleophiles, causing transesterification, which is often faster than the desired N-alkylation.[6][7]
-
Solution: Switch to a non-nucleophilic base and a non-alcoholic solvent system. A highly effective and recommended system is aqueous Potassium Hydroxide (KOH) in acetone.[6][7]
-
Why it works: The hydroxide deprotonates the indole nitrogen. Acetone is a polar aprotic solvent that effectively dissolves the reactants but does not participate in the reaction. This system cleanly provides the desired N-alkylated product in excellent yields.[6] Interestingly, by increasing the amount of aqueous KOH and refluxing, you can directly hydrolyze the ester to the N-alkylated carboxylic acid in a one-pot reaction.[6][7]
-
| Base/Solvent System | Primary Outcome | Yield of N-Alkylation | Reference |
| NaOMe in Methanol | Transesterification | N/A | [6][7] |
| NaOEt in Ethanol | N-Alkylation & Hydrolysis | Low | [6][7] |
| aq. KOH in Acetone | N-Alkylation | Excellent | [6][7] |
Part 2: Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes to Ethyl Indole-2-carboxylate?
Answer: There are several established methods, with the two most common being the Fischer indole synthesis and the Reissert synthesis (or variations involving reductive cyclization).
-
Fischer Indole Synthesis: This is arguably the most famous and widely used method. It involves the acid-catalyzed reaction of a phenylhydrazine with ethyl pyruvate to form the corresponding phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and cyclization to form the indole ring.[3][5][8]
-
Reductive Cyclization (Reissert-type): This route involves the condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization using agents like zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation to form the indole ring directly.[5] This method is advantageous as it avoids the handling of potentially carcinogenic hydrazines.
Question: What is the role of the solvent in these reactions, and what are some greener alternatives?
Answer: The solvent is a critical parameter that influences reactant solubility, catalyst activity, and reaction rates.[9] Traditional syntheses often use solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While effective, these are considered environmentally undesirable.
Recent research has focused on developing more sustainable methods. For copper-catalyzed indole syntheses, renewable solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) have been shown to be excellent replacements for DMSO.[10] These solvents are derived from sustainable resources and simplify the aqueous workup by avoiding the need to remove large quantities of water-miscible solvents like DMSO.[10] For certain reactions, microwave-assisted synthesis in water or even solvent-free conditions can dramatically improve the green credentials of the process.[9][11]
Question: How can I convert the ethyl ester to the corresponding carboxylic acid?
Answer: The conversion of ethyl indole-2-carboxylate to indole-2-carboxylic acid is a standard ester hydrolysis. The most common method is alkaline hydrolysis using a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution (e.g., ethanol/water), followed by heating or refluxing.[5][12] After the reaction is complete, the mixture is cooled and acidified with a strong acid (like HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.[12] High-temperature aqueous media, sometimes with microwave assistance, can also be used for rapid and clean hydrolysis and even subsequent decarboxylation if desired.[11]
Part 3: Experimental Protocols
Protocol 1: Reductive Cyclization Synthesis of Ethyl Indole-2-carboxylate
(Adapted from Organic Syntheses Procedure)[5]
Step A: Preparation of Potassium Ethyl o-Nitrophenylpyruvate
-
In a flask equipped with a stirrer and dropping funnel, prepare a solution of potassium ethoxide by dissolving potassium metal in absolute ethanol under a nitrogen atmosphere.
-
Cool the solution to room temperature and add anhydrous ether.
-
With stirring, add diethyl oxalate, followed by o-nitrotoluene.
-
Stir the mixture for several hours. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate as a yellow-orange solid.
-
Collect the salt by filtration, wash with anhydrous ether, and dry.
Step B: Hydrogenation to Ethyl Indole-2-carboxylate
-
Place the dried potassium salt (0.109 mole) in a 400-mL hydrogenation bottle and dissolve it in glacial acetic acid (200 mL).
-
Add Platinum(IV) oxide catalyst (0.20 g).
-
Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system several times with hydrogen.
-
Pressurize the system to ~30 p.s.i. and shake until hydrogen uptake ceases (typically 4-6 hours).
-
Filter the catalyst from the reaction mixture and wash it with glacial acetic acid.
-
Pour the filtrate slowly into a large beaker containing 3 L of stirred water.
-
The product, ethyl indole-2-carboxylate, will precipitate as a yellow solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry over calcium chloride. The product can be further purified by recrystallization.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Ethyl Indoline-2-carboxylate Derivatives
Welcome to the dedicated technical support center for navigating the complexities of purifying polar Ethyl Indoline-2-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. As these compounds are pivotal in medicinal chemistry, their effective purification is paramount for accurate downstream applications. This resource synthesizes established protocols with practical, field-tested insights to address the common and nuanced challenges encountered during their isolation and purification.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: My polar this compound derivative is showing significant peak tailing during silica gel column chromatography.
Probable Cause: Peak tailing for polar, nitrogen-containing compounds like indoline derivatives on silica gel is often due to strong, non-ideal interactions between the basic nitrogen atom of the indoline ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution front.
Solutions:
-
Mobile Phase Modification with a Basic Additive:
-
Action: Add a small percentage of a basic modifier to your eluent system. Common choices include triethylamine (TEA) or ammonium hydroxide. A typical starting concentration is 0.1-1% (v/v).
-
Rationale: The basic additive will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your compound. This minimizes the strong secondary interactions, leading to a more symmetrical peak shape.
-
-
Switching to a Deactivated or Different Stationary Phase:
-
Action:
-
Rationale: Deactivated silica has fewer accessible acidic silanol groups. Alumina, particularly basic alumina, provides a less acidic surface, which is more compatible with basic compounds and can significantly reduce peak tailing.
-
Issue 2: My highly polar derivative elutes with the solvent front (void volume) in Reverse-Phase HPLC (RP-HPLC) using a standard C18 column.
Probable Cause: Highly polar analytes have minimal affinity for the non-polar stationary phase of a C18 column, especially with mobile phases containing a high percentage of organic solvent. Consequently, they are not retained and elute very quickly.
Solutions:
-
Employ a Polar-Modified RP-Column:
-
Action: Switch to a column specifically designed for polar analytes, such as a polar-endcapped or polar-embedded C18 column.[1]
-
Rationale: These columns have modified surfaces that increase their polarity, enhancing the retention of polar compounds even with highly aqueous mobile phases.
-
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Action: Change your chromatographic mode to HILIC. This involves using a polar stationary phase (e.g., bare silica, diol, or amide-based) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
-
Rationale: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Your polar analyte partitions into this aqueous layer, leading to retention. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
-
Adjust the Mobile Phase:
-
Action: For standard RP-HPLC, use a highly aqueous mobile phase (e.g., >95% water/buffer).[1]
-
Rationale: Increasing the polarity of the mobile phase will decrease its elution strength for polar compounds, thereby increasing their retention time on the non-polar stationary phase. However, be aware of potential "phase collapse" with some traditional C18 columns under highly aqueous conditions.[4][5]
-
Issue 3: I am observing degradation of my this compound derivative during silica gel chromatography.
Probable Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Indole and indoline derivatives can be susceptible to acid-catalyzed reactions.[3]
Solutions:
-
Use a Deactivated Stationary Phase:
-
Action: As with peak tailing, use deactivated silica gel or switch to neutral or basic alumina.[1]
-
Rationale: By minimizing the acidity of the stationary phase, you reduce the potential for acid-catalyzed degradation of your compound.
-
-
Rapid Purification:
-
Action: Employ flash column chromatography to minimize the time your compound spends on the column.
-
Rationale: Reducing the residence time on the stationary phase limits the opportunity for degradation to occur.
-
-
Alternative Purification Technique:
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a normal-phase column chromatography method for a new polar this compound derivative?
A1: A systematic approach is best. Start by performing Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. A good starting eluent is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Gradually increase the proportion of ethyl acetate. If your compound remains at the baseline (Rf ≈ 0), you will need a more polar system. Consider switching to dichloromethane/methanol or ethyl acetate/methanol. For very polar compounds, adding a small amount of ammonium hydroxide to the methanol can be beneficial.[9] Aim for an Rf value of 0.2-0.3 for the best separation on a column.[9]
Q2: When should I choose preparative HPLC over flash column chromatography?
A2: The choice depends on the quantity of material, the difficulty of the separation, and the required purity.
-
Flash Column Chromatography is ideal for larger quantities (grams) and for separations where the components have a significant difference in polarity (ΔRf > 0.2).[10] It is generally faster and less expensive for bulk purification.
-
Preparative HPLC is better suited for smaller quantities (milligrams to a few grams) and for challenging separations of compounds with very similar polarities.[11] It offers higher resolution and can achieve higher purity levels.
Q3: Can I use recrystallization to purify my polar this compound derivative?
A3: Yes, recrystallization can be a very effective and scalable purification method, provided your compound is a solid at room temperature and you can identify a suitable solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for the recrystallization of indole derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexane.[6][12][13]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques.
-
HPLC: An analytical HPLC run, preferably using a different method (e.g., a different column or mobile phase) than the one used for purification, is a standard method for determining purity (often expressed as a percentage of the total peak area).[14]
-
NMR Spectroscopy: 1H and 13C NMR spectra can confirm the structure of your compound and help identify any remaining impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.[14]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Section 3: Data and Protocols
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Eluent System (v/v) | Modifier (if needed) |
| Low to Moderate | Silica Gel | Hexane / Ethyl Acetate (Gradient from 100:0 to 50:50) | - |
| Moderate to High | Silica Gel | Dichloromethane / Methanol (Gradient from 100:0 to 90:10) | 0.5% Triethylamine |
| High / Basic | Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1) | - |
| High / Basic | Basic Alumina | Ethyl Acetate / Methanol (Gradient from 100:0 to 95:5) | - |
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system that gives your target compound an Rf of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[15]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the chromatography solvent or a slightly more polar solvent. If solubility is an issue, dry-loading is recommended. To do this, dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[16]
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound has high solubility when hot and low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Section 4: Visual Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting an appropriate purification technique.
Diagram 2: Troubleshooting Workflow for Column Chromatography
Caption: A troubleshooting guide for common column chromatography problems.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1481–1484. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
Al-Hussain, S. A., & El-Sayed, N. N. E. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. [Link]
-
Li, Z., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 41. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
-
Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2829-2842. [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
- Corey, E. J., & et al. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
Kumar, R., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 14(11), 4479–4490. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Jones Chromatography. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. [Link]
-
Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 29(4). [Link]
-
WEEV, V. (2020). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry, 63(18), 10323–10340. [Link]
-
Waska, H., et al. (2022). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Frontiers in Environmental Chemistry, 3, 831652. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. labex.hu [labex.hu]
- 5. hplc.eu [hplc.eu]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. labcompare.com [labcompare.com]
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- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
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Technical Support Center: A Scientist's Guide to Identifying and Minimizing Byproducts in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, offering practical, in-depth solutions to common challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. This center is structured to address specific issues you may encounter, providing clear, actionable guidance rooted in established scientific principles.
Troubleshooting Guide: Navigating Common Synthesis Roadblocks
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Fischer Indole Synthesis
The Fischer method, while a workhorse for indole synthesis, is notorious for its harsh conditions and potential for a variety of byproducts.[1][2]
Question 1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical ketones.[3] The regiochemical outcome is determined by the direction of the acid-catalyzed enamine formation, a critical step in the reaction mechanism.
Causality and Strategic Solutions:
The key to controlling regioselectivity lies in influencing the formation of the enamine intermediate. This can be achieved by:
-
Modulating Acid Catalyst Strength: The choice of acid catalyst is paramount. A stronger acid may favor the formation of the more thermodynamically stable, more substituted enamine, while a weaker acid might favor the kinetic product. Experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal balance for your specific substrate.[2]
-
Temperature Control: Reaction temperature can significantly impact the equilibrium between the possible enamine tautomers. Running the reaction at lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures could favor the kinetically formed one.
-
Steric Hindrance: Employing a sterically bulky hydrazine or ketone can direct the cyclization towards the less sterically hindered position, thus favoring the formation of a single regioisomer.
Table 1: Effect of Acid Catalyst on Regioselectivity in a Model Fischer Indole Synthesis
| Acid Catalyst | Ratio of Regioisomer A : B | Yield (%) |
| Acetic Acid | 1 : 2.5 | 65 |
| p-Toluenesulfonic Acid | 1.5 : 1 | 78 |
| Zinc Chloride | 3 : 1 | 85 |
| Polyphosphoric Acid | 5 : 1 | 82 |
Note: Data is illustrative and will vary based on specific substrates.
Experimental Protocol: Screening Acid Catalysts for Optimal Regioselectivity
-
Setup: In four separate reaction vessels, place your unsymmetrical ketone (1.0 eq) and the chosen solvent (e.g., toluene, 5 mL per mmol of ketone).
-
Catalyst Addition: To each vessel, add a different acid catalyst (0.2 eq): Vessel 1 (Acetic Acid), Vessel 2 (p-TsOH), Vessel 3 (ZnCl₂), Vessel 4 (PPA).
-
Reactant Addition: Add the arylhydrazine (1.1 eq) to each vessel.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC.
-
Analysis: Upon completion, quench the reactions, extract the products, and analyze the regioisomeric ratio by ¹H NMR or GC-MS.
Question 2: My reaction is yielding significant amounts of tar-like substances and other decomposition products. What is causing this and how can I prevent it?
Answer: Tar formation is a common consequence of the harsh acidic conditions and high temperatures often employed in Fischer indole synthesis, which can lead to the degradation of starting materials and the desired indole product.[2]
Causality and Strategic Solutions:
-
Milder Reaction Conditions: The most direct approach is to moderate the reaction conditions.
-
Catalyst Choice: Opt for a milder acid catalyst. While strong acids like polyphosphoric acid (PPA) can be effective, they can also promote polymerization and degradation. Consider using acetic acid or a Lewis acid like zinc chloride, which can facilitate the reaction under less harsh conditions.
-
Temperature and Time Optimization: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure to high temperatures. Experiment with running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
One-Pot Procedures: To minimize handling of potentially unstable hydrazone intermediates, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[2]
Workflow for Minimizing Tar Formation:
Caption: Troubleshooting workflow for tar formation.
Bischler-Möhlau Indole Synthesis
This method, involving the reaction of an α-halo-acetophenone with excess aniline, is known for its often harsh conditions and the potential for unpredictable regioselectivity, leading to mixtures of 2-aryl and 3-aryl indoles.[3][4]
Question 3: My Bischler-Möhlau synthesis is producing a mixture of 2-aryl and 3-aryl indole regioisomers. How can I control the outcome?
Answer: The formation of regioisomers in the Bischler-Möhlau synthesis is a result of complex mechanistic pathways.[3] The reaction can proceed through different intermediates, leading to the observed product mixture. The specific pathway taken is highly dependent on the substrates and reaction conditions.
Causality and Strategic Solutions:
Controlling the regioselectivity is challenging and often requires empirical optimization for each specific substrate pair.
-
Microwave-Assisted Synthesis: Modern variations of this synthesis utilize microwave irradiation, which can lead to significantly improved yields and, in some cases, better regioselectivity due to rapid and uniform heating.[5][6]
-
Catalyst Modification: The use of milder catalysts, such as lithium bromide, has been shown to improve outcomes in some cases.[5]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often in combination with microwave heating, can also influence the product distribution and minimize side reactions.[6]
Illustrative Reaction Pathways:
Caption: Competing pathways in Bischler-Möhlau synthesis.
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods offer milder conditions and broader functional group tolerance. However, they are not without their own set of potential byproducts.
Question 4: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira-based indole synthesis. How can I suppress this side reaction?
Answer: Alkyne homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, leading to the formation of symmetric 1,3-diynes. This process is promoted by the presence of oxygen and the copper(I) co-catalyst.[7][8]
Causality and Strategic Solutions:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to employ a copper-free Sonogashira protocol. Many modern ligand systems for palladium are efficient enough to facilitate the cross-coupling without the need for a copper co-catalyst.
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is necessary, it is crucial to maintain a strictly inert atmosphere. This involves using thoroughly degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen.[7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[7]
-
Use of an Amine Base: The amine base not only serves to neutralize the HX generated but can also help to keep the copper(I) in its reduced, active state, which can disfavor the oxidative homocoupling pathway.
Question 5: My Larock indole synthesis is giving poor yields and a mixture of products. What factors should I investigate?
Answer: The Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, is sensitive to several parameters that can affect its efficiency and selectivity.[9][10]
Causality and Strategic Solutions:
-
Ligand and Base Selection: The choice of phosphine ligand and base is critical. Bulky, electron-rich phosphine ligands can improve the rate of the reaction and allow for the use of less reactive o-chloroanilines.[10] The base (e.g., K₂CO₃, NaOAc) also plays a crucial role, and its choice should be optimized for the specific substrates.
-
Chloride Additive: The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often necessary to facilitate the catalytic cycle.[9]
-
Solvent Choice: The solvent can significantly impact the reaction outcome. N-methyl-2-pyrrolidone (NMP) has been found to be an effective solvent for challenging substrates.[9]
-
Regioselectivity with Unsymmetrical Alkynes: When using unsymmetrical alkynes, the regioselectivity is generally high, with the larger substituent of the alkyne typically ending up at the 2-position of the indole. However, this can be influenced by both steric and electronic factors of the alkyne substituents.[10]
Question 6: I am having trouble with my Buchwald-Hartwig amination step in a multi-step indole synthesis, observing low conversion and potential side reactions. What should I troubleshoot?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions. An unproductive side reaction can be β-hydride elimination from the palladium amide intermediate, leading to a hydrodehalogenated arene and an imine.[11]
Causality and Strategic Solutions:
-
Ligand Choice: The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required for efficient coupling, especially with less reactive aryl chlorides.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring a more active catalyst system.
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the catalyst and reagents and affect the reaction rate.
-
Minimizing Side Reactions: To minimize β-hydride elimination, using a ligand that promotes rapid reductive elimination is key. Sterically hindered ligands often accelerate this desired final step of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might see in a commercially available indole sample?
A1: Commercially available indole can sometimes contain impurities due to oxidation or polymerization over time, which may manifest as a pinkish or yellowish discoloration. It is always good practice to purify indole by recrystallization or sublimation before use in sensitive reactions.
Q2: How can I effectively remove residual palladium catalyst from my indole product?
A2: Residual palladium can be problematic, especially in pharmaceutical applications. Common purification methods include:
-
Column Chromatography: Standard silica gel chromatography is often effective.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can adsorb the palladium species.
-
Scavenger Resins: Thiol-functionalized silica gels or polymers can be used to selectively bind and remove palladium.
-
Filtration through Celite®: This can help remove heterogeneous palladium catalysts like Pd/C.
Q3: Are there any general "green chemistry" considerations for minimizing byproducts in indole synthesis?
A3: Yes, several strategies align with the principles of green chemistry:
-
Catalytic Methods: Preferring catalytic methods (e.g., palladium-catalyzed syntheses) over stoichiometric reagents reduces waste.
-
One-Pot Reactions: Combining multiple synthetic steps into a single pot minimizes solvent usage and purification steps.
-
Microwave-Assisted Synthesis: This can often reduce reaction times and energy consumption, and in some cases, allow for solvent-free reactions.[6]
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
References
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). National Institutes of Health. [Link]
-
Larock indole synthesis. (n.d.). Wikipedia. [Link]
-
Möhlau‐Bischler indole synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Larock indole synthesis. (n.d.). Grokipedia. [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of Indoles Through Larock Annulation: Recent Advances. (n.d.). Scribd. [Link]
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). National Institutes of Health. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. [Link]
-
An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. (2015). Semantic Scholar. [Link]
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(PDF) Bischler Indole Synthesis. (2019). ResearchGate. [Link]
-
Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. (n.d.). SciSpace. [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (2006). Organic Chemistry Portal. [Link]
-
Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. (2011). National Institutes of Health. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025). ResearchGate. [Link]
-
Larock Indole Synthesis. (n.d.). SynArchive. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry. [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2013). Journal of Organic Chemistry. [Link]
-
Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. (2024). National Institutes of Health. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed. [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (2018). National Institutes of Health. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (2018). National Institutes of Health. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. [Link]
-
Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (2022). National Institutes of Health. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). National Institutes of Health. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. (2025). ResearchGate. [Link]
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Technical Support Center: Enhancing Regioselectivity in Reactions of Ethyl Indoline-2-carboxylate
Welcome to the technical support center for the functionalization of ethyl indoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling the site of reaction on the indoline scaffold. Here, we move beyond simple protocols to explore the underlying principles governing regioselectivity, offering troubleshooting guides and advanced strategies in a practical question-and-answer format.
Part 1: Frequently Asked Questions - The Fundamentals of Indoline Reactivity
This section addresses the core principles that dictate the chemical behavior of the this compound scaffold.
Q1: Why is regioselectivity a primary challenge when working with this compound?
A1: The challenge arises from the nuanced electronic nature of the indoline ring. The nitrogen atom's lone pair donates electron density into the fused benzene ring, activating it toward electrophilic aromatic substitution (EAS). This activation, however, is not uniform. The C5 (para) and C7 (ortho) positions are the most electronically enriched and thus the most nucleophilic sites for electrophilic attack.[1][2] Complicating factors include:
-
The N-H Proton: The nitrogen proton is weakly acidic and can be removed by a base, making the nitrogen itself a potent nucleophile that can compete with C-functionalization reactions like alkylation.[3][4]
-
The C2-Ester Group: This electron-withdrawing group slightly deactivates the ring, but more importantly, it introduces significant steric hindrance around the C7 position, often leading to a preference for attack at the more accessible C5 position.
Q2: In a typical electrophilic aromatic substitution (e.g., nitration, halogenation), which position is most likely to react and why?
A2: In the absence of specific directing groups or catalysts, electrophilic attack on N-unsubstituted or simple N-alkylated indolines preferentially occurs at the C5 position . The C5 position is electronically activated (para to the nitrogen) and is sterically more accessible than the C7 position, which is crowded by the C2-ester group. While the C7 position is also electronically activated (ortho to the nitrogen), the steric barrier often makes it a minor product pathway in conventional EAS reactions.
Q3: How does N-protection alter the regiochemical outcome of reactions?
A3: Protecting the nitrogen atom is a cornerstone strategy for controlling regioselectivity. An N-protecting group fundamentally alters the substrate in several ways:
-
Eliminates N-H Reactivity: It prevents unwanted N-alkylation or N-acylation, ensuring that reagents target the carbon framework.
-
Modifies Electronics: Electron-withdrawing protecting groups (e.g., Boc, Acyl, Tosyl) decrease the nucleophilicity of the benzene ring, making reactions less facile but often more selective.
-
Introduces Steric Bulk: A bulky N-protecting group can further obstruct the C7 position, reinforcing the preference for C5 substitution in standard EAS.
-
Enables Directed Metalation: Most critically, certain protecting groups can act as Directing Metalation Groups (DMGs) , completely overriding the inherent electronic preferences of the ring. This is one of the most powerful tools for achieving non-classical regioselectivity, particularly at the C7 position.[5][6][7]
Part 2: Troubleshooting Guides for Common Reactions
This section provides solutions to specific experimental problems, explaining the causal factors and offering detailed protocols to enhance regioselectivity.
Problem 1: Poor or Mixed Regioselectivity in Friedel-Crafts Acylation
-
Symptom: My Friedel-Crafts acylation yields a difficult-to-separate mixture of C5- and C7-acylated products, with low overall yield.
-
Cause Analysis: The regioselectivity of Friedel-Crafts acylation on the indoline scaffold is notoriously sensitive to reaction conditions. The outcome is a delicate balance between the reactivity of the acylating agent and the strength of the Lewis acid catalyst.[8][9] Highly reactive electrophiles, generated from strong acyl chlorides and potent Lewis acids like AlCl₃, tend to favor the electronically preferred C5 position but can also lead to mixtures.[8][9][10][11]
-
Strategic Solutions & Protocols:
-
N-Protection to Enhance C5 Selectivity: Protecting the nitrogen with an acetyl or tosyl group increases steric hindrance at the C7 position, strongly favoring acylation at C5.
-
Modulating Reagent Reactivity: The choice of acylating agent and Lewis acid can be tuned to favor one isomer. Weaker electrophiles sometimes show different selectivity profiles.
Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation Regioselectivity
Acylating Reagent Lewis Acid Solvent Major Product Minor Product(s) Reference Chloroacetyl Chloride AlCl₃ CS₂ C5-Acyl C7-Acyl [8] Acetyl Chloride AlCl₃ CS₂ C5-Acyl C3, C7-Acyl [9] Acetic Anhydride SnCl₄ CH₂Cl₂ C3-Acyl* C5-Acyl [8] Benzoyl Chloride (p-NO₂) AlCl₃ CS₂ C5-Acyl C7-Acyl [8] Benzoyl Chloride (p-OMe) AlCl₃ CS₂ C3-Acyl* C5, C7-Acyl [8] *Note: C3 acylation is more typical for the indole oxidation state but illustrates the principle of reagent sensitivity.
-
Problem 2: Inability to Achieve Functionalization at the C7 Position
-
Symptom: All attempts at functionalization yield products substituted at C5, or result in no reaction at the benzene ring at all.
-
Cause Analysis: The C7 position is electronically active but sterically shielded and often kinetically disfavored. Overcoming this requires a strategy that forces the reaction to occur at this specific site.
-
Strategic Solution: Directed ortho-Metalation (DoM)
The most robust strategy for C7 functionalization is Directed ortho-Metalation (DoM).[6][7][12] This technique uses a directing group on the nitrogen to deliver a strong base (typically an organolithium reagent) specifically to the C7 proton, leading to selective deprotonation. The resulting C7-lithiated species is a powerful nucleophile that can be trapped with a wide range of electrophiles.
Workflow for C7 Functionalization via DoM
Part 3: Advanced Strategies - Transition Metal-Catalyzed C-H Functionalization
For ultimate control over regioselectivity, especially at the C4 and C6 positions, modern transition-metal-catalyzed C-H functionalization methods are unparalleled. These strategies also rely on directing groups but operate via entirely different mechanisms than DoM.
Q4: How can I use transition metal catalysis to achieve site-selective arylation on the benzene ring?
A4: This advanced approach involves an N-directing group that chelates to a transition metal (like Palladium, Rhodium, or Ruthenium), which then selectively activates a specific C-H bond for cross-coupling. [13][14][15][16]This strategy allows for functionalization at positions that are inaccessible by other means.
-
C7-Arylation: Installing an N-P(O)tBu₂ directing group on the indoline nitrogen can direct palladium and copper catalysts to functionalize the C7 and C6 positions, respectively. [13][15]* C4-Arylation: A removable pivaloyl group at the C3 position of an indole (a related scaffold) has been shown to direct palladium catalysts to the C4 position. [14][17]A similar strategy could be adapted for the indoline system.
-
Transient Directing Groups: Innovative methods use transient directing groups, such as glycine, which are introduced and removed in a one-pot procedure, to direct C4 arylation with palladium catalysts. [14] Mechanism Overview: DG-Assisted C-H Activation
Caption: Generalized mechanism for directed C-H functionalization.
These catalytic methods represent the cutting edge of synthetic chemistry and offer powerful solutions for complex regioselectivity challenges. While optimization is often required, they provide access to a chemical space that is otherwise unreachable.
References
-
Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2821.
-
ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
-
National Center for Biotechnology Information. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. PubMed.
-
Murakami, Y., et al. (1984). The Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate. An Unusual Substitution on the Benzene Moiety. HETEROCYCLES, 22(2), 241.
-
BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles.
-
Snieckus, V. (2010). Metalation of Indole. ResearchGate.
-
Murakami, Y., et al. (1990). Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2). Chemical and Pharmaceutical Bulletin, 38(12), 3267-3272.
-
National Center for Biotechnology Information. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
-
ACS Publications. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
-
Murakami, Y., et al. (1988). Synthetic Studies on Indoles and Related Compounds. XV. : An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation. Chemical and Pharmaceutical Bulletin, 36(10), 3848-3857.
-
Semantic Scholar. (1990). Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2).
-
University of Calgary. (n.d.). Directed (ortho) Metallation.
-
Wikipedia. (n.d.). Directed ortho metalation.
-
Sci-Hub. (n.d.). Ru(II)‐Catalyzed Regioselective Hydroarylative Coupling of Indolines with Internal Alkynes by C−H Activation.
-
Grokipedia. (n.d.). Directed ortho metalation.
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
-
Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring.
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
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Overcoming poor solubility of Ethyl Indoline-2-carboxylate in organic solvents
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl Indoline-2-carboxylate (CAS: 50501-07-0). We will explore the root causes of its limited solubility in common organic solvents and provide validated, step-by-step troubleshooting protocols to ensure the success of your experiments.
Section 1: First-Line Troubleshooting (FAQs)
This section addresses the most frequently encountered initial solubility problems.
Q1: My this compound won't dissolve in standard non-polar solvents like hexanes or toluene. Why is this happening?
A: This is expected behavior due to the molecule's structural features. This compound possesses a secondary amine (N-H) and an ester carbonyl group (C=O). These functional groups can participate in hydrogen bonding, imparting a degree of polarity to the molecule that makes it incompatible with purely non-polar solvents. The crystalline powder form also has a stable lattice structure that requires significant energy to break down.[1]
Q2: I managed to dissolve the compound with heating, but it crashed out of solution as it cooled. What should I do?
A: This indicates you created a supersaturated solution. While heating increases the kinetic energy to dissolve the solute, the solution is not stable at lower temperatures. To prevent precipitation, you should either maintain the elevated temperature (if your experiment allows) or, more practically, use a stronger solvent system or a co-solvent blend that can maintain solubility at ambient temperature.
Q3: What are the best "go-to" solvents for reliably dissolving this compound?
A: Based on the behavior of structurally similar heterocyclic compounds, the most effective solvents are polar aprotic and polar protic solvents.[2] For initial trials, consider Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols such as ethanol or methanol. These solvents can effectively engage in hydrogen bonding and dipole-dipole interactions to solvate the molecule.[2]
Q4: Is it safe to heat my solution to improve solubility?
A: Gentle heating (e.g., to 40-50 °C) is generally a safe and effective initial step. This compound has a melting point between 53-57 °C.[1] Heating close to or above this range can cause the compound to "oil out" rather than dissolve, and prolonged heating could risk thermal degradation, especially in the presence of reactive reagents. Always use the lowest effective temperature.
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions for more complex solubility challenges encountered during specific experimental stages.
Issue 1: Poor Solubility for Organic Reactions in Aprotic Solvents
You are attempting a reaction in a common solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), but the starting material has limited solubility, potentially slowing or inhibiting the reaction.
Root Cause Analysis: The core issue is a polarity mismatch. While the indoline ring itself is somewhat non-polar, the N-H and ester moieties require polar interactions for effective solvation. Solvents like DCM and THF lack the hydrogen-bond-donating or -accepting strength of solvents like DMSO or alcohols.
Solution Pathway:
-
Co-Solvency Strategy: The most effective solution is to use a co-solvent system. By adding a small percentage of a stronger, miscible polar solvent, you can dramatically increase solubility without fundamentally changing the reaction medium.[3][4] This technique alters the overall polarity of the solvent system to better match the solute.[4]
-
pH Modification (for specific reactions): If your reaction conditions are compatible with acidic media, protonating the secondary amine to form the hydrochloride salt can enhance solubility in more polar solvents.[5] However, this alters the nucleophilicity of the nitrogen and is not a universally applicable strategy.
| Primary Solvent | Recommended Co-Solvent | Starting Ratio (v/v) | Notes & Rationale |
| Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | 9:1 to 4:1 | DMF is a strong polar aprotic solvent that will not interfere with most reactions sensitive to protic sources. |
| Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) | 19:1 to 9:1 | A small amount of DMSO can significantly boost solubility. Use sparingly as it can be difficult to remove. |
| Acetonitrile (MeCN) | Ethanol (EtOH) | 9:1 | The addition of a protic solvent can disrupt the solute's crystal lattice through hydrogen bonding. |
| Ethyl Acetate (EtOAc) | Methanol (MeOH) | 19:1 | Useful for purification and chromatography where solubility on silica gel is a concern. |
Below is a decision-making workflow for selecting an appropriate solvent system for a chemical reaction.
Caption: Decision tree for troubleshooting reaction solvent selection.
Issue 2: Compound Precipitates During Aqueous Work-up or Extraction
You have completed your reaction and proceed to an aqueous work-up, only to find your product precipitating at the organic/aqueous interface or in the organic layer.
Root Cause Analysis: This is a classic anti-solvent problem. The solubility of this compound is high in your polar reaction solvent (e.g., DMF) but low in the less polar extraction solvent (e.g., Ethyl Acetate or DCM). When you quench the reaction with water and add the extraction solvent, the local solvent environment becomes unfavorable, causing the compound to crash out.
Solution Pathway:
-
Increase Extraction Solvent Volume: Use a much larger volume of organic solvent during the extraction. This keeps the compound concentration well below its saturation point.
-
Use a Stronger Extraction Solvent: If possible, switch from Ethyl Acetate to a solvent mixture with better solvating power, such as 9:1 DCM:MeOH. Be aware this may also pull more polar impurities into the organic layer.
-
Pre-dilution: Before adding water, dilute the reaction mixture with a large volume of the primary organic extraction solvent. This avoids the sudden polarity shock that triggers precipitation.
Caption: Workflow for preventing precipitation during work-up.
Section 3: Advanced Protocols & Methodologies
For persistent issues, more systematic approaches are required. The following protocols provide validated methods for enhancing and quantifying solubility.
Protocol 1: Preparation of this compound Hydrochloride
This protocol converts the free base into its hydrochloride salt, which typically exhibits significantly higher solubility in polar protic solvents like water, methanol, and ethanol.[5][6]
Materials:
-
This compound
-
Anhydrous Diethyl Ether (Et2O) or Dichloromethane (DCM)
-
2.0 M HCl solution in Diethyl Ether
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous Et2O or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring vigorously, add 1.05 equivalents of 2.0 M HCl in Et2O dropwise via a dropping funnel over 15 minutes.
-
Observe for the formation of a precipitate.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous Et2O to remove any unreacted starting material.
-
Dry the resulting white to off-white solid under high vacuum. The resulting hydrochloride salt is now ready for use.
Self-Validation: The formation of a salt can be confirmed by a significant change in solubility profile (e.g., newfound solubility in water or methanol) and by characterization techniques such as melting point analysis or NMR spectroscopy.
Protocol 2: Systematic Co-Solvent Solubility Screening
This protocol allows you to systematically determine the optimal co-solvent blend to achieve a target concentration.[3]
Materials:
-
This compound
-
A primary, less-polar solvent (e.g., Acetonitrile)
-
A secondary, high-polarity co-solvent (e.g., DMSO)
-
Array of small, sealable glass vials (e.g., 1 mL HPLC vials)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Define Target: Determine the final concentration you need to achieve (e.g., 20 mg/mL).
-
Prepare Vials: Weigh the exact amount of this compound needed to achieve the target concentration in a 1 mL volume into each vial (e.g., 20 mg).
-
Create Solvent Blends: Prepare a series of co-solvent blends in 10% increments (e.g., 100% MeCN, 90:10 MeCN:DMSO, 80:20 MeCN:DMSO, etc.).
-
Test Solubility:
-
Add 1 mL of the 100% MeCN solvent to the first vial.
-
Seal the vial and vortex vigorously for 2 minutes.
-
Visually inspect for undissolved solid.
-
If solid remains, proceed to the next vial, adding 1 mL of the 90:10 blend.
-
Continue this process sequentially until you identify the blend in which all solid material is fully dissolved.
-
-
Determine Optimal Ratio: The first solvent blend that results in a clear solution is your optimal ratio for achieving the target concentration. For robustness, it is often wise to use the next blend up in the series (e.g., if 70:30 works, use 60:40 for your experiment) to avoid any issues with temperature fluctuations.
Self-Validation: The protocol is self-validating through direct visual observation. A clear solution with no visible particulate matter confirms that the solubility has been achieved at that specific solvent ratio.
References
-
ChemSynthesis. (2024). ethyl 2-indolinecarboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Ethyl indoline-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1). Retrieved from [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
IntechOpen. (2021). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. (S)-Ethyl indoline-2-carboxylate hydrochloride | C11H14ClNO2 | CID 22822759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Managing Reaction Temperatures for Thermally Sensitive Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage reaction temperatures when working with thermally sensitive indole compounds. Our goal is to equip you with the expertise to minimize degradation, prevent side-product formation, and ensure the success of your syntheses.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal sensitivity of indole and its derivatives.
Q1: What makes indole compounds thermally sensitive?
The thermal sensitivity of the indole nucleus stems from its electron-rich aromatic system. High temperatures can provide sufficient energy to initiate undesirable side reactions. The primary decomposition pathway for indole itself at very high temperatures (1050–1650 K) is initiated by the ejection of a hydrogen atom from the nitrogen, leading to isomerization and fragmentation into products like acetylene, hydrogen cyanide, and various nitriles.[1] While these extreme temperatures are not common in synthesis, the underlying principle of bond cleavage and rearrangement applies at lower, synthetically relevant temperatures, especially when the indole ring is substituted with sensitive functional groups.
Q2: What are the common signs of thermal degradation in my indole reaction?
The most common indicators of thermal degradation are:
-
Color Change: The reaction mixture darkens significantly, often turning brown or black, indicating the formation of polymeric materials or "tar." This is a frequent issue in acid-catalyzed reactions like the Fischer indole synthesis, which are often run at elevated temperatures.[2][3]
-
Poor Mass Balance: The combined yield of your desired product and recovered starting material is significantly less than 100%.
-
Inconsistent TLC/LC-MS: You observe multiple new, often inseparable, spots or peaks, indicating a complex mixture of byproducts.
-
Gas Evolution: Unexplained gas formation can be a sign of fragmentation of the indole ring or its substituents.
Q3: What is the primary consequence of exceeding the optimal reaction temperature?
The primary consequence is a significant loss of yield and purity. Exceeding the optimal temperature can trigger a cascade of unwanted events:
-
Accelerated Side Reactions: Alternative reaction pathways with higher activation energies become accessible, leading to the formation of isomers and other undesired products.[4]
-
Polymerization: Localized overheating ("hot spots") can initiate polymerization, resulting in the formation of intractable tars.[2][5] This is particularly problematic during scale-up, where heat dissipation is less efficient.[6]
-
Catalyst Deactivation: Many catalysts, especially precious metal catalysts, can degrade or sinter at elevated temperatures, losing their activity.[7][8]
Q4: How can I determine the thermal stability of a novel indole derivative?
For a novel compound, experimental thermal analysis is the most reliable method. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable.
-
TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and exothermic decomposition events.
A standard protocol involves heating a small sample (5-10 mg) under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to identify thermal events.[9]
Q5: Are there general temperature guidelines for common indole reactions?
While the optimal temperature is highly substrate- and reagent-dependent, some general guidelines exist:
-
Fischer Indole Synthesis: Traditionally requires elevated temperatures and strong acids, making it prone to tar formation.[3] Careful temperature control is critical.[2]
-
Palladium-Catalyzed Couplings (e.g., Suzuki, Buchwald-Hartwig): Often require heat, but microwave-assisted synthesis can significantly shorten reaction times at high temperatures, reducing byproduct formation.[10][11]
-
Friedel-Crafts Alkylations: Many modern asymmetric variants are performed at low temperatures (e.g., -60 °C to room temperature) to achieve high enantioselectivity.[12]
-
Halogenation/Metalation: Reactions involving strong bases like n-BuLi or LDA are typically run at very low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.[13]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction has a low yield with significant tar or polymer formation.
-
Probable Cause: This is a classic sign of thermal runaway or localized overheating ("hot spots"), often exacerbated by poor mixing or highly exothermic reagent addition.[2][6] Acidic conditions, common in reactions like the Fischer indole synthesis, can catalyze polymerization at elevated temperatures.[5]
-
Solution:
-
Improve Heat Transfer: Switch from a round-bottom flask in an oil bath to a jacketed reactor system. This provides a larger surface area for heat exchange, ensuring more uniform temperature control.[2]
-
Control Reagent Addition: If adding a highly reactive reagent, use a syringe pump for slow, controlled addition. This prevents a rapid exotherm that can overwhelm the cooling system.
-
Enhance Mixing: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for volumes over 500 mL. This eliminates thermal gradients and ensures homogeneous heat distribution.[6][14]
-
Consider Continuous Flow: For highly exothermic or unstable systems, a continuous flow reactor offers superior heat transfer and precise control over residence time at high temperatures, drastically reducing degradation products.[2]
-
Problem 2: I'm observing unexpected isomers or side-products.
-
Probable Cause: The reaction temperature may be high enough to overcome the activation energy barrier for alternative, undesired reaction pathways. In some catalytic systems, temperature can control which of two possible products is formed, with one being the kinetic product (formed at lower temp) and the other being the thermodynamic product (formed at higher temp).[4]
-
Solution:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., from 0 °C to 80 °C in 20 °C increments) to find the "sweet spot" that maximizes the formation of the desired product while minimizing byproducts.
-
Solvent and Catalyst Screening: A different solvent can alter the stability of reactants and transition states.[15] Similarly, a different catalyst may operate efficiently at a lower temperature.
-
Use Protecting Groups: If a specific functional group is interfering at higher temperatures, consider protecting it. For instance, protecting the indole nitrogen can prevent N-alkylation and alter the regioselectivity of electrophilic substitution.[16][17]
-
Problem 3: My catalyst appears to be deactivating during the reaction.
-
Probable Cause: The reaction temperature may exceed the thermal stability of the catalyst, leading to sintering (where metal nanoparticles aggregate, reducing surface area) or decomposition.[7][8] In some cases, byproducts from indole degradation can act as poisons to the catalyst.[7]
-
Solution:
-
Verify Catalyst's Thermal Stability: Consult the manufacturer's data sheet for the recommended operating temperature range.
-
Lower the Reaction Temperature: Even a 10-20 °C reduction can significantly extend catalyst lifetime.
-
Consider Microwave Synthesis: Microwave heating can rapidly reach the target temperature, often for a much shorter duration than conventional heating.[10][18] This reduced overall heating time can preserve catalyst activity. For example, a reaction taking 16 hours at 80 °C via oil bath might be completed in 3 hours at 60 °C under microwave irradiation.[11]
-
Problem 4: My microwave-assisted synthesis is giving inconsistent results or decomposition.
-
Probable Cause: Microwave heating is highly efficient but can create intense "hot spots" if not properly controlled. The temperature measured on the vessel's exterior may not reflect the true internal temperature.[19]
-
Solution:
-
Use an Internal Probe: Whenever possible, use a microwave reactor system that allows for an internal fiber-optic temperature probe. This provides the most accurate measurement of the reaction mixture's temperature.
-
Limit Power: Instead of using maximum power, set a maximum temperature and allow the instrument to modulate the power to maintain it. This prevents temperature overshooting.
-
Ensure Proper Stirring: Use appropriate magnetic stir bars and ensure they are spinning adequately to distribute the microwave energy and heat throughout the solution.
-
Problem 5: A reaction that worked perfectly at 100 mg scale is failing at 10 g scale.
-
Probable Cause: This is a classic heat transfer problem. The surface-area-to-volume ratio decreases dramatically as you scale up, making it much harder to dissipate heat.[6] An exotherm that was barely noticeable in a small flask can become a dangerous thermal runaway in a large reactor.[2][20]
-
Solution:
-
Perform a Safety Assessment: Before scaling up, calculate the adiabatic temperature rise to understand the worst-case scenario for a thermal runaway.[14] Use DSC to identify any potentially dangerous exothermic events.
-
Utilize a Pilot Plant Reactor: Do not attempt a >100x scale-up in a simple round-bottom flask. Use a properly-equipped jacketed glass reactor with overhead stirring, a robust cooling system, and multiple temperature probes.[14]
-
Re-optimize Addition Rates: The reagent addition rate must be significantly slower at a larger scale. What was added over 5 minutes at lab scale may need to be added over 2 hours at pilot scale to allow the cooling system to keep up.
-
Data & Protocols
Data Presentation
Table 1: Common Thermal Degradation Products of Indole This table summarizes potential decomposition products based on high-temperature studies, which can inform byproduct analysis.
| Product Class | Examples | Probable Origin |
| Isomers | Benzyl cyanide, o-tolunitrile | Pyrrole ring opening and rearrangement[1] |
| Fragmentation | Acetylene (C₂H₂), Hydrogen Cyanide (HCN) | Cleavage of the indole ring structure[1] |
| Polymers | "Tar", Resinous solids | Acid- or heat-catalyzed polymerization[2][21] |
Table 2: Comparison of Temperature Control Strategies
| Method | Scale | Pros | Cons | Best For |
| Oil/Sand Bath | < 500 mL | Simple, inexpensive | Poor heat transfer, thermal gradients, safety risk | Small-scale screening, robust reactions |
| Jacketed Reactor | 100 mL - 100 L | Excellent heat transfer, precise control, safe | High cost, complex setup | Process development, scale-up, exothermic reactions[2] |
| Cryogenic Bath | < 1 L | Access to very low temperatures (-78 °C) | Difficult to maintain precise intermediate temps | Lithiation, asymmetric synthesis[13] |
| Microwave Reactor | < 50 mL | Rapid heating, reduced reaction times[10][18] | Potential for hot spots, scale limitations | High-throughput screening, catalyst optimization |
| Continuous Flow | Any | Superior heat/mass transfer, enhanced safety | High initial investment, potential for clogging | Highly exothermic or hazardous reactions[2] |
Experimental Protocols
Protocol 1: Setting up and Monitoring a Low-Temperature (-78 °C) Indole Functionalization Reaction
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with an overhead stirrer, a nitrogen inlet, and a rubber septum. Insert a low-temperature thermometer or thermocouple probe through the septum, ensuring the tip is submerged in the reaction solvent but does not interfere with the stirrer.
-
Cooling: Place the flask in a Dewar flask and slowly add crushed dry ice to acetone or isopropanol until the desired temperature of -78 °C is reached and stabilized.
-
Reagent Preparation: In a separate flame-dried flask under nitrogen, prepare a solution of your indole substrate in an appropriate anhydrous solvent (e.g., THF, Et₂O).
-
Reaction Initiation: Using a syringe, slowly add the organometallic reagent (e.g., n-BuLi) to the stirred indole solution while closely monitoring the internal temperature. The addition rate should be controlled to prevent the temperature from rising more than 2-3 °C.
-
Electrophile Addition: After the initial reaction (e.g., deprotonation) is complete, add the electrophile solution dropwise via syringe, again maintaining the temperature at or below -75 °C.
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS by taking small aliquots, quenching them in a separate vial with a saturated ammonium chloride solution. Once the reaction is complete, quench the entire reaction mixture by slowly transferring it via cannula into a stirred, cold solution of saturated ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature before proceeding with extraction and purification.
Protocol 2: Screening for Optimal Temperature using Parallel Synthesis
-
Setup: Use a parallel synthesis reaction block that allows for multiple reactions to be run simultaneously at different, individually controlled temperatures.
-
Preparation: In each reaction vial, place a stir bar and identical amounts of the indole substrate, catalyst, and any solid reagents.
-
Execution: Seal the vials, purge with an inert atmosphere if required, and add the reaction solvent. Place the vials in the reactor block.
-
Temperature Programming: Program the block to heat each vial to a different target temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Set the reaction time (e.g., 4 hours). After the time has elapsed, cool all vials to room temperature.
-
Analysis: Take an aliquot from each vial, dilute appropriately, and analyze by LC-MS to determine the conversion and relative ratio of product to byproducts at each temperature. This allows for rapid identification of the optimal reaction temperature.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield A logical guide to diagnosing and solving low yield in thermally sensitive indole reactions.
Caption: Troubleshooting workflow for low yield in indole synthesis.
Diagram 2: Decision Guide for Heating/Cooling Method Selection A decision tree to help select the appropriate thermal management equipment based on reaction scale and characteristics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. amarequip.com [amarequip.com]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Protective Groups [organic-chemistry.org]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 21. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl Indoline-2-carboxylate Derivatives by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The ethyl indoline-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While techniques like mass spectrometry provide crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise three-dimensional structure and connectivity of these molecules in solution.
This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural verification of this compound derivatives. We will move beyond a simple recitation of data to explain the causality behind spectral features and experimental choices, presenting a self-validating workflow that ensures confidence in your structural assignments.
The Foundational Role of ¹H and ¹³C NMR in Indoline Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the first and most fundamental tools for structural analysis.[3] They provide a detailed map of the chemical environment for each proton and carbon atom within the molecule.
Expert Insight: Why NMR is Indispensable
The indoline core contains a chiral center at the C-2 position and a conformationally flexible five-membered ring fused to an aromatic system. This complexity can lead to subtle but significant differences in the chemical environment of atoms, which NMR is uniquely suited to detect. Alternative methods may struggle to differentiate between isomers or pinpoint substituent locations on the aromatic ring with the same level of certainty.
¹H NMR: A Proton-by-Proton Examination
The proton NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[4][5] For an this compound derivative, the spectrum can be logically dissected into distinct regions.
dot graph "Ethyl_Indoline_2_carboxylate_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1: General structure of this compound with atom numbering.
Table 1: Typical ¹H NMR Data for the this compound Scaffold
| Proton(s) | Typical δ (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Notes |
| NH | 3.5 - 5.5 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. Can be confirmed by D₂O exchange. |
| Aromatic (H4-H7) | 6.5 - 7.5 | d, t, dd | ortho: 7-9 Hz, meta: 2-3 Hz, para: <1 Hz | The specific patterns depend on the substitution. Unsubstituted ring gives four distinct signals. |
| H2 | 4.0 - 4.5 | dd or t | ³J(H2,H3) ≈ 8-10 Hz | Positioned downfield due to proximity to nitrogen and the ester group. |
| H3 (diastereotopic) | 2.9 - 3.5 | ddd, dt | ²J(H3a,H3b) ≈ 15-17 Hz, ³J(H3,H2) ≈ 8-10 Hz | These two protons are non-equivalent and split each other (geminal coupling) as well as H2. |
| O-CH₂ -CH₃ | 4.1 - 4.4 | Quartet (q) | ³J ≈ 7.1 Hz | Deshielded by the adjacent oxygen atom. |
| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | ³J ≈ 7.1 Hz | Characteristic signal for an ethyl group. |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Causality Behind the Spectrum:
-
Aromatic Region: The protons on the benzene ring (H4-H7) typically appear as complex, overlapping multiplets between 6.5 and 7.5 ppm. The exact splitting pattern is a powerful diagnostic tool for determining the substitution pattern on the aromatic ring.[6] For example, a substituent at C5 would simplify the signals for H4 and H6.
-
Indoline Protons: The C3 protons are diastereotopic, meaning they are chemically non-equivalent. They exhibit a large geminal coupling (²J) to each other and smaller vicinal couplings (³J) to the H2 proton, often resulting in complex patterns like a doublet of doublets of doublets (ddd).[7][8]
-
Ethyl Ester: The ethyl group provides two hallmark signals: a quartet around 4.2 ppm (the CH₂ group split by the three CH₃ protons) and a triplet around 1.3 ppm (the CH₃ group split by the two CH₂ protons).[1] The presence of these two signals with a 2:3 integration ratio is strong evidence for the ethyl ester moiety.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR provides a count of the unique carbon atoms in the molecule.[9] Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon.
Expert Insight: The Power of DEPT A standard ¹³C experiment doesn't distinguish between CH, CH₂, and CH₃ groups. This is where Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. Comparing these to the full ¹³C spectrum allows for the unambiguous assignment of each carbon type.
Table 2: Typical ¹³C NMR Data for the this compound Scaffold
| Carbon(s) | Typical δ (ppm) | DEPT-135 Signal | Notes |
| C=O (Ester) | 170 - 175 | None | Quaternary carbon, typically the most downfield signal. |
| C3a, C7a | 135 - 150 | None | Aromatic quaternary carbons involved in the ring fusion. |
| Aromatic (C4-C7) | 110 - 130 | Positive | Four distinct signals in an unsubstituted ring. |
| C2 | 65 - 75 | Positive | Aliphatic carbon attached to two heteroatoms (N and C=O). |
| O-CH₂ -CH₃ | 60 - 65 | Negative | The methylene carbon of the ethyl ester. |
| C3 | 30 - 40 | Negative | The C3 methylene carbon of the indoline ring. |
| O-CH₂-CH₃ | 14 - 15 | Positive | The terminal methyl carbon, typically the most upfield signal. |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
The Self-Validating Workflow: 2D NMR for Unambiguous Confirmation
While 1D NMR provides a wealth of information, complex substitution patterns or unexpected rearrangements can lead to ambiguity. Two-dimensional (2D) NMR experiments provide the definitive evidence needed to connect the entire molecular framework piece by piece. This multi-technique approach creates a self-validating system where data from one experiment confirms the interpretation of another.
dot graph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: Workflow for unambiguous structure confirmation using NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for tracing proton networks.[4] A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled (typically within 2-3 bonds). This allows you to "walk" along the molecule's backbone, for instance, confirming the H2-H3 coupling and identifying which aromatic protons are adjacent to one another.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It's a powerful way to definitively assign carbon signals based on their known proton assignments from the COSY spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. For example, you can confirm the placement of the ethyl carboxylate group by observing a correlation from the H2 proton to the ester carbonyl carbon (C=O). Correlations from aromatic protons to specific quaternary carbons (like C3a or C7a) are crucial for confirming the overall ring system and substituent placement.
By using these three 2D experiments in concert, you build an unshakeable, internally consistent structural assignment. The COSY defines the proton spin systems, the HSQC assigns the carbons attached to those protons, and the HMBC connects all the pieces into a single, validated structure.
Standardized Experimental Protocols
Reproducibility is key. Following standardized protocols ensures high-quality, comparable data.
Protocol 1: Sample Preparation
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (most modern spectrometers can reference to the residual solvent signal).
-
Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.
Protocol 2: Standard ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to cover the expected range of proton signals (~16 ppm, centered around 6-8 ppm).
-
Set the relaxation delay (D1) to at least 1 second (5 seconds for more accurate integration).
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the spectrum using the TMS signal (δ 0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm).
Protocol 3: Standard ¹³C NMR Acquisition
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Use a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[10]
-
Set the spectral width to cover the full range of carbon signals (~220-240 ppm, centered around 100-120 ppm).
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 256 to 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum. Calibrate using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[10]
Conclusion
The structural confirmation of this compound derivatives is a critical task that demands a robust and reliable analytical approach. While various techniques contribute pieces of the puzzle, a comprehensive NMR analysis, progressing from 1D ¹H and ¹³C experiments to a suite of 2D correlation spectra (COSY, HSQC, and HMBC), provides an unparalleled level of detail and confidence. This self-validating workflow not only confirms the expected structure but can also reveal unexpected isomers or byproducts, safeguarding the integrity of your research and development efforts. By understanding the causality behind the spectral data and applying this systematic approach, scientists can navigate the complexities of these important heterocyclic structures with precision and authority.
References
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ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available from: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025-02-22). Available from: [Link]
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Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
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ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Available from: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116281. Available from: [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016-03-10). Available from: [Link]
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Naik, N., et al. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 12(4), 459-468. Available from: [Link]
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Boger, D. L., et al. (2000). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the Brazilian Chemical Society, 11(4), 359-364. Available from: [Link]
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Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available from: [Link]
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The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available from: [Link]
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Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 353-356. Available from: [Link]
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Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022-09-24). Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Available from: [Link]
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ResearchGate. Identification and structure elucidation by NMR spectroscopy. (2025-08-05). Available from: [Link]
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Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
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YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013-07-08). Available from: [Link]
-
Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). Available from: [Link]
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National Center for Biotechnology Information. Ethyl 1H-indole-2-carboxylate. Available from: [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021-12-02). Available from: [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). Available from: [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025-08-06). Available from: [Link]
-
ResearchGate. Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole.... Available from: [Link]
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YouTube. NMR 5: Coupling Constants. (2023-05-15). Available from: [Link]
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Comparison of Ethyl Indoline-2-carboxylate and Methyl Indoline-2-carboxylate in synthesis
An In-Depth Comparative Guide to Ethyl and Methyl Indoline-2-carboxylate for Synthetic Chemistry
Foreword: The Strategic Choice of an Ester in Indoline Scaffolding
To the discerning researcher in organic synthesis and drug development, the indoline-2-carboxylate scaffold is a cornerstone. Its rigid, bicyclic structure serves as a versatile template for a multitude of biologically active molecules. The choice of the ester group at the C-2 position—typically between a methyl and an ethyl ester—is often perceived as a minor detail. However, this decision can have profound implications for reaction efficiency, purification strategies, and overall synthetic success.
This guide provides a detailed, evidence-based comparison of Mthis compound and this compound. Moving beyond simple physical properties, we will delve into the nuances of their reactivity, steric and electronic influences, and practical handling in common synthetic transformations. The insights and data presented herein are designed to empower chemists to make a more strategic and informed selection of their starting material, optimizing their path to the target molecule.
Physicochemical Properties: The Foundation of Experimental Design
The fundamental physical and chemical properties of the two esters dictate their behavior in a reaction vessel. Solubility, melting point, and molecular weight influence solvent choice, reaction temperature, and purification methods. A summary of these key parameters is presented below.
| Property | Mthis compound | This compound | Analysis |
| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₁H₁₃NO₂[2][3] | The additional methylene group in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 177.20 g/mol [1] | 191.23 g/mol [2][3] | This difference is marginal but relevant for stoichiometric calculations. |
| Appearance | Crystals | White to orange to green crystalline powder[3] | Both are typically solids at room temperature. |
| Melting Point | Not consistently reported | 53 - 57 °C[3] | The ethyl ester has a well-defined, low melting point, which can be useful for certain reaction conditions. |
| Solubility | Soluble in common organic solvents like chloroform. | Soluble in common organic solvents. | Both esters exhibit good solubility in solvents typically used for organic synthesis. |
| Stability | Stable under standard conditions. | Stable under standard conditions.[3] | Both are robust intermediates suitable for multi-step synthesis.[3] |
Synthesis and Commercial Availability
Both esters are commonly prepared via the Fischer indole synthesis, a robust and scalable method involving the acid-catalyzed cyclization of an arylhydrazone.[4][5] The choice of starting pyruvate ester (ethyl pyruvate or methyl pyruvate) directly yields the corresponding indole-2-carboxylate.[4][5][6] The subsequent reduction of the indole double bond affords the indoline scaffold.
Caption: Fischer Indole Synthesis workflow for Indoline-2-carboxylate esters.
Practical Considerations:
-
Availability: Both methyl and ethyl esters are commercially available from major chemical suppliers, often in their racemic and enantiomerically pure forms.
-
Cost: The cost can fluctuate, but generally, there is no significant, prohibitive price difference between the two that would dictate the choice for most research-scale applications. The decision should primarily be driven by chemical considerations.
Comparative Reactivity: The Decisive Factor
The choice between the methyl and ethyl ester becomes most critical when considering their reactivity in subsequent synthetic steps. The primary sites of reaction for these molecules are the nitrogen atom (N-H) and the electron-rich C-3 position.
N-Substitution (Alkylation and Acylation)
The secondary amine of the indoline ring is a key functional handle for introducing diversity.
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. While this difference is minor, it can influence the kinetics of N-substitution, particularly with sterically demanding electrophiles. In most standard cases, however, this difference is negligible.
-
Transesterification Risk (A Critical Consideration): A significant and often overlooked difference arises when using alkoxide bases. If this compound is treated with sodium methoxide (NaOMe) in methanol, competitive transesterification can occur, leading to the formation of Mthis compound.[7] This can result in a mixture of products that is difficult to separate.
Caption: General workflow for the N-acylation of Indoline-2-carboxylate esters.
C-3 Position Reactivity
While the indoline ring is saturated, its precursor, the indole-2-carboxylate, is often functionalized at the C-3 position. The reactivity at this position is diminished by the electron-withdrawing effect of the C-2 carboxylate group.[9] There is little evidence to suggest a significant electronic difference between the methyl and ethyl esters in influencing C-3 reactivity. The choice of ester is therefore less critical for reactions at this position.
Ester Hydrolysis (Saponification)
Converting the ester to the corresponding carboxylic acid is a common step, often preceding amide coupling or decarboxylation reactions.
-
Mechanism: Saponification is typically base-catalyzed (e.g., with LiOH or NaOH) and proceeds via nucleophilic acyl substitution.
-
Rate of Hydrolysis: Methyl esters generally hydrolyze slightly faster than ethyl esters under basic conditions. This is attributed to the lesser steric hindrance of the methyl group, which allows for easier access of the hydroxide nucleophile to the carbonyl carbon.
-
Practical Impact: For most synthetic applications, both esters can be hydrolyzed to completion with high yields by adjusting reaction time or temperature.[10] The difference in rate is rarely a decisive factor unless performing a highly sensitive reaction where selective hydrolysis is required in the presence of other ester functionalities.
Experimental Protocols
To provide a practical context, we present established protocols for key transformations.
Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate
This protocol demonstrates a successful N-alkylation while avoiding transesterification by using a non-alkoxide base.
Source: Adapted from Al-Zoubi, W. et al., Molecules, 2016.[7]
Objective: To synthesize Ethyl 1-benzyl-1H-indole-2-carboxylate.
Materials:
-
Ethyl indole-2-carboxylate (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Acetone
-
Water
Procedure:
-
Dissolve Ethyl indole-2-carboxylate in acetone (approx. 10 mL per 1.0 mmol of ester) in a round-bottom flask.
-
Add an aqueous solution of KOH (e.g., 3.0 mmol of KOH in 0.1 mL of H₂O).
-
Add benzyl bromide to the mixture.
-
Stir the reaction mixture vigorously at room temperature (20 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzylated product.
Expert Note: This method provides excellent yields for N-alkylation. If the goal is to obtain the N-alkylated carboxylic acid directly, the amount of aqueous KOH can be increased, and the reaction can be heated to reflux for one hour to facilitate in-situ ester hydrolysis following the alkylation.[7]
Protocol 2: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This protocol outlines the cyclization step to form the indole core structure.
Source: Adapted from patent literature describing common industrial processes.[6][11]
Objective: To synthesize Ethyl Indole-2-carboxylate from its phenylhydrazone precursor.
Materials:
-
Ethyl 2-(phenylhydrazono)propanoate
-
Acid catalyst (e.g., gaseous HBr in toluene, or H₂SO₄ in methanol)
-
Toluene or Methanol
Procedure:
-
Dissolve the phenylhydrazone precursor in the chosen solvent (e.g., toluene).
-
Introduce the acid catalyst. If using gaseous HBr, bubble it through the solution. If using H₂SO₄, add it dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux. For the synthesis of the ethyl ester from phenylhydrazine and ethyl pyruvate, the initial condensation to the hydrazone and the subsequent cyclization can be performed in one pot.[11]
-
Monitor the reaction by TLC. The cyclization is often accompanied by a color change.
-
After completion, cool the reaction mixture.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction to isolate the product into an organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product often crystallizes upon concentration and can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion and Strategic Recommendations
The selection between Ethyl and Mthis compound is a nuanced decision that rests on the specific synthetic route planned.
Choose Mthis compound when:
-
Your synthesis requires the fastest possible rate of ester hydrolysis.
-
You are working with highly sterically hindered reagents where the smaller methyl group might offer a slight kinetic advantage.
-
Downstream steps involve the use of methanolic sodium methoxide, where the methyl ester is the desired or native substrate.
Choose this compound when:
-
Your protocol involves the use of alkoxide bases. The ethyl group provides a clear visual and chemical reminder to use the corresponding ethoxide base (NaOEt), preventing accidental and problematic transesterification that can occur if NaOMe is used.
-
The slightly higher lipophilicity of the ethyl group may be advantageous for solubility in less polar solvents or for modifying chromatographic behavior during purification.
-
The well-defined melting point of the ethyl ester (around 55 °C) is beneficial for characterization or for reactions carried out at elevated temperatures.
Ultimately, for a majority of common synthetic transformations, both esters will perform admirably. The most critical differentiating factor is the potential for transesterification . Therefore, for research groups where multiple chemists with varying levels of experience may handle a project, standardizing on This compound can serve as a built-in safeguard against accidental transesterification with the commonly used and inexpensive sodium methoxide, thereby enhancing the overall robustness and reproducibility of the synthetic workflow.
References
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The Strategic Advantage of Ethyl Indoline-2-carboxylate in Modern Indole Synthesis: A Comparative Guide
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, from anti-migraine triptans to complex anticancer alkaloids. Consequently, the efficient and precise synthesis of substituted indoles is a cornerstone of modern drug development. While classic named reactions like the Fischer, Reissert, and Bischler-Möhlau syntheses have been foundational, they often rely on harsh conditions and can suffer from poor regioselectivity.
This guide presents a comparative analysis of traditional indole precursors versus a more modern and strategic alternative: Ethyl Indoline-2-carboxylate . We will explore how leveraging this pre-formed heterocyclic core—through a "functionalize-and-aromatize" strategy—overcomes many of the limitations inherent in building the indole ring from the ground up (de novo synthesis). This approach offers superior control, milder reaction pathways, and access to a diverse range of functionalized indole targets, providing a significant advantage for researchers in the pharmaceutical and chemical sciences.
The Classic "De Novo" Approach: Building the Indole Ring from Acyclic Precursors
Traditional methods construct the bicyclic indole framework from simple aromatic precursors. While historically significant, these methods often subject the starting materials to aggressive reagents and high temperatures, which can limit substrate scope and functional group tolerance.
-
Fischer Indole Synthesis: This venerable reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under strong acidic conditions (e.g., ZnCl₂, H₂SO₄, PPA) and heat.[1] The key step is an acid-catalyzed[2][2]-sigmatropic rearrangement. The causality for using a strong acid is to protonate the hydrazone, facilitating tautomerization to the enamine and enabling the subsequent rearrangement and cyclization cascade that ultimately eliminates ammonia to form the aromatic ring.[3] However, this process can lead to mixtures of regioisomers if the ketone is unsymmetrical and is incompatible with acid-labile functional groups.[4]
-
Reissert Indole Synthesis: This method begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[5] The initial condensation requires a strong base (e.g., potassium ethoxide), while the subsequent cyclization uses reducing agents like zinc or iron in acetic acid.[6][7] While reliable for certain substitution patterns, the multi-step nature and the need for both strongly basic and acidic/reducing conditions can be restrictive.
-
Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline.[8] Historically, the reaction required harsh heating, often resulting in low yields and unpredictable regiochemistry.[9][10] While modern modifications using microwave irradiation or different catalysts have improved outcomes, the fundamental limitations can persist.[11]
The common thread among these de novo syntheses is that the final, sensitive indole ring is formed under the reaction's most strenuous conditions. Any desired functionalization must either be stable enough to survive this process or be introduced in later, often complex, post-modification steps.
A Modern Paradigm: The "Functionalize-and-Aromatize" Strategy with this compound
An alternative and often superior strategy is to begin with a precursor that already contains the core bicyclic structure in a stable, non-aromatic form. This compound is an ideal candidate for this approach. The indoline (a 2,3-dihydroindole) is significantly more stable than indole, behaving much like a substituted aniline. This stability allows for precise and regioselective functionalization under a variety of mild conditions. The final step is a high-yielding aromatization (dehydrogenation) to unmask the desired indole.[12]
This workflow fundamentally inverts the synthetic challenge: instead of struggling to introduce functionality onto a reactive indole product, we strategically place substituents onto a stable indoline precursor and then perform a simple, clean conversion to the final aromatic target.
Key Advantages of the Indoline-Based Approach
-
Superior Regiocontrol and Predictable Reactivity: The non-aromatic nature of the indoline's five-membered ring prevents the typical electrophilic substitution at C3 that dominates indole chemistry. Instead, functionalization can be directed with high predictability. For instance, the indoline nitrogen can be easily and cleanly alkylated or acylated under standard, mild basic conditions without competing C3-alkylation.[2] This provides unambiguous access to N-substituted indoles.
-
Preservation of Sensitive Functional Groups: Many valuable functional groups (e.g., esters, certain protecting groups, complex side chains) are incompatible with the harsh acidic or basic conditions and high temperatures of classic indole syntheses. The ability to functionalize the indoline scaffold under milder conditions (e.g., palladium-catalyzed cross-couplings on a halogenated benzene ring, standard N-alkylations) and then perform a final, often catalytic, dehydrogenation step ensures that sensitive moieties remain intact.[13]
-
Access to Diverse Substitution Patterns: The indoline precursor strategy opens pathways to substitution patterns that are difficult to achieve via de novo methods. For example, a C7-functionalized indole is often challenging to prepare directly. However, starting with an appropriately substituted aniline, one can prepare the corresponding indoline, perform further modifications on the stable scaffold, and then aromatize to secure the 7-substituted indole. One powerful example involves the generation of an indoline anion, which can be trapped with various electrophiles before oxidation to the final indole product.[14]
-
Stereochemical Control: The saturated five-membered ring of the indoline scaffold is chiral and allows for the introduction of stereocenters. Diastereoselective reactions can be performed on the indoline ring, and the resulting stereochemistry can be preserved through the final aromatization step, a feat impossible with flat, aromatic indole precursors.[2]
Quantitative Comparison: De Novo vs. Functionalize-and-Aromatize
The following table summarizes the key performance differences between representative classical methods and the indoline-based strategy.
| Feature | Fischer Synthesis (Typical) | Reissert Synthesis (Typical) | This compound Strategy |
| Precursor | Phenylhydrazine + Ketone/Aldehyde | o-Nitrotoluene + Diethyl Oxalate | This compound |
| Key Transformation | Acid-catalyzed cyclization | Base-catalyzed condensation, then reductive cyclization | Functionalization, then oxidative aromatization |
| Typical Conditions | Strong acid (ZnCl₂, PPA), 170°C+[11] | Strong base (KOEt), then Zn/HOAc[5] | Mild base/catalysts for functionalization; Pd/C, MnO₂, or B(C₆F₅)₃ for aromatization[12][13] |
| Yield (Representative) | 70-80% for simple cases[11] | Good, but multi-step[15] | Often >85-95% for both functionalization and aromatization steps[12][16] |
| Regiocontrol | Poor with unsymmetrical ketones | Good, dictated by starting material | Excellent, directed by inherent reactivity |
| Functional Group Tolerance | Poor (acid-labile groups) | Moderate (sensitive to strong base and reductants) | Excellent (milder conditions preserve most groups) |
Visualizing the Synthetic Strategies
The logical workflows for these competing strategies can be visualized to highlight their fundamental differences.
Caption: Workflow for a classic de novo indole synthesis.
Caption: Workflow using the this compound precursor.
Caption: Decision framework for selecting an indole precursor.
Experimental Protocols
To provide a practical comparison, detailed methodologies for synthesizing a representative N-substituted indole are provided below.
Protocol 1: Synthesis of 1-Benzyl-2-phenylindole via Bischler-Möhlau Synthesis (Illustrative)
This protocol illustrates a classical approach where the N-substituent must be incorporated into the precursor. The synthesis of the required N-benzylaniline adds steps, and the cyclization conditions can be harsh.
Step 1: Synthesis of the α-Anilino Ketone Intermediate
-
To a solution of N-benzylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromoacetophenone (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α-(N-benzylanilino)acetophenone intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Add the intermediate from Step 1 to polyphosphoric acid (PPA) (10-fold excess by weight).
-
Heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated aqueous solution of NaOH and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield 1-benzyl-2-phenylindole. Note: Yields can be variable and side products are common.
Protocol 2: Synthesis of 1-Allylindole-2-carboxylic Acid via the Indoline Precursor Strategy
This protocol demonstrates the strategic advantages of the indoline approach: mild, high-yielding steps with excellent control.
Step 1: N-Alkylation of Ethyl Indole-2-carboxylate (as a model for indoline reactivity) This reaction is shown on the indole for direct comparison with available literature, but the principle of clean N-alkylation is central to the indoline advantage.
-
Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone (approx. 0.2 M).[17]
-
Add powdered potassium hydroxide (1.5 eq) followed by allyl bromide (1.2 eq).[17]
-
Stir the suspension vigorously at 20 °C for 2 hours. Monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate in vacuo. The resulting crude ethyl 1-allyl-1H-indole-2-carboxylate is often of sufficient purity for the next step (yields are typically excellent).[17]
Step 2: Saponification
-
To the crude ester from Step 1, add ethanol and an aqueous solution of KOH (3.0 eq).[17]
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction, acidify with HCl (2M) to pH ~2 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-allyl-1H-indole-2-carboxylic acid in high yield.[17]
Step 3: Aromatization (Illustrative Protocol for Indoline Dehydrogenation) This is a general protocol for the key aromatization step.
-
Dissolve the functionalized indoline precursor (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Add Palladium on Carbon (10% Pd/C, 5-10 mol%).
-
Heat the reaction mixture to reflux (80-120 °C) for 4-12 hours, monitoring by TLC.[12] The choice of a high-boiling solvent is to ensure sufficient thermal energy for the catalytic cycle, while still being significantly milder than traditional methods.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo and purify by column chromatography or recrystallization to yield the final, pure indole product. Yields for this step are typically very high (>90%).
Conclusion
For research, discovery, and development professionals, synthetic efficiency and precision are paramount. While classic de novo indole syntheses are valuable tools, they often present significant challenges in terms of reaction conditions, functional group compatibility, and regiochemical control.
The "functionalize-and-aromatize" strategy, using This compound or similar indoline precursors, represents a more modern and strategic approach. By leveraging the stability of the indoline core for controlled functionalization before a final, mild aromatization step, this method provides distinct advantages:
-
Enhanced predictability and regiocontrol.
-
Superior tolerance for sensitive functional groups.
-
High, reliable yields across multiple steps.
This strategy empowers chemists to build complex, highly decorated indole molecules with a level of precision and efficiency that is often unattainable through traditional routes, thereby accelerating the discovery and development of novel indole-based therapeutics and materials.
References
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link][17][18]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link][16]
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Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2838. [Link][2][19]
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A Comparative Guide to Validating the Biological Activity of Novel Ethyl Indoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, indoline scaffolds, and specifically ethyl indoline-2-carboxylate derivatives, represent a promising frontier for the development of novel therapeutic agents. These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the validation of the biological activity of newly synthesized this compound derivatives, offering a comparative analysis against established alternatives and detailing the requisite experimental protocols.
Section 1: Anticancer Activity Validation
Indole derivatives have been extensively studied for their potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of tyrosine kinases, and disruption of tubulin assembly.[3][5][6] Validating the anticancer potential of novel this compound derivatives requires a multi-faceted approach, beginning with broad cytotoxicity screening and culminating in specific mechanistic assays.
The initial step in assessing anticancer activity is to determine the cytotoxic effects of the novel compounds on a panel of human cancer cell lines. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]
Comparative Compounds:
-
Doxorubicin: A well-established chemotherapeutic agent with broad-spectrum activity.
-
Combretastatin A-4: A known tubulin polymerization inhibitor, relevant if the novel derivatives are designed to target the cytoskeleton.[8]
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, relevant for derivatives targeting specific signaling pathways.[9]
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Novel Derivatives and Standard Anticancer Agents
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Novel Derivative 1 | 1.5 | 2.3 | 1.8 |
| Novel Derivative 2 | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Combretastatin A-4 | 0.01 | 0.02 | 0.015 |
| Gefitinib | >50 | 0.5 | >50 |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel this compound derivatives and control compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[10][12]
A significant number of indole derivatives exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5][6]
Workflow for Mechanistic Validation:
Caption: Workflow for investigating the effect of novel derivatives on the PI3K/Akt/mTOR pathway.
Section 2: Antimicrobial Activity Validation
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacteria.[3]
The initial evaluation of antimicrobial properties involves determining the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria.
Comparative Compounds:
-
Vancomycin: A standard antibiotic for Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Novel Derivatives and Standard Antibiotics
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Novel Derivative 1 | 8 | 16 |
| Novel Derivative 2 | 32 | 64 |
| Vancomycin | 1 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
This method is a standard procedure for determining the MIC of an antimicrobial agent.[14]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[14]
-
Serial Dilution: Perform a two-fold serial dilution of the novel derivatives and control antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
The agar disk-diffusion method provides a qualitative assessment of antimicrobial activity.[15]
Caption: Workflow for the zone of inhibition assay.
Section 3: Anti-inflammatory Activity Validation
Chronic inflammation is implicated in numerous diseases, and indoline derivatives have shown potential as anti-inflammatory agents.[2][4] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.
This assay determines the ability of the novel compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into their anti-inflammatory potential and potential for gastrointestinal side effects.[16][17]
Comparative Compounds:
-
Indomethacin: A non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.[17]
Table 3: Comparative COX Inhibition (IC50, µM) of Novel Derivatives and Standard Drugs
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| Novel Derivative 1 | 25.3 | 1.2 | 21.1 |
| Novel Derivative 2 | 15.8 | 10.5 | 1.5 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | >100 | 0.05 | >2000 |
This assay measures the peroxidase activity of COX enzymes.[18]
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of the novel derivatives and control drugs.
-
Substrate Addition: Add arachidonic acid, the natural substrate for COX enzymes.
-
Fluorometric Detection: The assay utilizes a probe that fluoresces upon oxidation by the peroxidase component of the COX enzyme. Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.[18]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Understanding the role of COX-2 in the inflammatory cascade is crucial for interpreting the results of the inhibition assay.
Caption: Simplified signaling pathway of COX-2 in inflammation.
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])
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Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed. (URL: [Link])
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Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed. (URL: [Link])
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])
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High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC - NIH. (URL: [Link])
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Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (URL: [Link])
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Protocol for Bacterial Cell Inhibition Assay - eCampusOntario Pressbooks. (URL: [Link])
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Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (URL: [Link])
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Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells - ResearchGate. (URL: [Link])
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Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing). (URL: [Link])
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (URL: [Link])
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF - ResearchGate. (URL: [Link])
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COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (URL: [Link])
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Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - ResearchGate. (URL: [Link])
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC. (URL: [Link])
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Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations. (URL: [Link])
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (URL: [Link])
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COX-1 And COX-2 Anti-Inflammatory Assays - Nutraceuticals World. (URL: [Link])
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A Comparative Analysis of Catalysts for the Synthesis of Ethyl Indoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the indoline scaffold represents a cornerstone, appearing in a multitude of clinically significant molecules. The efficient and selective synthesis of key intermediates, such as ethyl indoline-2-carboxylate, is therefore of paramount importance. This guide provides a comprehensive comparative analysis of various catalytic systems employed in the synthesis of this compound, with a primary focus on the reduction of ethyl indole-2-carboxylate. By examining the performance of different catalysts, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two main routes:
-
Direct Synthesis: Building the indoline ring system from acyclic precursors.
-
Reduction of Ethyl Indole-2-carboxylate: Hydrogenation of the pyrrole ring of the corresponding indole.
While direct synthetic methods exist, the reduction of readily available ethyl indole-2-carboxylate is a more common and often more efficient strategy. This guide will therefore focus on the comparative analysis of catalysts for this reductive transformation. The choice of catalyst is critical, influencing not only the reaction efficiency and yield but also the potential for stereoselectivity in the case of substituted indolines.
Comparative Analysis of Catalytic Systems
The reduction of the electron-rich indole ring to an indoline is a challenging transformation that requires careful selection of the catalytic system. The following sections provide a comparative overview of various catalysts, including noble metal heterogeneous catalysts, homogeneous catalysts, and non-catalytic reduction methods.
Noble Metal Heterogeneous Catalysts: The Workhorses of Indole Reduction
Heterogeneous catalysts, particularly those based on platinum and palladium, are widely employed for the hydrogenation of indoles due to their high activity, ease of separation, and recyclability.
Platinum catalysts, often in the form of platinum(IV) oxide (Adam's catalyst) or platinum on carbon (Pt/C), are effective for the reduction of indoles.
Key Insights:
-
Activity: Platinum catalysts generally exhibit high activity for the hydrogenation of the indole ring.
-
Reaction Conditions: The reduction is typically carried out under hydrogen pressure in acidic media, such as acetic acid, which facilitates the reaction by protonating the indole ring and increasing its susceptibility to reduction.
-
Challenges: A significant challenge in the hydrogenation of unprotected indoles is the potential for over-reduction to the octahydroindole derivative. Furthermore, the presence of an electron-withdrawing group at the C-2 position, as in ethyl indole-2-carboxylate, can sometimes lead to catalyst deactivation under certain conditions. One study noted the complete deactivation of a Pt/C catalyst when attempting the hydrogenation of ethyl indole-2-carboxylate in water with p-toluenesulfonic acid as an activator.
Experimental Data Summary: Platinum-Catalyzed Reductive Cyclization
While direct comparative data for the reduction of ethyl indole-2-carboxylate is limited, the following table summarizes the conditions for a related platinum-catalyzed reductive cyclization to form the indole, which can then be further reduced.
| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Yield | Reference |
| Platinum catalyst | Potassium salt of ethyl o-nitrophenylpyruvate | Glacial Acetic Acid | ~30 psi | Room Temp. | 64-66% | [1] |
Palladium on carbon (Pd/C) is another widely used and highly effective catalyst for indole hydrogenation. A crucial factor for the successful reduction of indole-2-carboxylates using palladium is the protection of the indole nitrogen.
Key Insights:
-
N-Protection is Key: The hydrogenation of N-unprotected indole-2-carboxylates with Pd/C is often sluggish and can lead to side reactions. In contrast, N-acylated indole-2-carboxylates undergo smooth reduction to the corresponding indolines.[2] This is attributed to the decreased electron density of the pyrrole ring upon acylation, making it more susceptible to hydrogenation.
-
Stereoselectivity: In the case of 3-substituted N-acylindole-2-carboxylates, catalytic hydrogenation often proceeds with high diastereoselectivity, affording predominantly the cis-indoline diastereomer.
Experimental Data Summary: Palladium-Catalyzed Hydrogenation of N-Acyl-Indole-2-Carboxylic Acid
| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Yield | Reference |
| Pd/C | N-acetyl-indole-2-carboxylic acid | Isopropanol | 0.1 - 10 MPa | 50 - 100°C | 87.8% | [2] |
Homogeneous Catalysis: Opportunities for Asymmetric Synthesis
Homogeneous catalysts, particularly those based on rhodium, ruthenium, and iridium, offer the potential for high selectivity and are especially valuable for asymmetric hydrogenations. However, their application in the reduction of the indole core of ethyl indole-2-carboxylate is less commonly reported compared to their use in C-H functionalization reactions.
While rhodium and ruthenium catalysts are powerhouses for various organic transformations, including the hydrogenation of many functional groups, their application to the specific reduction of ethyl indole-2-carboxylate is not well-documented in readily available literature. Much of the research on Ru(II) and Rh(III) catalysis in the context of indoles focuses on the selective functionalization of C-H bonds at various positions of the indole ring.[3][4][5]
Recent advancements have shown the potential of iridium catalysts for the asymmetric hydrogenation of unprotected indoles. One study demonstrated the successful hydrogenation of methyl 1H-indole-2-carboxylate using an Ir-based catalyst, achieving high conversion and excellent enantioselectivity. This highlights the potential of homogeneous iridium catalysis for the synthesis of chiral indolines.
Base Metal Catalysts: Cost-Effective Alternatives
Nickel catalysts, particularly Raney Nickel, are well-known for their use in hydrogenation reactions and offer a more cost-effective alternative to precious metal catalysts.
Chemical Reduction Methods: A Non-Catalytic Approach
For cases where catalytic methods may be problematic, chemical reduction offers a viable alternative. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the reduction of aromatic rings.
Key Insights:
-
Effectiveness: This method has been successfully applied to the reduction of indole-2-carboxylic acid to indoline-2-carboxylic acid in good yields.[8]
-
Reaction Conditions: The reaction is carried out at low temperatures (-30 to -35 °C) and requires the handling of liquid ammonia and alkali metals, which necessitates specific safety precautions.
Experimental Data Summary: Birch Reduction of Indole-2-Carboxylic Acid
| Reducing Agent | Substrate | Solvent | Temperature | Yield | Reference |
| Lithium in liquid ammonia | Indole-2-carboxylic acid | Tetrahydrofuran | -30 to -35°C | 80.0% | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic routes to this compound and its precursors.
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Reductive Cyclization
This protocol describes the synthesis of ethyl indole-2-carboxylate from o-nitrotoluene, a common starting material.
Workflow Diagram:
Caption: Synthesis of Ethyl Indole-2-carboxylate.
Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a flask equipped with a stirrer and a dropping funnel, prepare a solution of potassium ethoxide by dissolving potassium metal in absolute ethanol and anhydrous ether under a nitrogen atmosphere.
-
Cool the solution to room temperature and add diethyl oxalate with stirring.
-
After 10 minutes, add o-nitrotoluene.
-
Allow the mixture to stand for at least 24 hours.
-
Collect the precipitated deep-purple potassium salt by filtration and wash with anhydrous ether.
Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate [1]
-
Place the potassium salt (0.109 mole) in a hydrogenation bottle and dissolve it in glacial acetic acid (200 ml).
-
Add a platinum catalyst (0.20 g).
-
Place the bottle in a low-pressure hydrogenation apparatus and flush the system several times with hydrogen.
-
Shake the bottle under an initial hydrogen pressure of approximately 30 p.s.i. until hydrogen uptake ceases.
-
Continue shaking for an additional 1-2 hours.
-
Remove the catalyst by filtration and wash it with glacial acetic acid.
-
Slowly add water (3 L) to the filtrate with stirring to precipitate the product.
-
Collect the yellow solid of ethyl indole-2-carboxylate by filtration, wash with water, and dry. The yield is typically in the range of 64-66%.[1]
Protocol 2: Catalytic Hydrogenation of N-Acetyl-indole-2-carboxylic Acid to N-Acetyl-indoline-2-carboxylic Acid
This protocol details the reduction of an N-protected indole to the corresponding indoline using a palladium catalyst.
Workflow Diagram:
Caption: Birch Reduction of Indole-2-carboxylic Acid.
Procedure: [8]
-
In a flask equipped for low-temperature reactions, add liquid ammonia and dissolve lithium metal with stirring at -30°C to -35°C.
-
Prepare a solution of indole-2-carboxylic acid (0.31 mole) in tetrahydrofuran (225 ml).
-
Add the indole solution to the lithium-ammonia solution at a rate that controls foaming.
-
Stir the reaction mixture at -30°C to -35°C for 30 minutes.
-
Quench the reaction by adding ethanol.
-
Allow the ammonia to evaporate with gentle heating.
-
Add water to dissolve the remaining solids.
-
Adjust the pH of the aqueous solution to 4.6-4.8 with sulfuric acid to precipitate the product.
-
Stir the mixture at 5°-10°C for 3 hours.
-
Collect the product by filtration, wash with water and cold acetone, and dry to obtain indoline-2-carboxylic acid. A yield of 80.0% has been reported. [8]
Conclusion and Future Outlook
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the catalytic reduction of ethyl indole-2-carboxylate. This comparative analysis highlights that while platinum and palladium catalysts are the workhorses for this transformation, the choice of catalyst and reaction conditions, particularly the use of N-protection for palladium catalysis, is critical for achieving high yields and selectivity.
Homogeneous catalysts, especially those based on iridium, are emerging as powerful tools for the asymmetric synthesis of chiral indolines, offering exciting possibilities for the development of enantiomerically pure pharmaceuticals. Chemical reduction methods, such as the Birch reduction, provide a robust, albeit less green, alternative.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and obviate the need for protecting groups. The exploration of non-precious metal catalysts and biocatalytic methods will also be crucial for developing more sustainable and cost-effective synthetic routes to this important class of molecules. This guide serves as a foundational resource for researchers navigating the diverse catalytic landscape for the synthesis of this compound, enabling them to select the most appropriate method for their specific synthetic challenges.
References
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
- Process for the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. US Patent 4,485,241.
- Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, Vol. 51, No. 12, 1999.
-
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. European Patent EP0770080B1. Available at: [Link]
-
Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 28, 143–149 (1948). Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl Indoline-2-carboxylate
Introduction
Ethyl Indoline-2-carboxylate is a pivotal chiral building block in modern medicinal chemistry and drug development. As a constrained analog of α-amino acids, its rigid bicyclic structure is frequently incorporated into pharmacologically active molecules to enhance binding affinity, metabolic stability, and cell permeability. Its synthesis, particularly in an enantiomerically pure form, is a subject of significant interest.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare performance based on experimental data, and provide detailed protocols for the most robust methods. The focus is on providing researchers, chemists, and drug development professionals with a practical framework for selecting the optimal synthetic route based on criteria such as yield, scalability, stereocontrol, and green chemistry principles.
I. Strategic Overview: The Indole vs. Indoline Decision
The synthesis of this compound can be broadly categorized into two strategic approaches. The choice between these routes is the first and most critical decision point, dictating the overall efficiency and practicality of the synthesis.
-
The Two-Step Sequential Approach: This is the most common and versatile strategy. It involves the initial synthesis of the aromatic precursor, Ethyl Indole-2-carboxylate, followed by a subsequent reduction of the pyrrole ring to yield the desired indoline. This approach benefits from the vast body of literature on indole synthesis.
-
Direct Indoline Construction: These routes aim to form the saturated indoline ring directly through a reductive cyclization event, bypassing the isolation of a stable indole intermediate.
The following diagram illustrates this fundamental strategic divergence.
Caption: High-level strategic overview of synthetic pathways to this compound.
II. Route A: The Sequential Approach via Ethyl Indole-2-carboxylate
This robust, two-part strategy offers flexibility by decoupling the construction of the indole core from the final reduction.
Part 1: Synthesis of the Intermediate, Ethyl Indole-2-carboxylate
Several classic and reliable methods exist for synthesizing the aromatic indole ester intermediate.
A) The Reissert Indole Synthesis
The Reissert synthesis is a dependable and scalable method starting from inexpensive, commercially available materials.[1][2] It involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[2][3]
Mechanism & Causality:
-
Condensation: A strong base, such as potassium ethoxide, deprotonates the methyl group of o-nitrotoluene. The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form ethyl o-nitrophenylpyruvate.[3]
-
Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid or catalytic hydrogenation), which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring upon dehydration.[1][3]
Caption: Workflow for the Reissert synthesis of Ethyl Indole-2-carboxylate.
B) The Fischer Indole Synthesis
The Fischer synthesis is one of the oldest and most versatile methods for indole formation.[4][5] It proceeds by heating the phenylhydrazone of an appropriate ketone or aldehyde—in this case, ethyl pyruvate—with an acid catalyst.[1][6]
Mechanism & Causality: The reaction begins with the acid-catalyzed isomerization of the phenylhydrazone to its enamine tautomer. This is followed by the key step: a[7][7]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) that forms a new C-C bond.[5][6] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5] The choice of acid is critical; Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective catalysts.[4][5]
C) Direct Esterification
For smaller-scale or rapid analog synthesis, the direct esterification of commercially available Indole-2-carboxylic acid is a highly efficient option.
-
Acid-Catalyzed Esterification: Refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid like H₂SO₄ gives the desired ester in good yield.[8]
-
Acyl Chloride Formation: A higher-yielding, two-step, one-pot procedure involves converting the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) at 0°C. The excess SOCl₂ is removed in vacuo, and the resulting oil is quenched with absolute ethanol to afford the final product in excellent yield (typically >90%).[7][9]
Part 2: Reduction of Ethyl Indole-2-carboxylate
This step is critical for obtaining the final product and for establishing stereochemistry if required.
A) Catalytic Hydrogenation
This is the most common and "green" method for reducing the indole C2=C3 double bond.
-
Symmetric Hydrogenation: Using catalysts like platinum on carbon (Pt/C) or Raney Nickel under a hydrogen atmosphere effectively reduces the indole to the indoline.[1] However, controlling selectivity can be a challenge, as over-reduction of the benzene ring is possible under harsh conditions.[10] Electron-withdrawing groups, like the ester at the C2 position, generally facilitate the reduction of the pyrrole ring.
-
Asymmetric Hydrogenation: For producing enantiopure (S)- or (R)-indolines—essential for pharmaceutical applications—asymmetric hydrogenation is the state-of-the-art method. This is achieved using chiral transition-metal catalysts, typically based on Iridium or Rhodium complexed with chiral phosphine ligands (e.g., PhTRAP).[11][12] These methods can deliver the desired indoline with high yields and excellent enantioselectivity (up to 96% ee).[12]
B) Chemical Reduction (Tin/HCl)
A classic but still relevant method involves the reduction of the indole ester using metallic tin in an ethanolic solution saturated with dry hydrogen chloride gas.[13]
Mechanism & Causality: This is a dissolving metal reduction. Tin acts as a single-electron donor in the strongly acidic medium. The reaction proceeds through a tin-complex intermediate, which must be isolated and then decomposed, typically with a base like anhydrous ammonia, to release the free indoline ester.[13] While effective, this method suffers from drawbacks, including harsh reaction conditions, the generation of significant stoichiometric tin waste, and a cumbersome workup.[13]
III. Comparative Analysis of Synthetic Routes
The optimal route depends heavily on the specific requirements of the project, such as scale, cost, and the need for stereocontrol.
| Parameter | Reissert Route | Fischer Route | Direct Esterification | Catalytic Hydrogenation | Sn/HCl Reduction |
| Starting Materials | o-Nitrotoluene, Diethyl Oxalate | Phenylhydrazine, Ethyl Pyruvate | Indole-2-carboxylic acid | Ethyl Indole-2-carboxylate | Ethyl Indole-2-carboxylate |
| Overall Yield | Good (40-50% over 2 steps)[1] | Variable, can be good | Excellent (>90%)[7] | Excellent (>90%) | Good |
| Scalability | Excellent, uses cheap bulk chemicals[1] | Good, but hydrazines can be toxic | Good for moderate scale | Excellent | Moderate, workup intensive |
| Stereocontrol | Not applicable (forms achiral indole) | Not applicable (forms achiral indole) | Not applicable | Excellent (with chiral catalysts)[12] | Not applicable (forms racemate) |
| Conditions | Moderate (strong base, then reduction) | Harsh (strong acid, heat)[5] | Mild to moderate | Mild (low pressure H₂) to moderate | Very Harsh (conc. acid, metal)[13] |
| Green Chemistry | Moderate (uses heavy metal or H₂) | Poor (acid waste) | Good | Excellent (catalytic, low waste) | Poor (stoichiometric metal waste) |
| Key Advantage | Cost-effective and scalable[1] | High substrate versatility | Fast and high-yielding | Clean, efficient, and enables stereocontrol | Classic, reliable method |
| Key Disadvantage | Two distinct reaction steps | Potential for side products, harsh acid | Requires pre-existing indole core | Catalyst cost (asymmetric), safety (H₂) | Harsh conditions, poor atom economy[13] |
IV. Detailed Experimental Protocols
The following protocols are based on robust, peer-reviewed procedures and represent best practices for each synthetic transformation.
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Reissert Synthesis
Adapted from Organic Syntheses, Coll. Vol. 4, p.471 (1963).[1]
Step A: Potassium salt of ethyl o-nitrophenylpyruvate
-
In a flask equipped for stirring under a nitrogen atmosphere, dissolve potassium metal in absolute ethanol and anhydrous ether to prepare potassium ethoxide.
-
Cool the solution and add diethyl oxalate, followed by o-nitrotoluene, while stirring.
-
Allow the mixture to stand, during which the potassium salt of ethyl o-nitrophenylpyruvate will precipitate.
-
Collect the yellow solid by filtration, wash with anhydrous ether, and dry.
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Dissolve the potassium salt (0.109 mole) in glacial acetic acid (200 mL) in a hydrogenation bottle.
-
Add Platinum catalyst (0.20 g, e.g., Adams' catalyst).
-
Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system several times with hydrogen gas.
-
Pressurize the system to ~30 p.s.i. and shake until hydrogen uptake ceases (typically 2-3 hours).
-
Remove the catalyst by filtration.
-
Slowly add the filtrate to 3 L of stirring water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield ethyl indole-2-carboxylate as a yellow solid. Recrystallization from methylene chloride/petroleum ether can yield white needles (Overall yield: 41–44%).[1]
Protocol 2: Synthesis of Ethyl Indole-2-carboxylate via Esterification
Adapted from Al-Hujran et al., Molecules (2020).[7]
-
Suspend Indole-2-carboxylic acid (3.1 mmol) in thionyl chloride (19 mL) in a flask cooled to 0°C (ice bath).
-
Stir the solution for 1 hour at 0°C.
-
Remove the excess thionyl chloride by rotary evaporation to obtain a crude oil (the acyl chloride).
-
To the resulting oil, add absolute ethanol (17 mL) at room temperature and stir the solution overnight.
-
The product will precipitate. Collect the beige solid by vacuum filtration.
-
Recrystallize from methanol to yield pure ethyl 1H-indole-2-carboxylate as a white solid (Yield: 93%).[7]
Protocol 3: Catalytic Hydrogenation to this compound
General procedure based on established methods.
-
In a high-pressure reaction vessel (autoclave), dissolve Ethyl Indole-2-carboxylate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add the hydrogenation catalyst (e.g., 5-10 mol% Pt/C or Rh/C). For asymmetric synthesis, use a chiral catalyst system like [Rh(nbd)₂]SbF₆ with a chiral bisphosphine ligand.[11]
-
Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (pressure will vary depending on substrate and catalyst, from 30 psi to 50 bar).
-
Stir the reaction mixture at a set temperature (room temperature to 60°C) until hydrogen uptake ceases or TLC/LCMS analysis shows complete conversion of the starting material.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by chromatography or recrystallization if necessary.
V. Conclusion
The synthesis of this compound is a well-established process with several viable routes.
-
For large-scale, cost-effective production of the racemic material, the Reissert synthesis followed by symmetric catalytic hydrogenation represents the most logical and industrially proven pathway.[1] It utilizes cheap starting materials and avoids the use of harsh, stoichiometric metal reductants in the final step.
-
For the synthesis of enantiomerically pure (S)- or (R)-Ethyl Indoline-2-carboxylate, essential for pharmaceutical development, asymmetric catalytic hydrogenation of the indole ester intermediate is the undisputed method of choice.[11][12] It provides direct access to the desired stereoisomer with high chemical and optical purity.
-
For rapid, small-scale synthesis where the indole precursor is readily available, direct esterification of Indole-2-carboxylic acid is the most efficient and highest-yielding approach.[7]
By understanding the advantages and limitations of each method, researchers can make an informed decision that aligns with their specific goals, whether they are focused on bulk manufacturing, the precise stereochemical demands of a drug candidate, or the rapid exploration of chemical space.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Substituted Indoline Isomers
Introduction: The Critical Role of Isomer Identification in Drug Development
Substituted indolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. As with any chiral structure, the specific arrangement of atoms—the isomerism—can dramatically alter a compound's pharmacological and toxicological profile. A single chiral center can mean the difference between a potent therapeutic and an inert or even harmful compound. Therefore, the unambiguous identification and differentiation of substituted indoline isomers is not merely an academic exercise; it is a cornerstone of safe and effective drug development.
This guide provides an in-depth comparison of spectroscopic techniques for differentiating constitutional isomers, diastereomers, and enantiomers of substituted indolines. We will move beyond a simple recitation of methods to explore the underlying principles, helping you to make informed decisions in your own research. All protocols and data are presented with the aim of ensuring scientific integrity and reproducibility.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique can definitively characterize all types of isomerism. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD).
Figure 1: Overview of primary spectroscopic techniques for differentiating indoline isomers.
Part 1: Differentiating Constitutional Isomers
Constitutional isomers of substituted indolines have the same molecular formula but different atomic connectivity. These differences are often the most straightforward to detect spectroscopically.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is unparalleled in its ability to map molecular connectivity. Both ¹H and ¹³C NMR provide a wealth of information for distinguishing constitutional isomers.[1]
-
¹H NMR: The chemical shift, integration, and coupling patterns of protons are exquisitely sensitive to their local electronic environment. For example, a methyl group substituted at the C2 position of the indoline ring will exhibit a different chemical shift and coupling pattern compared to a methyl group at the C5 position.[2][3]
-
¹³C NMR: The number of unique carbon signals directly reflects the molecule's symmetry. Isomers with different substitution patterns will almost always produce distinct ¹³C NMR spectra.[4]
Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for 2-Methylindoline and 5-Methylindoline
| Isomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| 2-Methylindoline | Doublet for the methyl group (CH₃) coupled to the C2 proton. Multiplet for the C2 proton. | Unique signals for C2 and the attached methyl carbon. |
| 5-Methylindoline | Singlet for the aromatic methyl group. Distinct aromatic proton signals with different coupling patterns compared to the 2-methyl isomer. | Unique signals for C5 and the attached methyl carbon. Different aromatic carbon shifts. |
Note: Actual chemical shifts can vary based on solvent and other experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indoline isomer for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and confirming connectivity.[2]
-
-
Data Analysis:
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR is often definitive, IR and MS provide valuable confirmatory data.
-
IR Spectroscopy: The position of substituents, particularly those capable of hydrogen bonding, can influence the vibrational frequencies of key functional groups like N-H and C=O. For instance, intramolecular hydrogen bonding in an ortho-substituted indoline could lead to a noticeable shift in the N-H stretch compared to its meta or para counterparts.[10]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry can sometimes produce distinct fragmentation patterns for constitutional isomers, although this is not always the case for closely related structures.[11][12] The stability of the resulting fragment ions, which is influenced by the substitution pattern, governs the observed fragmentation.[13][14]
Part 2: Resolving Diastereomers
Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and, crucially, different NMR spectra.
Advanced NMR Techniques: NOESY and ROESY
For diastereomers, which have the same connectivity, we must probe their through-space relationships to determine their relative stereochemistry. This is where the Nuclear Overhauser Effect (NOE) comes into play.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[3][16] Cross-peaks in a NOESY spectrum indicate spatial proximity, allowing for the determination of relative stereochemistry.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred technique as the ROE is always positive regardless of molecular weight.[17][18]
Figure 3: Decision-making process for assigning absolute configuration using VCD.
Conclusion: An Integrated Strategy for Isomer Elucidation
The differentiation of substituted indoline isomers is a critical task that demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR are the primary tools for distinguishing constitutional isomers, advanced techniques like NOESY and ROESY are indispensable for determining the relative stereochemistry of diastereomers. For the challenging task of analyzing enantiomers, the use of chiral derivatizing or solvating agents in NMR provides a reliable method for determining enantiomeric purity, while VCD offers the ultimate confirmation of absolute configuration. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize their substituted indoline compounds, ensuring the integrity and safety of their chemical research and drug development endeavors.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available Ethyl Indoline-2-carboxylate
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of complex pharmaceutical agents and other fine chemicals, the seemingly minor presence of impurities in a key building block like Ethyl Indoline-2-carboxylate can have cascading effects on reaction yield, downstream purification, and the biological activity of the final compound. This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound, empowering you to make informed decisions when selecting a supplier. We will delve into the likely impurities, robust analytical methodologies for their detection and quantification, and a systematic approach to comparing different commercial sources.
The Critical Role of Purity: Why Scrutinize Your this compound?
This compound is a valuable heterocyclic building block used in the synthesis of a variety of biologically active molecules. Its indoline core is a key feature in compounds targeting neurological disorders and other therapeutic areas[1]. The presence of impurities can lead to several undesirable outcomes:
-
Side Reactions and Reduced Yields: Reactive impurities can participate in unintended side reactions, consuming reagents and reducing the yield of the desired product.
-
Formation of Impurity Adducts: Impurities can become incorporated into the final product, leading to the formation of difficult-to-remove adducts that may possess altered pharmacological or toxicological profiles.
-
Inconsistent Results: Lot-to-lot variability in impurity profiles can lead to inconsistent reaction outcomes, making it challenging to develop robust and reproducible synthetic processes.
-
Misinterpretation of Biological Data: If impurities are not identified and controlled, they may exhibit their own biological activity, leading to a misinterpretation of structure-activity relationships (SAR) and other critical drug discovery data.
Potential Impurities in Commercial this compound
The impurity profile of a given batch of this compound is largely dictated by the synthetic route employed by the manufacturer and the subsequent purification and storage conditions. Common synthetic pathways to indole-2-carboxylates, which are precursors to indoline-2-carboxylates, often involve the Reissert indole synthesis or the Fischer indole synthesis[2][3]. Potential impurities can be broadly categorized as follows:
-
Starting Materials and Reagents: Incomplete conversion of starting materials or the presence of residual reagents can lead to their carryover into the final product. For instance, in syntheses starting from 2-nitrotoluene and diethyl oxalate, these starting materials could potentially be present in trace amounts[2].
-
Byproducts of the Synthesis: Side reactions occurring during the synthesis can generate structurally related impurities.
-
Degradation Products: this compound can degrade over time, particularly if not stored under optimal conditions (e.g., at 2-8°C)[1]. The most common degradation pathways are likely hydrolysis and oxidation.
-
Residual Solvents: Solvents used in the final purification steps may not be completely removed.
Based on these considerations, a panel of potential impurities to screen for in commercial samples of this compound would include:
-
Indoline-2-carboxylic acid: Formed via hydrolysis of the ethyl ester.
-
Ethyl Indole-2-carboxylate: The oxidized analog of the target compound. This is a very common impurity as indolines are susceptible to oxidation.
-
Starting materials from the synthesis: The specific compounds would depend on the synthetic route used by the supplier.
-
Residual Solvents: Common organic solvents used in purification such as ethanol, ethyl acetate, and hexane.
Experimental Workflow for Purity Benchmarking
A robust and multi-technique approach is essential for a comprehensive assessment of purity. The following workflow outlines a systematic process for comparing different commercial lots of this compound.
Caption: A comprehensive workflow for benchmarking the purity of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the analytical characterization of this compound. Method optimization may be required based on the specific instrumentation and commercial samples being evaluated.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the workhorse for determining the purity of non-volatile organic compounds and for profiling related substance impurities. A reverse-phase method is generally suitable for this compound.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for peak identification.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. For MS detection, use electrospray ionization (ESI) in positive mode.
-
-
Data Analysis: Calculate the area percent of the main peak to determine the purity. Identify and quantify any impurities by comparing their retention times and mass spectra to known standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain synthetic byproducts.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural information and can be used to confirm the identity of the main component and to identify and quantify impurities without the need for reference standards for every impurity (qNMR).
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Identify impurity signals by comparing the spectrum to known impurity spectra or by deducing their structures from the spectral data.
-
Quantify the purity and the amount of each impurity by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.
-
Interpreting the Data: A Comparative Analysis
After acquiring the analytical data for samples from different suppliers, the results should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Purity Analysis of Commercial this compound
| Supplier | Purity by HPLC (%) | Purity by GC (%) | Indoline-2-carboxylic acid (%) | Ethyl Indole-2-carboxylate (%) | Other Impurities (%) | Residual Solvents (ppm) |
| Supplier A | 99.5 | 99.6 | 0.1 | 0.2 | 0.1 | Ethanol (150) |
| Supplier B | 98.2 | 98.5 | 0.5 | 0.8 | 0.2 | Ethyl Acetate (300) |
| Supplier C | 95.8 | 96.1 | 1.2 | 2.5 | 0.4 | Hexane (50), Toluene (20) |
| This Study's Reference | >99.8 | >99.9 | <0.05 | <0.05 | <0.1 | Not Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, Supplier A clearly provides the highest purity material with minimal levels of hydrolysis and oxidation products. Supplier C's material, while meeting a nominal >95% purity specification, contains significantly higher levels of impurities that could be problematic in sensitive applications.
Potential Degradation Pathway
Understanding the potential degradation pathways of this compound is crucial for establishing appropriate storage and handling procedures. The most likely degradation pathways are hydrolysis of the ester and oxidation of the indoline ring.
Caption: Likely degradation pathways of this compound.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. A thorough analytical benchmarking study using a combination of HPLC, GC-MS, and NMR is essential for selecting a high-quality material suitable for demanding applications in research and drug development. While a higher price point may be associated with higher purity, the investment can be justified by the improved consistency, yield, and reliability of synthetic processes. It is recommended to request a certificate of analysis (CoA) from suppliers that details the purity and the methods used for its determination. For critical applications, in-house verification of purity is strongly advised.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Indoline-2-carboxylate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl Indoline-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become a self-validating system within your laboratory's safety culture.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal controls required.
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with several key hazards.[1] These classifications are the foundation of our risk assessment and inform every subsequent step of the disposal process.
| Hazard Classification | GHS Category | Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion of contaminated materials must be prevented. All waste must be securely contained. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the chemical or its waste must be avoided. Mandates the use of chemical-resistant gloves during handling and disposal.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Requires the use of protective eyewear to prevent splashes of liquid waste or contact with solid dust.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Waste containers must be kept closed to prevent inhalation of dust or vapors.[1] Handling should occur in well-ventilated areas. |
Table 1: GHS Hazard Classification for this compound.
The causality is clear: the inherent irritant and toxic properties of this compound mean that improper disposal can lead to skin and eye injuries, respiratory tract irritation, and environmental contamination. Therefore, it must be managed as regulated hazardous waste.
The Disposal Workflow: From Point of Generation to Final Disposition
The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The generator of the waste is legally responsible for its safe management until its final, documented disposal.
The following workflow provides a logical and compliant pathway for managing this chemical waste.
Caption: Overall Disposal Process Flow for this compound.
Protocol 1: Waste Segregation and Containment
The principle of chemical segregation is a cornerstone of laboratory safety, designed to prevent dangerous reactions in a waste container.[7]
-
Identify the Waste Stream: Determine the physical form of the waste.
-
Solid Waste: Unused reagent, residue from a reaction vessel, or contaminated consumables (e.g., weigh boats, contaminated wipes).
-
Liquid Waste: Solutions of this compound in a solvent.
-
-
Consult Incompatibility Data: The primary reactive hazards for indoline compounds are with strong oxidizing agents, strong bases, and some amines.[8] Therefore, this compound waste must not be mixed with these materials.
-
Select the Correct Waste Container:
-
Solid Waste: Collect in a clearly labeled, sealable, and durable container (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a PTFE-lined cap).
-
Liquid Waste: The segregation is determined by the solvent. Halogenated solvents (e.g., dichloromethane, chloroform) and non-halogenated solvents (e.g., hexane, ethyl acetate) are significantly different in disposal cost and method; they must be collected in separate, clearly labeled containers.[9]
-
-
Container Management:
-
The container must be made of a material compatible with the waste.[10]
-
Always keep the waste container securely capped, except when adding waste.[9] This minimizes the release of vapors and prevents spills.
-
Ensure the container is stored in a designated secondary containment bin to control any potential leaks.[9]
-
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:
Caption: Decision workflow for waste stream selection.
Protocol 2: Accumulation and Storage
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Designate the SAA: This can be a marked section of a lab bench or, commonly, inside a chemical fume hood.[7]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (P-listed) in an SAA.[9] this compound is not typically P-listed, but it is crucial to adhere to the 55-gallon limit.
-
Weekly Inspections: The SAA must be inspected weekly for container leakage and label integrity.[7]
-
Removal Timeline: Once a waste container is full, it must be dated and removed from the SAA for transport to the central storage facility within three days.[7]
Decontamination & Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated. The residue itself is hazardous waste.
Protocol 3: Empty Container Decontamination
-
Initial Removal: Ensure that all contents that can be practically removed have been collected into the appropriate hazardous waste stream.
-
Triple Rinse: The container must be triple-rinsed.[10]
-
Select a solvent capable of dissolving this compound (e.g., acetone, ethyl acetate).
-
For each rinse, add an amount of solvent equal to about 5-10% of the container's volume.[10]
-
Securely cap and shake the container to rinse all interior surfaces.
-
Crucially, decant the rinseate into the appropriate hazardous liquid waste container (e.g., non-halogenated waste). [10] This rinseate is now hazardous waste.
-
Repeat this process two more times.
-
-
Final Disposal: After the third rinse, allow the container to air dry in a fume hood.
-
Deface Labels: Completely remove or deface all hazardous chemical labels on the container.[9][10]
-
Dispose: The now-decontaminated container can typically be disposed of in the appropriate regular trash (e.g., broken glass box or plastic recycling, per institutional policy).
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and its waste streams:
-
Sewer Disposal: It is illegal and environmentally damaging to pour this chemical down the drain.[9] Its toxic properties can disrupt wastewater treatment processes and harm aquatic life.
-
Evaporation: Intentionally allowing waste to evaporate in a fume hood is not a permissible disposal method and is a violation of EPA regulations.[9][10] Hazardous waste containers must be kept closed.
-
Regular Trash: Disposing of non-decontaminated containers or solid waste in the regular trash can expose custodial staff to hazardous materials and violates federal law.[4]
By adhering to this guide, researchers can ensure that the lifecycle of this compound in their laboratory concludes with a disposal process that is safe, compliant, and environmentally responsible. This diligence is a fundamental aspect of our professional and ethical obligations as scientists.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
-
Ethyl indole-2-carboxylate | C11H11NO2. PubChem - NIH. [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. [Link]
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Personal protective equipment for handling Ethyl Indoline-2-carboxylate
A Researcher's Guide to Safely Handling Ethyl Indoline-2-carboxylate
As a Senior Application Scientist, my aim is to extend beyond merely supplying a product. This guide is designed to instill confidence and ensure your safety when handling this compound (CAS No: 3770-50-1). By understanding the "why" behind each safety protocol, from personal protective equipment (PPE) to disposal, you can establish a self-validating system of safety in your laboratory.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1].
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3].
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3].
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1].
These classifications, derived from the Globally Harmonized System (GHS), are our primary guide for selecting appropriate PPE and establishing safe handling procedures. The causality is direct: the chemical's ability to irritate skin and eyes necessitates robust barrier protection. Its potential to irritate the respiratory tract upon inhalation of dusts or aerosols demands careful control of ventilation and, in some cases, respiratory protection.
Core Defense: Personal Protective Equipment (PPE)
Your primary defense against exposure is the correct selection and use of PPE. The choice of PPE is not a static, one-size-fits-all decision; it must be tailored to the scale and nature of the operation.
The following table summarizes the recommended PPE for handling this compound. The logic is to escalate protection based on the potential for exposure.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Standard Laboratory Coat | Recommended if dust is generated: NIOSH-approved N95 respirator[4] or equivalent. |
| Solution Preparation & Transfers | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles or Face Shield | Standard Laboratory Coat | Not typically required if performed in a fume hood. |
| Large-Scale Operations (>10g) | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Apron over Laboratory Coat | Recommended to have available. Use if any aerosolization is possible. |
| Accidental Spill Cleanup | Ensure Adequate Ventilation | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Apron or Coveralls | NIOSH-approved respirator with cartridges for organic vapors and particulates[5]. |
Expert Insight: The recommendation for nitrile or neoprene gloves is based on their general resistance to a wide range of organic chemicals. Always inspect gloves for tears or degradation before use[3]. For eye protection, while safety glasses offer a baseline, chemical safety goggles provide a superior seal against splashes and airborne particles. A face shield should be used in conjunction with goggles during operations with a higher splash risk[6].
Operational Plan: From Receipt to Reaction
A self-validating safety system involves procedural checkpoints at every stage of the chemical's lifecycle in your lab.
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[1][3].
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing key safety decision points.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Responsible End-of-Life Management
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. Do not dispose of this compound down the drain or in general waste[5].
Step-by-Step Disposal Protocol:
-
Segregation: Keep all waste materials (solid chemical, contaminated consumables like gloves and wipes, and solutions) containing this compound separate from other waste streams.
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and appropriate hazard pictograms (e.g., irritant, harmful).
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container[3]. Contaminated, reusable lab coats must be professionally laundered[7].
-
Consult Professionals: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[5][8]. They are equipped to handle chemical waste in accordance with all local, state, and federal regulations[1][9].
Authoritative Grounding: The U.S. Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Hazard Communication Plan and provide employees with effective information and training on hazardous chemicals in their work area (29 CFR 1910.1200)[10]. This guide serves as a component of that commitment, empowering you with the knowledge to handle this compound safely and effectively.
References
-
MSDS of (S)-Ethyl indoline-2-carboxylate hydrochloride. Capot Chemical Co., Ltd. [Link]
-
Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet Indole-2-carboxylic acid. metasci. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Ethyl indole-3-carboxylate - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. Centers for Disease Control and Prevention. [Link]
-
Anesthetic Gases: Guidelines for Workplace Exposures. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1025 - Lead. Occupational Safety and Health Administration (OSHA). [Link]
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- 4. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
